Product packaging for Oxamic Acid(Cat. No.:CAS No. 471-47-6)

Oxamic Acid

Cat. No.: B108069
CAS No.: 471-47-6
M. Wt: 89.05 g/mol
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Description

Oxamic Acid (CAS 471-47-6) is a white, water-soluble solid with the molecular formula C2H3NO3 and a molecular weight of 89.05 g/mol . It is the monoamide of oxalic acid and serves as a versatile compound in biochemical and organic synthesis research . A primary research application of this compound and its salt, oxamate, is as a competitive inhibitor of the enzyme lactate dehydrogenase (LDH) . It acts as an isosteric analogue of pyruvate, binding to the LDH-NADH complex and effectively closing the enzyme's active site, which blocks the conversion of pyruvate to lactate . This mechanism is exploited in oncology research to target the Warburg effect, a phenomenon where cancer cells rely heavily on glycolysis for energy . By inhibiting LDHA, this compound can reduce ATP production in cancer cells and enhance reactive oxygen species (ROS), showing synergistic anti-cancer effects in preclinical studies when combined with agents like phenformin . Beyond cancer research, this compound has demonstrated utility in antimicrobial studies. It exhibits growth-inhibitory effects on fermentative bacteria like Streptococcus mitis/oralis and can help prevent the emergence of antibiotic resistance in ex vivo models . Furthermore, this compound is a valuable precursor in synthetic organic chemistry. Its oxidative decarboxylation, mediated by thermal, photochemical, or electrochemical means, cleanly generates nucleophilic carbamoyl radicals . These radicals can be added to unsaturated systems such as alkenes and heteroarenes, providing a straightforward route to a broad range of amides, urethanes, and ureas . In polymer chemistry, this compound can be used to increase the water solubility of polyesters, epoxides, and acrylics upon binding . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO3 B108069 Oxamic Acid CAS No. 471-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxamic acid
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InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
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InChI Key

SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)O)N
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Molecular Formula

C2H3NO3
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DSSTOX Substance ID

DTXSID6060052
Record name Oxamic acid
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Molecular Weight

89.05 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Oxamic acid
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Vapor Pressure

0.00000046 [mmHg]
Record name Oxamic acid
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CAS No.

471-47-6, 66257-53-2
Record name Oxamic acid
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Foundational & Exploratory

The Core Mechanism of Action of Oxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamic acid, a structural analog of pyruvate, is a well-characterized metabolic inhibitor with a primary mechanism of action centered on the competitive inhibition of lactate dehydrogenase (LDH). This action disrupts the final step of anaerobic glycolysis, leading to a cascade of downstream cellular effects that have positioned it as a molecule of interest in oncology, metabolic diseases, and infectious disease research. This technical guide provides a detailed exploration of the molecular mechanisms, key cellular consequences, and experimental methodologies associated with the study of this compound.

Primary Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

This compound's principal molecular target is Lactate Dehydrogenase (LDH), a key enzyme in the glycolytic pathway.[1][2] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[3] This reaction is critical for regenerating the NAD+ required to maintain a high glycolytic rate, particularly in cells undergoing anaerobic respiration or in cancer cells exhibiting the Warburg effect.[4][5]

As a structural mimic of pyruvate, this compound acts as a competitive inhibitor.[1][5] It binds to the active site of the LDH enzyme, particularly when the enzyme is in a complex with its cofactor, NADH, effectively blocking pyruvate from binding.[6] This inhibition prevents the reduction of pyruvate to lactate, leading to a bottleneck in glycolysis and significant shifts in the cell's metabolic and redox state.[5] While this compound can inhibit various LDH isozymes, it often shows a preference for the LDH-A isoform, which is frequently upregulated in cancer cells.[7][8][9]

Logical Flow: LDH Inhibition

Pyruvate Pyruvate LDH_Active_Site LDH-NADH Complex Active Site Pyruvate->LDH_Active_Site Binds to Oxamic_Acid This compound (Pyruvate Analog) Oxamic_Acid->LDH_Active_Site Competitively Binds to Inhibition Binding Blocked Oxamic_Acid->Inhibition Lactate Lactate LDH_Active_Site->Lactate Converts Pyruvate to NAD NAD+ Regeneration LDH_Active_Site->NAD Regenerates Inhibition->Lactate Prevents Formation Inhibition->NAD Prevents

Caption: Competitive inhibition of LDH by this compound.

Downstream Cellular and Signaling Consequences

The inhibition of LDH by this compound triggers a series of profound cellular changes, primarily stemming from metabolic reprogramming and oxidative stress.

Metabolic Shift and Energy Crisis

By blocking lactate production, this compound forces a metabolic shift. The cell can no longer efficiently regenerate NAD+ through this route, which slows down the glycolytic flux. This can lead to a reduction in overall ATP production, particularly in cells heavily reliant on glycolysis.[10] Some studies suggest that at high concentrations, this compound may also exhibit off-target inhibitory effects on other glycolytic enzymes, such as pyruvate kinase (PYK) and enolase (ENO), further compounding the energy deficit.[11]

Induction of Oxidative Stress

A key consequence of LDH-A inhibition is an increase in intracellular Reactive Oxygen Species (ROS).[7][9] The halt in the pyruvate-to-lactate conversion leads to an accumulation of pyruvate, which is then shunted into the mitochondria for oxidative phosphorylation. This increased mitochondrial respiration can lead to a surge in the production of ROS, creating a state of oxidative stress.

Cell Cycle Arrest and Apoptosis

The combination of energy depletion and high oxidative stress can activate cell death pathways. This compound has been shown to induce cell cycle arrest, typically at the G2/M phase, by downregulating key regulatory proteins like CDK1 and Cyclin B1.[8][9] Furthermore, elevated ROS levels can trigger the mitochondrial pathway of apoptosis, characterized by the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][9]

Modulation of Signaling Pathways

This compound-induced metabolic stress impacts major cellular signaling networks. Notably, it has been shown to affect the Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[12] Inhibition of glycolysis and the resulting energy stress can lead to the suppression of this pathway. In some cellular contexts, LDH inhibition by this compound can also induce a protective autophagic response as a survival mechanism against metabolic stress.[10]

Signaling Pathway: From LDH Inhibition to Apoptosis

cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Cellular Stress & Signaling cluster_3 Cellular Fate Oxamic_Acid This compound LDH_A LDH-A Inhibition Oxamic_Acid->LDH_A Glycolysis Glycolysis Rate ↓ LDH_A->Glycolysis NAD_NADH NAD+/NADH Ratio ↓ LDH_A->NAD_NADH ATP ATP Production ↓ Glycolysis->ATP Akt_mTOR Akt/mTOR Pathway ↓ ATP->Akt_mTOR G2M_Arrest G2/M Cell Cycle Arrest ATP->G2M_Arrest Pyruvate_Mito ↑ Mitochondrial Pyruvate ROS ↑ Reactive Oxygen Species (ROS) Pyruvate_Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Akt_mTOR->Apoptosis contributes to G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Downstream effects of this compound-mediated LDH-A inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives varies across different LDH isozymes and cell lines.

Table 1: Dissociation Constants (Ki) of Oxamate and Derivatives Against Mouse LDH Isozymes
InhibitorLDH-A4 Ki (mM)LDH-B4 Ki (mM)LDH-C4 Ki (mM)
Oxamate0.0800.0600.030
N-Ethyl oxamate0.1400.0350.002
N-Propyl oxamate1.7500.8870.012
N-Butyl oxamate9.1007.0000.750
N-Isobutyl oxamate6.0007.0002.000
N-sec-Butyl oxamate12.50014.5000.400
Data sourced from a study on mouse LDH isozymes.[3]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (mM)Incubation Time (h)Assay
HCC1954Breast Cancer256Lactate Production
A549Non-Small Cell Lung Cancer45.872MTT Assay
MIA PaCa-2Pancreatic Cancer18.972MTT Assay
CNE-1Nasopharyngeal Carcinoma74.624CCK-8
CNE-1Nasopharyngeal Carcinoma32.448CCK-8
CNE-1Nasopharyngeal Carcinoma17.872CCK-8
CNE-2Nasopharyngeal Carcinoma62.324CCK-8
CNE-2Nasopharyngeal Carcinoma44.548CCK-8
CNE-2Nasopharyngeal Carcinoma31.672CCK-8
Data compiled from multiple sources.[7][9]

Experimental Protocols

LDH Enzyme Activity and Inhibition Assay

This protocol details the spectrophotometric measurement of LDH activity by monitoring the rate of NADH oxidation.

Materials:

  • Enzyme preparation (purified LDH or cell lysate)

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • NADH solution (e.g., 5 mM stock)

  • Sodium Pyruvate solution (e.g., 50 mM stock)

  • This compound solution (or other inhibitors) at various concentrations

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette. For a 1 mL final volume, add:

    • 850 µL of 50 mM Phosphate Buffer, pH 7.4

    • 50 µL of NADH solution (final concentration ~0.25 mM)

    • 50 µL of enzyme preparation

    • 50 µL of inhibitor solution (or buffer for control)

  • Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the reaction by adding 50 µL of Sodium Pyruvate solution (final concentration will depend on the isozyme, e.g., 1.25 mM for LDH-A4).[13]

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to LDH activity.

  • Calculate the rate of reaction (ΔA340/min).

  • To determine dissociation constants (Ki), repeat the assay with varying concentrations of both pyruvate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten model.[3]

Cell Proliferation Assay (CCK-8/MTT)

This protocol assesses the anti-proliferative effects of this compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well culture plates

  • This compound (sodium salt is often used for solubility)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

  • Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[9]

  • At the end of the incubation period, add 10 µL of CCK-8 reagent (or MTT reagent) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: Assessing Anti-Cancer Effects

cluster_workflow Workflow: this compound Anti-Cancer Evaluation cluster_assays 3. Cellular Assays cluster_analysis 4. Data Analysis Start 1. Cell Culture (e.g., A549, HCC1954) Treatment 2. Treatment (Varying [this compound] and Time) Start->Treatment Proliferation Proliferation Assay (CCK-8 / MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle ROS_Assay ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Assay IC50 IC50 Calculation Proliferation->IC50 Apoptotic_Pop Quantify Apoptotic Cells Apoptosis->Apoptotic_Pop Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cycle_Dist ROS_Levels Measure ROS Levels ROS_Assay->ROS_Levels End 5. Conclusion (Mechanism Elucidation) IC50->End Apoptotic_Pop->End Cycle_Dist->End ROS_Levels->End

Caption: Typical workflow for evaluating this compound in cancer cells.

Conclusion

This compound's mechanism of action is rooted in its function as a competitive inhibitor of lactate dehydrogenase. This primary action initiates a cascade of events including the disruption of glycolysis, induction of severe oxidative stress, and modulation of critical signaling pathways like Akt/mTOR. These downstream effects culminate in cell cycle arrest and apoptosis, providing a strong rationale for its investigation as a therapeutic agent, particularly in the context of cancers exhibiting a glycolytic phenotype. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

Oxamic Acid as a Lactate Dehydrogenase A (LDH-A) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis, has emerged as a critical target in cancer therapy due to its role in promoting the Warburg effect. Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH-A. This technical guide provides an in-depth overview of this compound and its derivatives as LDH-A inhibitors, focusing on their mechanism of action, inhibition kinetics, and cellular effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A) plays a pivotal role in this process by catalyzing the interconversion of pyruvate and lactate, with the concomitant oxidation of NADH to NAD+. The regeneration of NAD+ is essential for maintaining a high glycolytic flux.

Inhibition of LDH-A presents a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells, leading to energy stress, increased oxidative stress, and ultimately, cell death. This compound, and its salt form oxamate, is a classic example of an LDH-A inhibitor.[1] As a pyruvate analog, it competitively binds to the active site of LDH-A, preventing the binding of the natural substrate.[2][3] This guide will delve into the technical details of this compound's function as an LDH-A inhibitor.

Mechanism of Action

This compound functions as a competitive inhibitor of LDH-A with respect to pyruvate.[4] Its structural similarity to pyruvate allows it to bind to the enzyme's active site. The inhibition is most effective when this compound binds to the LDH-NADH ternary complex, effectively locking the active site in a closed conformation and preventing catalysis.[1] The crystal structure of human LDH-A in complex with NADH and oxamate has been resolved, providing detailed insights into the binding interactions that stabilize the inhibited complex.[5]

The inhibition of LDH-A by this compound leads to a cascade of downstream cellular events:

  • Metabolic Reprogramming: The blockage of pyruvate to lactate conversion forces pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[6][7]

  • Increased Oxidative Stress: The increased reliance on oxidative phosphorylation can lead to an accumulation of reactive oxygen species (ROS).[6][8]

  • Induction of Apoptosis: Elevated ROS levels can trigger the mitochondrial pathway of apoptosis.[7][8]

  • Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest through the downregulation of the CDK1/cyclin B1 pathway.[9]

  • Autophagy: In some cancer cell lines, LDH-A inhibition can induce autophagy as a protective mechanism against apoptosis.[10]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition Constants (Ki) of this compound and Derivatives against LDH Isozymes
CompoundLDH IsozymeKi (μM)SpeciesReference
This compoundhLDH-A (LDH5)136Human[11]
This compoundhLDH-B (LDH1)94.4Human[11]
This compoundmLDH-A480Mouse[12]
This compoundmLDH-B460Mouse[12]
This compoundmLDH-C430Mouse[12]
N-Ethyl oxamatemLDH-A4140Mouse[12]
N-Ethyl oxamatemLDH-B435Mouse[12]
N-Ethyl oxamatemLDH-C42Mouse[12]
N-Propyl oxamatemLDH-A41750Mouse[12]
N-Propyl oxamatemLDH-B4887Mouse[12]
N-Propyl oxamatemLDH-C412Mouse[12]
N-Butyl oxamatemLDH-A49100Mouse[12]
N-Butyl oxamatemLDH-B47000Mouse[12]
N-Butyl oxamatemLDH-C4750Mouse[12]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and Derivatives
CompoundCell Line / EnzymeIC50Time PointReference
This compoundA549 (NSCLC)58.53 ± 4.74 mM24h[10]
This compoundH1975 (NSCLC)32.13 ± 2.50 mM24h[10]
This compoundH1395 (NSCLC)19.67 ± 1.53 mM24h[10]
This compoundHBE (normal lung)96.73 ± 7.60 mM24h[10]
This compoundCNE-1 (NPC)74.6 mM24h[13]
This compoundCNE-1 (NPC)32.4 mM48h[13]
This compoundCNE-1 (NPC)17.8 mM72h[13]
This compoundCNE-2 (NPC)62.3 mM24h[13]
This compoundCNE-2 (NPC)44.5 mM48h[13]
This compoundCNE-2 (NPC)31.6 mM72h[13]
This compound Derivative 21pfLDH14 µMN/A[6]
This compound Derivative 21mLDH25 µMN/A[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of LDH-A by this compound triggers distinct signaling cascades that influence cell fate. The following diagrams illustrate these pathways.

glycolysis_inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH LDHA LDH-A TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle OxamicAcid This compound OxamicAcid->LDHA Inhibition ROS Increased ROS TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis

Metabolic consequences of LDH-A inhibition by this compound.

cell_cycle_arrest cluster_arrest Result OxamicAcid This compound LDHA_Inhibition LDH-A Inhibition OxamicAcid->LDHA_Inhibition CyclinB1_CDK1 Cyclin B1 / CDK1 Complex LDHA_Inhibition->CyclinB1_CDK1 Downregulation G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition Promotes G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest M_Phase M Phase (Mitosis) G2M_Transition->M_Phase

Induction of G2/M cell cycle arrest by this compound.
Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays used to characterize LDH-A inhibitors.

ldh_activity_assay start Start prep_reagents Prepare Assay Buffer, NADH, Pyruvate, and LDH-A Enzyme Solution start->prep_reagents add_inhibitor Add this compound (or vehicle) to wells prep_reagents->add_inhibitor add_enzyme Add LDH-A Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding Pyruvate add_enzyme->initiate_reaction measure_abs Measure decrease in Absorbance at 340 nm (NADH oxidation) initiate_reaction->measure_abs analyze Calculate initial velocity and determine % inhibition measure_abs->analyze end End analyze->end

Workflow for an in vitro LDH-A activity assay.

cell_viability_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_reagent Add MTT or MTS reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure_abs Measure Absorbance (570 nm for MTT, 490 nm for MTS) incubate3->measure_abs calculate_viability Calculate % Cell Viability and determine IC50 measure_abs->calculate_viability end End calculate_viability->end

General workflow for a cell viability assay (e.g., MTT/MTS).

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate LDH-A inhibitors. Specific details may need to be optimized for particular cell lines or experimental conditions.

LDH-A Enzymatic Activity Assay

This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Purified recombinant human LDH-A

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4

  • NADH solution (0.115 mM in Assay Buffer)

  • Sodium pyruvate solution (concentrations to be varied for kinetic studies, e.g., 0.31 mM to 1.25 mM)

  • This compound stock solution (dissolved in water or buffer)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADH solution, and the desired concentration of this compound (or vehicle control).

  • Add the LDH-A enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[4]

  • Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • For kinetic analysis, vary the pyruvate concentration in the presence and absence of the inhibitor to generate data for Lineweaver-Burk plots to determine the inhibition constant (Ki).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • The increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Conclusion

This compound serves as a foundational tool for studying the biological consequences of LDH-A inhibition. Its well-characterized mechanism of action and predictable effects on cancer cell metabolism make it an invaluable research compound. While its potency and selectivity may be limited for direct therapeutic applications, the insights gained from studies with this compound have paved the way for the development of more potent and specific LDH-A inhibitors. The data and protocols presented in this guide are intended to support the ongoing efforts of researchers and drug developers in targeting LDH-A for the treatment of cancer and other metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure and Chemical Properties of Oxamic Acid

Abstract

This compound, the monoamide of oxalic acid, is a versatile organic compound with significant implications in medicinal chemistry and organic synthesis. Its simple structure, possessing both a carboxylic acid and an amide group, belies a rich chemical reactivity and a crucial role as a metabolic inhibitor. This document provides a comprehensive overview of the structure, physicochemical properties, key chemical reactions, and synthesis of this compound. It further delves into its biological significance, particularly as a potent inhibitor of lactate dehydrogenase (LDH), and its involvement in critical signaling pathways relevant to cancer and metabolic diseases. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Introduction

This compound (IUPAC name: 2-amino-2-oxoacetic acid) is an organic compound that serves as a fundamental building block in synthetic chemistry and as a powerful tool in biochemical research.[1][2] It is structurally characterized as a dicarboxylic acid monoamide, resulting from the formal condensation of one carboxyl group of oxalic acid with ammonia.[1][3] Its biological activity is most notably associated with the inhibition of lactate dehydrogenase (LDH), an enzyme pivotal to anaerobic glycolysis.[4][5] This inhibitory action makes this compound and its derivatives promising candidates for the development of therapeutics targeting cancer, metabolic disorders, and infectious diseases like malaria.[5][6][7] Furthermore, its unique reactivity, particularly its ability to undergo oxidative decarboxylation to generate carbamoyl radicals, has established it as a valuable precursor in the synthesis of a wide array of nitrogen-containing molecules.[8]

Structure and Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[1][4] Its structure combines the functionalities of a carboxylic acid and a primary amide, bestowing upon it a unique set of chemical and physical characteristics.

Chemical Structure:

  • Molecular Formula: C₂H₃NO₃[9][10]

  • Molecular Weight: 89.05 g/mol [3][9]

  • CAS Number: 471-47-6[1][10]

  • SMILES: C(=O)(C(=O)O)N[11]

  • InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N[12]

The key structural features are a carboxyl group (-COOH) directly bonded to a carbamoyl group (-CONH₂).

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Physical Appearance White crystalline powder[9][13]
Melting Point 207-210 °C (with decomposition)[9][12][14]
Boiling Point 165.08°C to 306.3°C (rough estimates)[13][14]
Water Solubility 108 mg/mL[1][14][15]
Other Solubilities Slightly soluble in DMSO and Methanol[9][16]
pKa 1.60 ± 0.20 (Predicted)[9][16]
Density ~1.6 g/cm³ (estimate)[13][14]
Vapor Pressure 4.64 x 10⁻⁷ mmHg at 25°C[3][13]

Chemical Properties and Key Reactions

The dual functionality of this compound governs its chemical behavior. It exhibits reactions characteristic of both carboxylic acids and amides and possesses a unique reactivity profile centered on decarboxylation.

Acid-Base Properties

The carboxylic acid group imparts weak acidic properties to the molecule, allowing it to react with bases to form oxamate salts.[1][2]

Oxidative Decarboxylation: Generation of Carbamoyl Radicals

A defining feature of this compound chemistry is its facile oxidative decarboxylation to generate a highly reactive carbamoyl radical (H₂N-C•=O).[8] This transformation can be initiated through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods.[8][17]

This carbamoyl radical is a versatile intermediate for forming new C-N and C-C bonds. It can be trapped by heteroaromatic bases in Minisci-type reactions, add to unsaturated systems, or undergo further oxidation.[8]

G

Caption: Oxidative decarboxylation pathway of this compound to form key reactive intermediates.

Precursor for Isocyanates, Urethanes, and Ureas

The carbamoyl radical generated from this compound can be further oxidized to an isocyanate.[8][18] This provides a green, phosgene-free route to synthesize urethanes and ureas by generating the isocyanate in situ in the presence of an alcohol or amine, respectively.[19] This approach is highly advantageous as it avoids the handling of toxic phosgene and carcinogenic isocyanates.[8]

Synthesis of this compound and Derivatives

Oxamic acids are readily prepared and are typically bench-stable, non-toxic compounds.[8]

General Synthesis Workflow

The most common and versatile synthesis is a two-step procedure. It begins with the coupling of a primary or secondary amine with an oxalic acid monoester derivative (e.g., ethyl oxalyl chloride or diethyl oxalate). The resulting oxamate ester intermediate is then hydrolyzed to yield the final this compound.[8][20]

G

Caption: A two-step workflow for the general synthesis of N-substituted oxamic acids.

Experimental Protocol: Synthesis of N-Aryl Oxamic Acids

This protocol outlines the synthesis of N-substituted oxamic acids via the reaction of aromatic amines with diethyl oxalate, as adapted from literature procedures.[20]

Objective: To synthesize an N-aryl this compound (e.g., N-p-nitrophenyl this compound).

Materials:

  • Aromatic amino compound (e.g., p-nitroaniline)

  • Anhydrous diethyl oxalate

  • Ethanol (as solvent, if necessary)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for hydrolysis)

  • Standard reflux and filtration apparatus

Procedure:

  • Step 1: Formation of the Oxamate Ester a. In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic amine (1.0 equivalent) in a minimal amount of ethanol. b. Add anhydrous diethyl oxalate (1.2 equivalents) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. d. After completion, allow the reaction mixture to cool to room temperature. The ethyl oxamate ester may precipitate. e. Collect the solid product by vacuum filtration and wash with cold ethanol to remove excess diethyl oxalate.

  • Step 2: Hydrolysis to this compound a. Suspend the crude ethyl oxamate ester in a 10% aqueous solution of sodium hydroxide. b. Stir the mixture at room temperature overnight or gently heat to accelerate hydrolysis. c. After hydrolysis is complete (indicated by the dissolution of the solid), cool the solution in an ice bath. d. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The N-aryl this compound will precipitate. e. Collect the final product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Characterization:

  • The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR).[21] For example, IR spectra will show characteristic peaks for N-H, C=O (amide and acid), and C-O stretching.[21][22]

Biological Role and Signaling Pathways

This compound's primary biological significance stems from its role as a competitive inhibitor of lactate dehydrogenase (LDH).[1][7]

Inhibition of Lactate Dehydrogenase (LDH)

LDH is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD⁺.[6][7] Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, which results in high lactate production even in the presence of oxygen.[7] This makes LDH, particularly the LDH-A isoform, a prime target for anticancer therapies.

This compound, as a pyruvate analogue, binds to the active site of the LDH-NADH complex, forming an inactive ternary complex and effectively halting the catalytic cycle.[4][7] This inhibition leads to a decrease in lactate production and a disruption of the cell's energy metabolism and redox balance.[7][23]

Downstream Signaling Effects in Cancer

The inhibition of LDH by this compound triggers a cascade of downstream cellular events, making it a potent anti-proliferative agent.[5]

  • Inhibition of the Akt-mTOR Pathway: The Akt-mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It is also a major negative regulator of autophagy.[24] By disrupting cellular metabolism, oxamate treatment has been shown to inhibit the Akt-mTOR pathway.[24][25]

  • Induction of ROS and Autophagy: LDH inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS).[5][24] This oxidative stress, coupled with the inhibition of the Akt-mTOR pathway, induces autophagy.[24] In some contexts, this autophagy is protective, and its inhibition can enhance oxamate-induced apoptosis.[24]

  • Induction of Apoptosis: Ultimately, the metabolic stress, cell cycle arrest, and ROS production caused by oxamate can trigger programmed cell death (apoptosis) in cancer cells.[5]

G

Caption: Signaling pathway showing effects of this compound via LDH inhibition.

Other Therapeutic Applications
  • Antimalarial Agents: The LDH enzyme in Plasmodium falciparum (pfLDH) is a validated drug target. This compound and its derivatives have been synthesized and shown to selectively inhibit pfLDH over mammalian LDH, demonstrating their potential as antimalarial leads.[6]

  • Type 2 Diabetes: Elevated blood lactate is a risk factor for type 2 diabetes. Oxamate has been shown to improve glycemic control and insulin sensitivity in animal models, suggesting its derivatives could be potential drugs for treating this metabolic disease.[7]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis and unique reactivity as a precursor to carbamoyl radicals make it a valuable tool for constructing complex nitrogenous compounds. From a biological perspective, its well-established role as an LDH inhibitor places it at the center of therapeutic strategies for cancer and metabolic diseases. The ability to modulate critical cellular processes like the Akt-mTOR pathway and induce autophagy and apoptosis underscores its potential. The continued exploration of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Oxamic Acid: A Technical Guide to its Role in Glycolysis Inhibition for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. By targeting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis. This inhibitory action has significant implications for cellular metabolism, particularly in cancer cells which often exhibit a heightened reliance on glycolysis for energy production and biosynthesis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on LDH and cellular processes, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis.

Core Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

This compound's primary role in inhibiting glycolysis stems from its function as a competitive inhibitor of lactate dehydrogenase (LDH).[1] Structurally similar to the enzyme's substrate, pyruvate, this compound binds to the active site of LDH, thereby preventing the binding and subsequent conversion of pyruvate to lactate.[1][2] This inhibition is crucial because the conversion of pyruvate to lactate is coupled with the oxidation of NADH to NAD+. The regeneration of NAD+ is essential for the continued operation of glycolysis, specifically for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzed step. By blocking this conversion, this compound effectively halts the regeneration of NAD+, leading to a bottleneck in the glycolytic pathway and a subsequent reduction in ATP production from this metabolic route.[3]

The inhibition of LDH by this compound leads to several downstream metabolic consequences. The accumulation of pyruvate can force a metabolic shift towards oxidative phosphorylation in the mitochondria, provided oxygen is available.[4] Furthermore, the disruption of the NAD+/NADH ratio can induce cellular stress, including the production of reactive oxygen species (ROS).[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to evaluate the efficacy of these compounds. The following tables summarize the available quantitative data.

CompoundLDH IsozymeIC50Cell Line/OrganismReference
This compoundpfLDH94 µMPlasmodium falciparum[2]
This compoundmLDH25 µMMammalian[6]
This compoundH129932.13 ± 2.50 mmol/LHuman NSCLC[7]
This compoundA54919.67 ± 1.53 mmol/LHuman NSCLC[7]
This compoundHBE96.73 ± 7.60 mmol/LHuman bronchial epithelial[7]
This compound analog 21pfLDH14 µMPlasmodium falciparum[6]
6,6′-dithiodinicotinic acidpfLDH6.6 mMPlasmodium falciparum[2]
6,6′-dithiodinicotinic acidhLDH4.6 mMHuman[2]
CompoundLDH Isozyme(s)Ki (mM)NotesReference
OxamateLDH-A40.080Mouse[8]
OxamateLDH-B40.060Mouse[8]
OxamateLDH-C40.030Mouse[8]
N-Ethyl oxamateLDH-A40.140Mouse[8]
N-Ethyl oxamateLDH-B40.035Mouse[8]
N-Ethyl oxamateLDH-C40.002Mouse[8]
N-Propyl oxamateLDH-A41.750Mouse[8]
N-Propyl oxamateLDH-B40.887Mouse[8]
N-Propyl oxamateLDH-C40.012Mouse[8]
Oxamate-28 µMInhibition of AAT[2]
GossypolhLDH51.9 µMCompetitive with NADH[2]
GossypolhLDH11.4 µMCompetitive with NADH[2]
GossypolpfLDH0.7 µMCompetitive with NADH[2]
8-deoxyhemigossylic acidhLDH53 µM-[2]
8-deoxyhemigossylic acidpfLDH2 µM-[2]
8-deoxyhemigossylic acidhLDH191 µM-[2]

Key Signaling Pathways and Experimental Workflows

The inhibition of glycolysis by this compound triggers a cascade of cellular events that can be visualized as signaling pathways and experimental workflows.

glycolysis_inhibition This compound's Inhibition of Glycolysis This compound This compound LDH Lactate Dehydrogenase This compound->LDH inhibits Lactate Lactate LDH->Lactate NAD+ NAD+ LDH->NAD+ Pyruvate Pyruvate Pyruvate->LDH GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase NAD+->GAPDH required by NADH NADH NADH->NAD+ Glycolysis Glycolysis GAPDH->Glycolysis part of signaling_pathway Downstream Signaling Effects of this compound cluster_glycolysis Glycolysis Inhibition cluster_ros Oxidative Stress cluster_akt_mtor Akt-mTOR Pathway This compound This compound LDH Inhibition LDH Inhibition This compound->LDH Inhibition Glycolysis Block Glycolysis Block LDH Inhibition->Glycolysis Block ROS Production Increased ROS Production Glycolysis Block->ROS Production Apoptosis Apoptosis ROS Production->Apoptosis Akt Inhibition Akt Inhibition ROS Production->Akt Inhibition mTOR Inhibition mTOR Inhibition Akt Inhibition->mTOR Inhibition Autophagy Autophagy mTOR Inhibition->Autophagy induces experimental_workflow Experimental Workflow for Studying this compound Cell Culture 1. Cell Culture (e.g., Cancer Cell Lines) This compound Treatment 2. Treatment with This compound Cell Culture->this compound Treatment Enzyme Assay 3a. LDH Inhibition Assay This compound Treatment->Enzyme Assay Viability Assay 3b. Cell Viability Assay (MTT, MTS) This compound Treatment->Viability Assay Metabolic Assay 3c. Metabolic Assay (ECAR, Lactate, Glucose) This compound Treatment->Metabolic Assay Data Analysis 5. Data Analysis and Interpretation Enzyme Assay->Data Analysis Viability Assay->Data Analysis Signaling Analysis 4. Western Blot/Flow Cytometry (Akt, mTOR, ROS) Metabolic Assay->Signaling Analysis Metabolic Assay->Data Analysis Signaling Analysis->Data Analysis

References

Beyond Lactate Dehydrogenase: An In-depth Technical Guide to the Alternative Biological Targets of Oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid, a structural analog of pyruvate, is widely recognized for its potent inhibitory effects on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This action has positioned this compound and its derivatives as valuable tools in cancer metabolism research and as potential therapeutic agents. However, the biological activities of this compound extend beyond LDH, with several other enzymes and metabolic pathways being identified as direct or indirect targets. A comprehensive understanding of these off-target effects is crucial for the accurate interpretation of experimental results and for the development of more selective and effective therapeutics. This technical guide provides an in-depth exploration of the biological targets of this compound beyond LDH, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Aspartate Aminotransferase (AAT): A Primary Alternative Target

Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism and the malate-aspartate shuttle, has been identified as a significant alternative target of this compound.[1][2] Oxamate acts as a competitive inhibitor of AAT with respect to 2-oxoglutarate.[2][3] This inhibition can have profound effects on cellular metabolism, particularly in cancer cells that rely on the malate-aspartate shuttle for the transfer of reducing equivalents from the cytoplasm to the mitochondria.[1]

Quantitative Data: Inhibition of Aspartate Aminotransferase by this compound

The inhibitory potency of this compound against different isoforms of AAT has been quantified, with the apparent inhibition constants (Ki) summarized in the table below.

EnzymeIsoformSubstrate for CompetitionInhibition Constant (Ki)Reference
Aspartate AminotransferaseCytoplasmic2-oxoglutarate29 mmol/L[2][3]
Aspartate AminotransferaseMitochondrial2-oxoglutarate17 mmol/L[2][3]
Human Recombinant AAT-α-ketoglutarate30.3 µM[1]
Experimental Protocol: Aspartate Aminotransferase (AAT) Inhibition Assay

The following protocol outlines a method for determining the inhibitory effect of this compound on AAT activity.

Materials:

  • Purified human recombinant AAT

  • L-aspartate

  • α-ketoglutarate (2-oxoglutarate)

  • Malate dehydrogenase (MDH)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • This compound

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing L-aspartate, α-ketoglutarate, MDH, and NADH in the assay buffer. The final concentrations should be optimized for the specific enzyme and experimental conditions. A typical reaction mixture might contain 193 mM L-aspartate, 12 mM α-ketoglutarate, 0.6 units/mL MDH, and 0.2 mM NADH.[4]

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer to test a range of inhibitor concentrations.

  • Set up the Assay Plate: To each well of a 96-well plate, add the AAT enzyme and the desired concentration of this compound.

  • Initiate the Reaction: Add the reagent mix to each well to start the reaction. The final reaction volume is typically 300 µL.[4]

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the AAT-catalyzed reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each this compound concentration from the linear portion of the absorbance versus time plot.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform a Lineweaver-Burk plot analysis by plotting 1/V against 1/[substrate] at different fixed concentrations of this compound. For competitive inhibition with respect to α-ketoglutarate, the lines will intersect on the y-axis. The Ki can be determined from the slopes of these lines.

Signaling Pathway: The Malate-Aspartate Shuttle

The inhibition of AAT by this compound directly impacts the malate-aspartate shuttle, a critical pathway for transporting NADH reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane NADH_c NADH + H+ MDH1 Malate Dehydrogenase 1 NADH_c->MDH1 NAD_c NAD+ OAA_c Oxaloacetate OAA_c->MDH1 Malate_c Malate Mal_aKG_antiporter Malate-α-KG Antiporter Malate_c->Mal_aKG_antiporter MDH1->NAD_c MDH1->Malate_c Asp_c Aspartate AAT1 Aspartate Aminotransferase 1 Asp_c->AAT1 aKG_c α-Ketoglutarate aKG_c->AAT1 Glu_c Glutamate Glu_Asp_antiporter Glutamate-Aspartate Antiporter Glu_c->Glu_Asp_antiporter AAT1->OAA_c AAT1->Glu_c Malate_m Malate MDH2 Malate Dehydrogenase 2 Malate_m->MDH2 NAD_m NAD+ NAD_m->MDH2 OAA_m Oxaloacetate AAT2 Aspartate Aminotransferase 2 OAA_m->AAT2 NADH_m NADH + H+ ETC Electron Transport Chain NADH_m->ETC MDH2->OAA_m MDH2->NADH_m Glu_m Glutamate Glu_m->AAT2 Asp_m Aspartate Asp_m->Glu_Asp_antiporter aKG_m α-Ketoglutarate aKG_m->Mal_aKG_antiporter AAT2->Asp_m AAT2->aKG_m Mal_aKG_antiporter->aKG_c Mal_aKG_antiporter->Malate_m Glu_Asp_antiporter->Asp_c Glu_Asp_antiporter->Glu_m Oxamate This compound Oxamate->AAT1 inhibits Oxamate->AAT2 inhibits Experimental_Workflow cluster_screening Initial Screening cluster_characterization Inhibition Characterization cluster_cellular Cellular Validation Enzyme_Panel Panel of Metabolic Enzymes (e.g., Dehydrogenases, Transaminases) High_Throughput_Screening High-Throughput Screening (Activity Assays) Enzyme_Panel->High_Throughput_Screening Hit_Enzymes Identified 'Hit' Enzymes High_Throughput_Screening->Hit_Enzymes Dose_Response Dose-Response Curves (IC50 Determination) Hit_Enzymes->Dose_Response Kinetic_Analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Kinetic_Analysis Ki_Determination Determination of Ki Kinetic_Analysis->Ki_Determination Cell_Lines Relevant Cell Lines (e.g., Cancer, Normal) Ki_Determination->Cell_Lines Metabolic_Flux Metabolic Flux Analysis (e.g., using 13C-labeled substrates) Cell_Lines->Metabolic_Flux Cellular_Phenotype Assessment of Cellular Phenotypes (Proliferation, Apoptosis, etc.) Metabolic_Flux->Cellular_Phenotype

References

Synthesis and Characterization of Novel Oxamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel oxamic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as enzyme inhibitors. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

This compound, the monoamide of oxalic acid, and its derivatives are a class of small molecules that have emerged as potent inhibitors of various enzymes, playing crucial roles in disease pathogenesis. Their structural simplicity and amenability to chemical modification make them attractive scaffolds for drug discovery. Key therapeutic targets of this compound derivatives include lactate dehydrogenase (LDH) and histone deacetylases (HDACs). Inhibition of LDH is a promising strategy for targeting the altered metabolism of cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria.[1][2] HDAC inhibitors, on the other hand, are a class of epigenetic drugs that have shown efficacy in treating certain cancers by altering gene expression and inducing cell cycle arrest and apoptosis.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct synthesis from amines and oxalic acid derivatives, and multi-step synthesis for more complex structures.

General Synthesis of N-Substituted Oxamic Acids

A common and straightforward method for synthesizing N-substituted oxamic acids involves the reaction of a primary or secondary amine with an oxalic acid monoester, such as diethyl oxalate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of N-aryl Oxamic Acids

A general procedure involves refluxing an aromatic amine with anhydrous diethyl oxalate.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aromatic amine (1.0 equivalent) in an excess of anhydrous diethyl oxalate, which also serves as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess diethyl oxalate is removed under reduced pressure.

  • Hydrolysis: The resulting this compound ester is then subjected to basic hydrolysis, for example, by stirring with an aqueous solution of sodium hydroxide or potassium hydroxide at room temperature until the ester is completely consumed (monitored by TLC).

  • Purification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound derivative. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Multi-step Synthesis of Complex Hydrthis compound Derivatives

For more complex derivatives, such as those based on a core scaffold like quisinostat, a multi-step synthetic route is often necessary. The following is an illustrative workflow for the synthesis of novel hydrthis compound derivatives.[4]

G A Starting Materials (e.g., ethyl 2-chloropyrimidine-5-carboxylate, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) B Nucleophilic Aromatic Substitution A->B DIPEA, DCM C Boc Deprotection B->C HCl/dioxane D Reductive Amination C->D Aldehyde/Ketone, NaBH(OAc)3 E Ester Hydrolysis D->E K2CO3, MeOH/H2O F Amide Coupling with Protected Hydroxylamine E->F THPONH2, EDCI, HOBt, Et3N, DMF G Final Deprotection F->G HCl/dioxane H Target Hydroxamic Acid Derivatives G->H

Caption: Multi-step synthesis workflow for hydrthis compound derivatives.

Experimental Protocol: Synthesis of Quisinostat-based Hydrthis compound Derivatives [4]

This protocol is a generalized representation based on the synthesis of 38 novel hydrthis compound derivatives.

  • Step 1: Nucleophilic Aromatic Substitution: React ethyl 2-chloropyrimidine-5-carboxylate with a suitable amine, such as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at 0°C to room temperature for 2-3 hours.

  • Step 2: Boc Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group using a solution of hydrochloric acid in dioxane in DCM at room temperature for 5-6 hours.

  • Step 3: Reductive Amination: The resulting amine is then reacted with a variety of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in a solvent such as dichloroethane (DCE) overnight at room temperature.

  • Step 4: Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as potassium carbonate in a mixture of methanol and water at 65-70°C for 8-12 hours.

  • Step 5: Amide Coupling: The resulting carboxylic acid is coupled with a protected hydroxylamine, for example, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂), using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF) at room temperature for 48 hours.

  • Step 6: Final Deprotection: The final deprotection of the hydroxylamine is achieved using hydrochloric acid in dioxane in DCM at room temperature for 30 minutes to yield the target hydrthis compound derivatives.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

Experimental Protocols: Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[2][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[5]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets. This technique is used to identify characteristic functional groups such as C=O, N-H, and O-H stretching vibrations.

  • X-ray Crystallography: Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. The data provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8][9][10][11]

  • Melting Point (MP): The melting point of solid derivatives is determined using a melting point apparatus and is a useful indicator of purity.[2]

  • Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula.

Quantitative Data Summary

The following tables summarize representative quantitative data for a selection of novel oxamic and hydrthis compound derivatives.

Table 1: Physicochemical and Spectroscopic Data of Representative this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)HRMS (m/z)
N-p-nitrophenyl this compoundC₈H₆N₂O₅210.15----
N-p-chlorophenyl this compoundC₈H₆ClNO₃200.59----
Hydrthis compound Derivative 1C₁₈H₃₂N₂O₃324.2445.10.70-2.17 (m), 3.48 (dd), 7.20 (d), 8.69 (s), 10.36 (s)19.70, 21.31, 25.20, 25.66, 25.74, 26.59, 28.47, 28.52, 30.97, 32.33, 35.32, 38.63, 42.32, 47.69, 47.77, 62.85, 169.15, 173.11324.2404 [M]⁺
Hydrthis compound Derivative 2C₂₀H₂₆N₂O₃342.19202.50.78-1.76 (m), 3.85 (td), 6.90 (d), 7.41 (d), 7.54 (d), 7.62 (d), 7.78 (d), 9.10 (s), 11.28 (s)11.89, 20.30, 20.59, 26.99, 36.02, 37.61, 44.52, 46.79, 49.24, 56.53, 124.62, 127.71, 133.31, 137.62, 138.02, 163.89, 164.71342.1943 [M]⁺
Hydrthis compound Derivative 3C₂₀H₂₄N₂O₃340.18222.5-222.61.53-2.01 (m), 3.99 (d), 6.98 (d), 7.43 (d), 7.62 (d), 7.79 (d), 8.01 (d), 9.11 (s), 11.26 (s)26.79, 26.74, 31.05, 31.65, 36.85, 37.15, 53.07, 124.48, 127.36, 127.47, 133.12, 137.31, 137.80, 163.62, 164.04340.1777 [M]⁺

Data for N-p-nitrophenyl and N-p-chlorophenyl this compound are from reference[3]. Data for hydrthis compound derivatives are from reference[2]. Dashes indicate data not provided in the source.

Table 2: X-ray Crystallography Data for this compound [11]

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)9.4994(4)
b (Å)5.4380(2)
c (Å)6.8636(3)
β (°)107.149(2)
Volume (ų)338.79(2)
Z4

Biological Activity and Signaling Pathways

Novel this compound derivatives have shown significant potential as inhibitors of key enzymes involved in disease progression.

Inhibition of Lactate Dehydrogenase (LDH)

LDH is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the conversion of pyruvate to lactate. Many cancer cells and pathogens like P. falciparum rely heavily on glycolysis for energy production, making LDH an attractive therapeutic target.[1][12] this compound and its derivatives act as competitive inhibitors of LDH, leading to a decrease in lactate production and cellular ATP levels, which can induce cell cycle arrest and apoptosis in cancer cells.[12][13][14]

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDH Lactate Dehydrogenase (LDH) Lactate Lactate Pyruvate->Lactate TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Lactate->Pyruvate Oxamate This compound Derivatives Oxamate->LDH Inhibition

Caption: Inhibition of Lactate Dehydrogenase in the Glycolytic Pathway.
Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, including certain hydrthis compound derivatives, block the activity of these enzymes, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately cell cycle arrest, differentiation, and apoptosis.[15][16][17]

G cluster_chromatin Chromatin State HAT Histone Acetyltransferases (HATs) AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Acetylation HDAC Histone Deacetylases (HDACs) DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) AcetylatedHistones->DeacetylatedHistones Deacetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Activation DeacetylatedHistones->GeneExpression Repression HydroxamicAcids Hydrthis compound Derivatives HydroxamicAcids->HDAC Inhibition CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: Mechanism of HDAC Inhibition by Hydrthis compound Derivatives.

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds for the development of new therapeutics. Their straightforward synthesis and potent inhibitory activity against key enzymes like LDH and HDACs make them valuable leads in the fields of oncology, infectious diseases, and beyond. This guide provides a foundational understanding of their synthesis and characterization, which is essential for researchers and professionals in the field of drug development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into clinical applications.

References

CAS number and molecular weight of oxamic acid for research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Oxamic Acid: A Core Compound for Research in Metabolic Pathways and Drug Development

This whitepaper provides a comprehensive technical overview of this compound, a pivotal molecule in biochemical research and a promising scaffold in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the physicochemical properties, synthesis, and multifaceted applications of this compound, with a special focus on its role as a lactate dehydrogenase inhibitor.

Core Properties of this compound

This compound, also known as aminooxoacetic acid, is a simple yet versatile organic compound. Its fundamental properties are summarized below, providing a ready reference for laboratory use.

PropertyValueReference
CAS Number 471-47-6[No specific citation available]
Molecular Weight 89.05 g/mol [No specific citation available]
Molecular Formula C₂H₃NO₃[No specific citation available]
Appearance White, water-soluble solid[No specific citation available]
Melting Point 209 °C (decomposes)[No specific citation available]

Therapeutic Potential and Research Applications

This compound is a well-established inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibitory action forms the basis of its extensive investigation in various therapeutic areas, most notably in oncology.

Oncology

Elevated glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. By inhibiting LDH-A, the isoform predominantly expressed in tumors, this compound disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] Research has demonstrated its efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.[2][3][4]

Other Therapeutic Areas

Beyond cancer, the therapeutic potential of this compound and its derivatives is being explored in:

  • Type 2 Diabetes: By modulating lactate production, this compound may improve glycemic control and insulin sensitivity.

  • Infectious Diseases: As an antimalarial agent, it targets the LDH enzyme of Plasmodium falciparum.[1]

  • Inflammation: Certain derivatives of this compound have shown anti-inflammatory properties.[5]

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

A general methodology for the synthesis of N-substituted this compound derivatives involves the reaction of a primary or secondary amine with an oxalic acid monoester, followed by hydrolysis.

Methodology:

  • Reaction: A solution of the desired amine in a suitable solvent (e.g., diethyl ether) is added dropwise to an ice-cold solution of a monoester of oxalic acid (e.g., diethyl oxalate).[6]

  • Reflux: The reaction mixture is then refluxed for a specified period.

  • Hydrolysis: The resulting oxamate ester is hydrolyzed to the corresponding this compound, typically under basic conditions.

  • Purification: The final product is purified by recrystallization.

G A Oxalic Acid Monoester (e.g., Diethyl Oxalate) C Reaction in Solvent (e.g., Diethyl Ether) A->C B Primary/Secondary Amine B->C D N-Substituted Oxamate Ester C->D E Hydrolysis (e.g., Basic Conditions) D->E F N-Substituted this compound E->F G Purification (Recrystallization) F->G

Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of this compound on LDH activity can be quantified using a spectrophotometric assay. This protocol is a general guideline and may require optimization for specific experimental conditions.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing NADH and sodium pyruvate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).[7]

  • Incubation: In a 96-well plate, add the LDH enzyme preparation, the reaction mixture, and varying concentrations of this compound. Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.[7]

  • Absorbance Reading: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.

  • Data Analysis: Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Vmax and Km). Lineweaver-Burk plots can be used to determine the type of inhibition and the inhibition constant (Ki).[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mixture (NADH, Pyruvate, Buffer) D Add Reagents to 96-well Plate (Enzyme, Mixture, Inhibitor) A->D B Prepare this compound Solutions (Serial Dilutions) B->D C Prepare LDH Enzyme Solution C->D E Incubate at 37°C D->E F Measure Absorbance at 340 nm E->F G Calculate Reaction Velocity F->G H Plot Michaelis-Menten & Lineweaver-Burk G->H I Determine Vmax, Km, Ki H->I

Signaling Pathways

The anticancer effects of this compound are, in part, mediated through its influence on key cellular signaling pathways. Inhibition of LDH by this compound leads to an increase in reactive oxygen species (ROS), which in turn can inhibit the Akt-mTOR pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival.

G This compound This compound LDH-A LDH-A This compound->LDH-A ROS Increased ROS LDH-A->ROS inhibition leads to Akt Akt ROS->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and its derivatives against various cell lines and LDH isoforms, providing a comparative overview of its potency.

CompoundTarget Cell Line / EnzymeIC₅₀ / Dissociation Constant (mM)Reference
This compoundNon-small cell lung cancer (A549)58.53 ± 4.74[4]
This compoundNon-small cell lung cancer (H1975)32.13 ± 2.50[4]
This compoundNon-small cell lung cancer (H1395)19.67 ± 1.53[4]
This compoundNormal lung epithelial (HBE)96.73 ± 7.60[4]
N-Ethyl oxamateMouse LDH-A40.140[10]
N-Ethyl oxamateMouse LDH-B40.035[10]
N-Ethyl oxamateMouse LDH-C40.002[10]
N-Propyl oxamateMouse LDH-A41.750[10]
N-Propyl oxamateMouse LDH-B40.887[10]
N-Propyl oxamateMouse LDH-C40.012[10]
This compound 21Plasmodium falciparum LDH0.014[1]
This compound 21Mammalian LDH0.025[1]

This technical guide serves as a foundational resource for researchers engaged in the study of metabolic pathways and the development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation into the promising applications of this compound.

References

Solubility and Stability of Oxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of oxamic acid in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This compound, the monoamide of oxalic acid, is a white, water-soluble solid with applications in various fields, including as a lactate dehydrogenase A inhibitor.[1][2] A thorough understanding of its physical and chemical properties is crucial for its effective use.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and in vitro testing. This compound is generally described as being soluble in water and various organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

A precise quantitative solubility value for this compound has been reported in water. However, for other common organic solvents, only qualitative descriptions are readily available in the literature.

SolventSolubilityTemperature (°C)
Water108 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
EthanolData not available-
AcetoneData not available-
N,N-Dimethylformamide (DMF)Data not available-

It is recommended that the solubility of this compound in ethanol, acetone, and DMF be determined experimentally to establish a comprehensive solubility profile.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration determined from the analysis and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Collect supernatant C->D E Filter (0.45 µm) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and formulation. This compound is a stable compound under standard conditions, but it can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and exposure to light.

Summary of Stability Data
ConditionObservation
Thermal Stability Thermally stable up to 140 °C. It undergoes thermal decomposition at higher temperatures.
Hydrolytic Stability Susceptible to acid-catalyzed hydrolysis.[3] Quantitative kinetic data at various pH values are not readily available.
Photostability Should be protected from light.[4] Specific photolytic degradation pathways and kinetics have not been extensively reported.
Oxidative Stability Should be stored away from oxidizing agents.[5]
Degradation Pathways

The primary degradation pathways for this compound include hydrolysis and decarboxylation.

  • Hydrolysis: Under acidic conditions, the amide bond of this compound can be hydrolyzed to yield oxalic acid and ammonia.[3]

  • Decarboxylation: At elevated temperatures or under photocatalytic conditions, this compound can undergo decarboxylation.[6]

Experimental Protocols for Stability Testing

The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl).

    • Store the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.

    • Analyze samples at various time points.

  • Base Hydrolysis:

    • Dissolve this compound in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH).

    • Store and analyze as described for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂, 30% H₂O₂).

    • Store the solution, protected from light, at room temperature.

    • Analyze samples at various time points.

  • Thermal Degradation (Solid State):

    • Place solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature above its melting point with decomposition).

    • Analyze the solid at different time points.

  • Photostability:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

Analytical Method: A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent drug from its degradation products.

G cluster_compound This compound cluster_stress Stress Factors cluster_degradation Degradation Compound This compound Degradation Degradation Products Heat Temperature Heat->Degradation pH pH (Acid/Base) pH->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Key factors influencing the stability of this compound.

Summary and Recommendations

This guide provides an overview of the current knowledge on the solubility and stability of this compound. While some data is available, particularly for its aqueous solubility and thermal stability, significant gaps remain. For a comprehensive understanding and to support advanced formulation and development activities, it is recommended that the following studies be conducted:

  • Quantitative solubility determination in key organic solvents such as ethanol, acetone, and DMF.

  • Detailed kinetic studies of hydrolytic degradation across a range of pH values to determine the rate constants and half-life.

  • In-depth photostability studies to identify photodegradation products and quantify the rate of degradation under standardized light conditions.

The experimental protocols provided in this guide offer a framework for conducting these necessary investigations in a scientifically robust and regulatory-compliant manner.

References

A Historical Perspective on the Discovery of Oxamic Acid's Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid, a simple monoamide of oxalic acid, holds a significant place in the history of metabolic inhibitors. Its journey from a chemical curiosity to a tool for understanding fundamental cellular processes and a progenitor for therapeutic strategies is a testament to the enduring value of studying enzyme-substrate interactions. This technical guide provides a detailed historical perspective on the initial discoveries of this compound's bioactivity, focusing on its seminal role as a lactate dehydrogenase inhibitor and its early evaluation as a potential anti-cancer agent. We will delve into the original quantitative data, reconstruct the pioneering experimental protocols, and visualize the nascent understanding of its mechanism of action.

The Dawn of a Metabolic Inhibitor: Inhibition of Lactate Dehydrogenase

The primary and most well-characterized bioactivity of this compound is its inhibition of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. The initial discovery, or at least its first detailed scientific documentation, can be traced back to the late 1950s.

Historical Context and Initial Observations

In a landmark 1959 paper, Novoa, Winer, Glaid, and Schwert provided a comprehensive kinetic analysis of LDH inhibition by oxamate (the ionized form of this compound)[1]. The authors noted that the inhibitory properties of oxamate on LDH had been observed "several years ago" by one of the co-authors, A. J. Glaid, and that this inhibition was competitive with respect to pyruvate[1]. This established this compound as a structural analog of pyruvate, the natural substrate of LDH.

Quantitative Analysis of LDH Inhibition (Novoa et al., 1959)

The 1959 study meticulously quantified the inhibitory effects of oxamate on beef heart LDH. The key findings are summarized in the table below.

Parameter Value Conditions
Inhibitor Constant (Ki) for Oxamate 2.4 x 10⁻⁵ MpH 7.3, 0.2 M Tris buffer
Type of Inhibition Competitive with respect to pyruvateVaried pyruvate and oxamate concentrations
Michaelis Constant (Km) for Pyruvate 3.78 x 10⁻⁴ MpH 7.3, 0.2 M Tris buffer
Experimental Protocol: LDH Inhibition Assay (circa 1959)

The experimental methods employed by Novoa and colleagues were foundational for studying enzyme kinetics. A reconstruction of their protocol is as follows:

  • Enzyme Preparation: Crystalline beef heart lactate dehydrogenase was used, with its concentration determined by spectrophotometry.

  • Reagents:

    • DPNH (now known as NADH) solutions were prepared and their concentrations determined by absorbance at 340 nm.

    • Sodium pyruvate solutions were freshly prepared.

    • Sodium oxamate was used as the inhibitor.

    • Tris(hydroxymethyl)aminomethane (Tris) buffer was used to maintain a constant pH.

  • Assay Procedure:

    • The reaction was carried out in quartz cuvettes with a 1 cm light path.

    • The reaction mixture contained Tris buffer, DPNH, and the enzyme.

    • The reaction was initiated by the addition of pyruvate.

    • The rate of DPNH oxidation was followed by measuring the decrease in absorbance at 340 nm using a Beckman Model DU spectrophotometer.

    • For inhibition studies, varying concentrations of sodium oxamate were included in the reaction mixture.

  • Data Analysis: The data was analyzed using the Lineweaver-Burk plot method to determine the type of inhibition and the inhibitor constant (Ki).

Early Mechanistic Understanding

The competitive nature of the inhibition strongly suggested that this compound directly competes with pyruvate for binding to the active site of the LDH-NADH complex. This was a crucial insight into the enzyme's mechanism and provided a rational basis for its biological effects.

LDH_Inhibition cluster_0 Normal Glycolytic Pathway cluster_1 Inhibition by this compound Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Pyruvate2 Pyruvate Oxamic_Acid This compound LDHA LDH-A Oxamic_Acid->LDHA Competitive Inhibition Experimental_Workflow cluster_0 HeLa Cell Culture cluster_1 Treatment Groups cluster_2 Analysis start Seed HeLa Cells incubation Incubate start->incubation control Control (No Treatment) incubation->control oxamate This compound incubation->oxamate oxamate_pyruvate This compound + Pyruvate incubation->oxamate_pyruvate growth Measure Cell Growth (Protein Assay) control->growth oxamate->growth oxamate_pyruvate->growth metabolism Measure Glucose Uptake & Lactate Production growth->metabolism

References

Methodological & Application

Application Notes and Protocols for Oxamic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid and its salt, sodium oxamate, are widely utilized in cell culture studies as inhibitors of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting this step, this compound disrupts a key metabolic pathway often upregulated in cancer cells (the Warburg effect), leading to various cellular consequences.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, effects on cellular processes, and relevant experimental procedures.

Mechanism of Action

This compound is a structural analog of pyruvate and acts as a competitive inhibitor of LDH-A.[3][6] It binds to the active site of the enzyme, preventing the conversion of pyruvate to lactate.[6][7] This inhibition leads to a reduction in lactate production and can result in a buildup of pyruvate.[3][4] The metabolic shift induced by this compound can lead to several downstream effects, including:

  • Inhibition of Glycolysis: By blocking a key step in anaerobic glycolysis, this compound can decrease the overall glycolytic flux.[4][8][9]

  • Induction of Oxidative Stress: The metabolic disruption can lead to an increase in reactive oxygen species (ROS).[1][10]

  • Modulation of Signaling Pathways: this compound has been shown to affect signaling pathways such as Akt-mTOR.[11]

Effects on Cellular Processes

In various cell culture models, particularly cancer cell lines, this compound has been demonstrated to:

  • Inhibit Cell Proliferation: this compound can suppress the growth of cancer cells in a dose- and time-dependent manner.[1][5]

  • Induce Apoptosis: It can trigger programmed cell death through the mitochondrial pathway, involving the activation of caspases.[1]

  • Cause Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase.[1][2]

  • Enhance Radiosensitivity: It can make cancer cells more susceptible to radiation treatment.[5][12]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (mM)Reference
CNE-1Nasopharyngeal Carcinoma2474.6[13][14]
4832.4[13][14]
7217.8[13][14]
CNE-2Nasopharyngeal Carcinoma2462.3[13][14]
4844.5[13][14]
7231.6[13][14]
HCC1954Breast CancerNot Specified25[1]
Plasmodium falciparum (pfLDH)Malaria (enzyme inhibition)Not Applicable0.014[15]
Mammalian LDH (mLDH)(enzyme inhibition)Not Applicable0.025[15]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (or sodium oxamate) powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile filters (0.22 µm)

  • Sterile conical tubes

Protocol:

  • Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 1 M). This compound is soluble in water.[7][16]

  • Dissolve the this compound powder in sterile distilled water or PBS by vortexing. Gentle warming may be required to fully dissolve the compound.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 mM) diluted in fresh cell culture medium.[1]

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[1]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[1]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound's Effect

cluster_cell Cell This compound This compound LDH-A LDH-A This compound->LDH-A inhibits ROS ROS This compound->ROS increases Akt/mTOR Pathway Akt/mTOR Pathway This compound->Akt/mTOR Pathway inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound->Cell Cycle Arrest (G2/M) induces Cell Proliferation Cell Proliferation This compound->Cell Proliferation inhibits Glycolysis Glycolysis LDH-A->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Glycolysis->Pyruvate Apoptosis Apoptosis ROS->Apoptosis induces Akt/mTOR Pathway->Cell Proliferation promotes

Caption: Signaling pathway of this compound in a cancer cell.

Experimental Workflow for Studying this compound Effects

Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) 24-72h Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay 48h Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis 24h Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Cell Cycle Analysis->Flow Cytometry Flow Cytometry->Data Analysis

Caption: General experimental workflow.

References

Application Notes: Oxamic Acid as a Tool to Investigate the Warburg Effect in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic shift leads to increased glucose uptake and lactate production, creating an acidic tumor microenvironment that promotes tumor progression, invasion, and immune evasion. Lactate dehydrogenase A (LDH-A), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and a promising target for anticancer therapies. Oxamic acid, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, making it a valuable chemical tool to study and potentially reverse the Warburg effect in cancer. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the active site of LDH-A, thereby blocking the conversion of pyruvate to lactate.[1][2][3] This inhibition leads to a cascade of metabolic and cellular consequences:

  • Reduced Lactate Production: By blocking LDH-A, this compound directly decreases the production and secretion of lactate, which can help to normalize the acidic tumor microenvironment.[4][5]

  • Decreased ATP Production: The shift away from efficient oxidative phosphorylation in the Warburg effect is compensated by a high glycolytic flux. Inhibition of this pathway by this compound can lead to a reduction in overall ATP levels in cancer cells.[4][6][7]

  • Increased Oxidative Stress: The accumulation of pyruvate and the redirection of metabolic intermediates can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis.[3][6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[6][8][9]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (mM)Exposure Time (hours)
CNE-1Nasopharyngeal Carcinoma74.624
32.448
17.872
CNE-2Nasopharyngeal Carcinoma62.324
44.548
31.672
AsPc-1Pancreatic Ductal Adenocarcinoma8.617Not Specified
Mia-Paca-2Pancreatic Ductal Adenocarcinoma26.74Not Specified
A549Non-Small Cell Lung CancerVaries (significant suppression)24
H1299Non-Small Cell Lung CancerVaries (significant suppression)24
H1395Non-Small Cell Lung CancerVaries (significant suppression)24

Note: IC50 values can vary depending on the specific experimental conditions.[9][10]

Table 2: Effects of this compound on Cancer Cell Metabolism and Viability

ParameterCell Line(s)TreatmentObserved EffectReference
Lactate ProductionCT2640 mM OxamateDecreased[4]
H1299Dose-dependentDecreased[11]
Medium pHCT2640 mM OxamateIncreased (from 6.5 to 7.4)[4]
Extracellular Acidification Rate (ECAR)CT2640 mM OxamateReduced[4]
ATP LevelsCNE-1, CNE-2Dose-dependentDecreased[9]
H1395OxamateReduction[6]
Reactive Oxygen Species (ROS)CNE-1, CNE-220-100 mM Oxamate1.3- to 3.3-fold increase[9]
H1395OxamateBurst[6]
ApoptosisH139520-100 mM Oxamate6.24% to 29.66% increase[8]
CNE-1, CNE-2Dose-dependentIncreased[9]
Cell ProliferationNSCLC cellsOxamateSignificantly suppressed[6]
Gastric cancer cellsDose- and time-dependentInhibited[12]
Tumor Growth (in vivo)CT26 syngeneic modelPhenformin + OxamateReduced tumor size[7]
NSCLC humanized mouse modelOxamateDelayed tumor growth[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (sodium salt)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution to various concentrations in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Production Assay

This protocol measures the amount of lactate secreted by cancer cells into the culture medium.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol.

  • Medium Collection: After the desired incubation period, collect the cell culture medium from each well.

  • Lactate Measurement: Centrifuge the collected medium to remove any cellular debris. Use the supernatant to measure the lactate concentration according to the manufacturer's instructions of the lactate assay kit.

  • Data Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein concentration using a BCA or Bradford assay. Normalize the lactate concentration to the total protein content in each well.

Protocol 3: Real-Time Metabolic Analysis (Seahorse XF Analyzer)

This protocol allows for the real-time measurement of the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)

  • This compound

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Assay Execution: Load the hydrated sensor cartridge with this compound (and other metabolic modulators if desired) into the injection ports. Place the cell culture microplate into the Seahorse XF Analyzer and run the assay. The instrument will measure ECAR before and after the injection of this compound.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on glycolytic activity.

Protocol 4: In Vivo Tumor Growth Study

This protocol describes a general workflow for evaluating the anti-tumor effects of this compound in a mouse model.

Materials:

  • Immunocompromised or syngeneic mice

  • Cancer cell line capable of forming tumors in mice

  • This compound

  • Vehicle solution for injection (e.g., sterile saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., daily intraperitoneal injection) to the treatment group. The control group should receive injections of the vehicle solution. Dosing and schedule should be optimized based on preliminary studies.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Warburg_Effect_and_Oxamic_Acid_Inhibition cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ Regeneration Mitochondrion Mitochondrion (Oxidative Phosphorylation) Pyruvate->Mitochondrion TCA Cycle LDHA LDH-A Pyruvate->LDHA Lactate->LDHA Lactate_out Extracellular Lactate Lactate->Lactate_out LDHA->Pyruvate LDHA->Lactate Oxamic_Acid This compound Oxamic_Acid->LDHA Inhibits Acidic_TME Acidic TME Lactate_out->Acidic_TME

Caption: Mechanism of this compound in inhibiting the Warburg Effect.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolism Metabolic Assays (Lactate, ECAR) Treatment->Metabolism Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Tumor_Model Establish Tumor Model (e.g., Xenograft) Viability->Tumor_Model Inform Metabolism->Tumor_Model Inform Animal_Treatment Administer this compound Tumor_Model->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Histology, etc.) Tumor_Measurement->Endpoint_Analysis

Caption: General workflow for studying this compound's effects.

Signaling_Pathway cluster_Metabolic Metabolic Consequences cluster_Cellular Cellular Outcomes Oxamic_Acid This compound LDHA LDH-A Inhibition Oxamic_Acid->LDHA Lactate_Decrease ↓ Lactate Production LDHA->Lactate_Decrease ATP_Decrease ↓ ATP Production LDHA->ATP_Decrease ROS_Increase ↑ ROS LDHA->ROS_Increase Cell_Cycle_Arrest Cell Cycle Arrest ATP_Decrease->Cell_Cycle_Arrest Proliferation_Inhibition ↓ Cell Proliferation ATP_Decrease->Proliferation_Inhibition Apoptosis Apoptosis ROS_Increase->Apoptosis Autophagy Autophagy (protective) ROS_Increase->Autophagy can induce Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Cellular signaling consequences of this compound treatment.

References

Application Notes and Protocols: Combining Oxamic Acid with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid, a competitive inhibitor of lactate dehydrogenase A (LDHA), is emerging as a promising agent in combination cancer therapy.[1][2] By targeting the metabolic hallmark of many cancers known as the Warburg effect, this compound disrupts cellular bioenergetics, leading to anti-tumor effects such as the induction of apoptosis and cell cycle arrest.[1] Preclinical studies have demonstrated that combining this compound with other anti-cancer agents, including metabolic inhibitors, immunotherapy, radiotherapy, and chemotherapy, can result in synergistic cytotoxicity and enhanced therapeutic efficacy.[3][4][5][6] These application notes provide a summary of key findings and detailed protocols for investigating the combination of this compound with other anti-cancer agents.

Combination with Phenformin: A Dual Metabolic Blockade

The combination of this compound with the biguanide phenformin creates a potent anti-cancer strategy by simultaneously targeting two key metabolic pathways: glycolysis (via this compound) and mitochondrial respiration (via phenformin).[3][7] Phenformin inhibits complex I of the mitochondrial respiratory chain, leading to increased production of reactive oxygen species (ROS) and decreased ATP synthesis.[3][7] The addition of oxamate not only enhances the cytotoxic effects of phenformin but also mitigates the side effect of lactic acidosis by inhibiting LDH-A.[3][4]

Data Presentation

Table 1: Synergistic Cytotoxicity of Phenformin and this compound Combination

Cell LineCancer TypeCombination Index (CI) at ED50Synergy Level
E6E7RasHead and Neck Cancer0.494Strong Synergy
B16F10Melanoma0.310Strong Synergy
CT26Colon Cancer0.009Very Strong Synergy
A549Lung Cancer0.227Strong Synergy
DU145Prostate Cancer0.067Very Strong Synergy
MCF7Breast Cancer0.503Strong Synergy
Data sourced from a study by Miskimins et al. (2014). CI values < 0.9 indicate synergism.[1]

Table 2: In Vivo Efficacy of Phenformin and this compound Combination in a Syngeneic Mouse Model (CT26 Colon Cancer)

Treatment GroupAverage Tumor Size (Day 21)Apoptosis (TUNEL positive cells)Glucose Uptake (SUVavg)
ControlNot significantly different from single agents18.9 ± 11.12.0 ± 0.6
Oxamate (O)Not significantly different from controlNot reportedNot reported
Phenformin (P)Not significantly different from controlNot reportedNot reported
Phenformin + Oxamate (PO)Significantly smaller than other groups (P<0.05)42.8 ± 23.51.6 ± 0.3
Data from Miskimins et al. (2014) indicates a significant reduction in tumor size and glucose uptake, and an increase in apoptosis with the combination treatment.[5][7]

Signaling Pathway

G cluster_glycolysis Glycolysis cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Enters Mitochondria Complex_I Complex I Pyruvate_mito->Complex_I TCA Cycle ROS ↑ ROS Complex_I->ROS ATP_mito ↓ ATP Complex_I->ATP_mito Apoptosis Apoptosis ROS->Apoptosis ATP_mito->Apoptosis Oxamic_Acid This compound Oxamic_Acid->Pyruvate Inhibits conversion to Lactate Phenformin Phenformin Phenformin->Complex_I Inhibits

Dual metabolic inhibition by this compound and phenformin.

Combination with Immunotherapy: Enhancing Anti-Tumor Immunity

This compound can potentiate the effects of immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., pembrolizumab), by modulating the tumor microenvironment. By inhibiting LDH-A, this compound reduces lactic acid production, which is known to suppress T-cell function and infiltration. This creates a more favorable environment for an effective anti-tumor immune response.[5]

Data Presentation

Table 3: In Vivo Efficacy of this compound and Pembrolizumab Combination in a Humanized NSCLC Mouse Model

Treatment GroupTumor GrowthCD8+ T Cell Infiltration (Tumor Center)
ControlProgressiveBaseline
OxamateSignificantly delayedIncreased
PembrolizumabSignificantly delayedIncreased
Oxamate + PembrolizumabBest therapeutic outcome (significantly delayed growth)Significantly increased compared to single agents
Data from a 2021 study demonstrates that the combination of this compound and pembrolizumab leads to superior tumor growth inhibition, correlated with increased infiltration of activated CD8+ T cells.[3][5][8]

Experimental Workflow

G cluster_model Humanized Mouse Model cluster_treatment Treatment Regimen cluster_analysis Analysis Mouse Immunodeficient Mouse (e.g., B-NDG) Control Vehicle Control Mouse->Control Oxamate Oxamate (300 mg/kg, i.p., daily) Mouse->Oxamate Pembrolizumab Pembrolizumab (10 mg/kg, i.p., twice weekly) Mouse->Pembrolizumab Combination Oxamate + Pembrolizumab Mouse->Combination PBMC Human PBMCs PBMC->Mouse Engraftment NSCLC NSCLC Cell Line (e.g., A549) NSCLC->Mouse Tumor Implantation Tumor_Growth Tumor Volume Measurement Control->Tumor_Growth Oxamate->Tumor_Growth Pembrolizumab->Tumor_Growth Combination->Tumor_Growth IF Immunofluorescence (CD8+ T cells) Combination->IF

Workflow for in vivo combination immunotherapy study.

Combination with Radiotherapy and Chemotherapy in Glioblastoma

This compound has been shown to increase the sensitivity of glioblastoma (GBM) cells to both radiotherapy and the chemotherapeutic agent temozolomide.[6] The proposed mechanism for radiosensitization involves the inhibition of DNA repair pathways, induction of apoptosis and senescence, and suppression of cancer stem cell properties.[3][4]

Data Presentation

Logical Relationship

G cluster_effects Cellular Effects Oxamic_Acid This compound DNA_Repair Inhibition of DNA Repair Oxamic_Acid->DNA_Repair Apoptosis Induction of Apoptosis/Senescence Oxamic_Acid->Apoptosis Stemness Suppression of Cancer Stemness Oxamic_Acid->Stemness Radiotherapy Radiotherapy GBM_Cell_Death Increased Glioblastoma Cell Death Radiotherapy->GBM_Cell_Death Temozolomide Temozolomide Temozolomide->GBM_Cell_Death DNA_Repair->GBM_Cell_Death Sensitizes to Apoptosis->GBM_Cell_Death Sensitizes to Stemness->GBM_Cell_Death Sensitizes to

Mechanisms of this compound-mediated radiosensitization.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner agent, alone and in combination, and to quantify synergy using the Chou-Talalay method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (sodium salt is readily soluble in media)

  • Partner anti-cancer agent (e.g., phenformin)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Synergy analysis software (e.g., CalcuSyn, CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the partner agent. Create a series of dilutions for each drug and for the combination at a constant ratio.

  • Treatment: Treat the cells with single agents and the combination at various concentrations for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for each agent alone and for the combination.

    • Input the dose-effect data into a synergy analysis software to calculate the Combination Index (CI). A CI < 0.9 indicates synergy.[1]

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in combination with another agent using flow cytometry.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner agent, and the combination for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit's protocol.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: In Vivo Combination Therapy in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound combined with an immunotherapeutic agent.

Materials:

  • Severely immunodeficient mice (e.g., NOD-scid-IL2Rg-/- or B-NDG)

  • Human peripheral blood mononuclear cells (PBMCs)

  • Human cancer cell line (e.g., A549 NSCLC)

  • This compound

  • Immunotherapeutic agent (e.g., pembrolizumab)

  • Calipers for tumor measurement

Procedure:

  • Model Establishment:

    • Subcutaneously implant human cancer cells into the mice.

    • When tumors are established, intravenously inject human PBMCs to reconstitute a human immune system.[8]

  • Treatment:

    • Randomize mice into treatment groups (Vehicle, this compound alone, Pembrolizumab alone, Combination).

    • Administer treatments as per the established schedule (e.g., Oxamate at 300 mg/kg daily via intraperitoneal injection; Pembrolizumab at 10 mg/kg twice weekly via intraperitoneal injection).[8]

  • Monitoring:

    • Monitor tumor growth by caliper measurements every 3-4 days.

    • Monitor mouse body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Perform immunofluorescence or immunohistochemistry on tumor sections to analyze the infiltration of immune cells (e.g., CD8+ T cells).

Conclusion

The combination of this compound with other anti-cancer agents represents a promising therapeutic strategy. By targeting cancer metabolism, this compound can synergize with a variety of treatments, including other metabolic inhibitors, immunotherapy, radiotherapy, and chemotherapy. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based combination therapies, which may ultimately lead to more effective treatments for a range of cancers.

References

Application Notes and Protocols for the Synthesis of N-Substituted Oxamic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted oxamic acid analogs are a class of organic compounds with significant interest in medicinal chemistry and drug discovery. These molecules are characterized by a core this compound structure with a substitution on the nitrogen atom. They have been identified as potent inhibitors of various enzymes, most notably lactate dehydrogenase (LDH), an important target in cancer and metabolic diseases. Inhibition of LDH can disrupt the glycolytic pathway in cancer cells, leading to reduced energy production and cell death. This has positioned N-substituted this compound analogs as promising candidates for the development of novel therapeutics.

This document provides detailed application notes and protocols for several common and effective methods for synthesizing N-substituted this compound analogs. The protocols are intended to be a practical guide for researchers in academic and industrial settings.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of N-substituted this compound analogs. The choice of method often depends on the nature of the desired substituent (aliphatic, aromatic, etc.) and the required scale of the synthesis. The most common methods are detailed below.

Method 1: Reaction of Amines with Diethyl Oxalate

This is a straightforward and widely used method for the synthesis of both N-alkyl and N-aryl oxamic acids. The reaction involves the nucleophilic attack of a primary or secondary amine on one of the ester groups of diethyl oxalate, followed by hydrolysis of the remaining ester to yield the desired this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (1.2 eq.) dropwise at room temperature.

  • Reaction: The reaction mixture is then typically heated to reflux and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the initial reaction, the solvent is removed under reduced pressure. The resulting crude ethyl oxamate is then hydrolyzed by adding an aqueous solution of a base, such as sodium hydroxide (1.5 eq.), and stirring at room temperature or gentle heating until the ester is fully cleaved.

  • Workup and Purification: The reaction mixture is cooled, and the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the N-substituted this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data:

Amine Substituent (R)SolventReaction Time (h)Yield (%)Reference
n-PropylEthanol482[1][2]
n-ButylEthanol675-85[2]
IsobutylEthanol682[1]
BenzylTHF1270-80[3]
p-NitrophenylEthanol8~70[4]
p-ChlorophenylEthanol8~75[4]
Method 2: Schotten-Baumann Condensation

The Schotten-Baumann reaction is a classic method for the acylation of amines and is particularly useful for preparing N-acyl amino acids, which are structurally related to N-substituted oxamic acids. This method involves the reaction of an acyl chloride (in this case, ethyloxalyl chloride) with an amine in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve the amine (1.0 eq.) in a biphasic solvent system, typically dichloromethane (CH2Cl2) and water, in an Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath.[5]

  • Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0-3.0 eq.), to the amine solution while stirring.[5]

  • Addition of Acyl Chloride: Slowly add ethyloxalyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature between 0 and 5 °C.[5][6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[5] Monitor the reaction progress by TLC.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl oxamate. The ester is then hydrolyzed as described in Method 1 to yield the final N-substituted this compound.

Quantitative Data:

AmineBaseYield of Ester (%)Reference
AnilineNaOHHigh[5]
Substituted AnilinesNaOHGood to Excellent[7]
2-Amino-4-substituted-thiazolesPyridineGood[6]
Method 3: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling for N-Aryloxamic Acids

This method is specifically designed for the synthesis of N-aryloxamic acids. It involves a copper-catalyzed cross-coupling reaction between an aryl iodide and an oxamate ester. This reaction is particularly useful for creating a C-N bond between an aromatic ring and the this compound nitrogen.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 eq.), the oxamate ester (e.g., ethyl oxamate, 1.5 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a suitable high-boiling solvent such as DMF or dioxane.

  • Reaction: The reaction mixture is heated to a high temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the resulting crude N-aryloxamate ester is purified by column chromatography. The purified ester is then hydrolyzed to the corresponding N-arylthis compound as described in Method 1.

Quantitative Data:

Aryl IodideCatalyst/LigandBaseTemperature (°C)Yield (%)Reference
IodobenzeneCuI/DMEDAK2CO3110Moderate to Excellent[8]
Substituted Aryl IodidesCuI/various ligandsCs2CO3100-130Good[9][10]

Visualizations

Synthetic Workflow: General Synthesis of N-Substituted Oxamic Acids

G cluster_method1 Method 1: From Amines and Diethyl Oxalate cluster_method2 Method 2: Schotten-Baumann Condensation cluster_method3 Method 3: Ullmann-Goldberg Coupling (for N-Aryl) Amine Amine (R-NH2) EthylOxamate Ethyl N-Substituted Oxamate Amine->EthylOxamate Reaction DiethylOxalate Diethyl Oxalate DiethylOxalate->EthylOxamate Hydrolysis1 Base Hydrolysis (e.g., NaOH) EthylOxamate->Hydrolysis1 OxamicAcid1 N-Substituted this compound Hydrolysis1->OxamicAcid1 Amine2 Amine (R-NH2) EthylOxamate2 Ethyl N-Substituted Oxamate Amine2->EthylOxamate2 Condensation EthyloxalylChloride Ethyloxalyl Chloride EthyloxalylChloride->EthylOxamate2 Hydrolysis2 Base Hydrolysis (e.g., NaOH) EthylOxamate2->Hydrolysis2 OxamicAcid2 N-Substituted this compound Hydrolysis2->OxamicAcid2 ArylIodide Aryl Iodide (Ar-I) NArylOxamate N-Aryl Oxamate Ester ArylIodide->NArylOxamate Cu-catalyzed Coupling OxamateEster Oxamate Ester OxamateEster->NArylOxamate Hydrolysis3 Base Hydrolysis (e.g., NaOH) NArylOxamate->Hydrolysis3 OxamicAcid3 N-Aryl this compound Hydrolysis3->OxamicAcid3

Caption: General synthetic workflows for N-substituted oxamic acids.

Signaling Pathway: Inhibition of Lactate Dehydrogenase and Downstream Effects

N-substituted this compound analogs are known to inhibit lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibition has several downstream consequences, including the modulation of the Akt-mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

G cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Akt Akt LDH Lactate Dehydrogenase (LDH) LDH->Akt Modulates OxamicAcid N-Substituted This compound Analog OxamicAcid->LDH Inhibits mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Inhibition of LDH by N-substituted oxamic acids and its impact on the Akt-mTOR pathway.

Conclusion

The synthetic methods described in these application notes provide a robust toolkit for the preparation of a diverse range of N-substituted this compound analogs. The choice of a particular method will be guided by the specific target molecule and the available starting materials. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of these promising therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity. The understanding of their mechanism of action, particularly the inhibition of LDH and the subsequent effects on cellular signaling pathways, will continue to drive the design and synthesis of new and more potent analogs for various therapeutic applications.

References

Application Notes and Protocols: Investigating Lactate Metabolism in Diabetes Models Using Oxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated lactate levels are increasingly recognized as a significant factor in the pathophysiology of type 2 diabetes and insulin resistance.[1][2] Lactate, traditionally viewed as a byproduct of anaerobic glycolysis, is now understood to be a key signaling molecule that can impair insulin action in peripheral tissues.[1][2] Oxamic acid, a structural analog of pyruvate, serves as a potent inhibitor of lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate.[3] This property makes this compound a valuable tool for investigating the role of lactate in diabetes and for exploring the therapeutic potential of targeting lactate metabolism. These application notes provide detailed protocols for using this compound in both in vitro and in vivo models of diabetes, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound competitively inhibits LDH, thereby reducing the production of lactate from pyruvate. This shifts cellular metabolism away from anaerobic glycolysis and can have several downstream effects relevant to diabetes research, including:

  • Reduced Lactate-Induced Insulin Resistance: By lowering lactate levels, this compound can mitigate the inhibitory effects of lactate on insulin signaling pathways.

  • Altered Cellular Redox State: Inhibition of LDH can affect the NAD+/NADH ratio, which has broad implications for cellular metabolism.

  • Modulation of Inflammatory Pathways: Lactate has been shown to promote pro-inflammatory responses, which can be attenuated by this compound.[2]

In Vitro Protocols

Palmitate-Induced Insulin Resistance in 3T3-L1 Adipocytes

This protocol describes how to induce insulin resistance in 3T3-L1 adipocytes using the saturated fatty acid palmitate, and how to treat these cells with this compound to investigate its effects on lactate metabolism and insulin sensitivity.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Insulin, Dexamethasone, IBMX (MDI) for differentiation

  • Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • 2-deoxy-[³H]-glucose

  • Lactate assay kit

  • Cell lysis buffer and protein assay kit

  • Antibodies for Western blotting (e.g., p-Akt, Akt, GLUT4)

Procedure:

  • 3T3-L1 Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard MDI protocol.

  • Palmitate-BSA Conjugation: Prepare a stock solution of palmitate conjugated to BSA.

  • Induction of Insulin Resistance: On day 8 of differentiation, incubate mature adipocytes with 0.5 mM palmitate-BSA complex for 16-24 hours to induce insulin resistance.

  • This compound Treatment: Following palmitate treatment, wash the cells and incubate with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50 mM) for 4-6 hours.

  • Metabolic Assays:

    • Lactate Production: Measure lactate concentration in the culture medium using a commercial lactate assay kit.

    • Glucose Uptake: Perform a 2-deoxy-[³H]-glucose uptake assay in the presence and absence of insulin (100 nM) to assess insulin sensitivity.

  • Western Blotting: Analyze protein expression of key insulin signaling molecules (e.g., phosphorylation of Akt) and glucose transporters (e.g., GLUT4) to determine the effect of this compound on insulin signaling.

Expected Outcomes:

  • Palmitate treatment will increase lactate production and decrease insulin-stimulated glucose uptake.

  • This compound treatment is expected to reduce lactate production in a dose-dependent manner and improve insulin-stimulated glucose uptake in palmitate-treated cells.

  • Western blot analysis may show that this compound restores insulin-stimulated Akt phosphorylation.

In Vivo Protocols

This compound Treatment in db/db Mice (Model of Type 2 Diabetes)

This protocol is based on the work of Ye et al. (2016) and describes the long-term administration of this compound to db/db mice to assess its effects on glycemic control and insulin sensitivity.[3]

Materials:

  • Male db/db mice and their lean db/+ littermates

  • This compound

  • Vehicle (0.9% NaCl)

  • Glucometer and test strips

  • Insulin and glucose for tolerance tests

  • ELISA kits for insulin, inflammatory cytokines (TNF-α, IL-6)

  • Kits for measuring HbA1c, triglycerides, and free fatty acids

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize 4-week-old male db/db mice and db/+ controls for one week. Group db/db mice to receive vehicle or this compound at various doses (e.g., 150, 350, 550, 750 mg/kg body weight) via oral gavage daily for 12 weeks.

  • Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose weekly from a tail snip.

  • Metabolic Tests (at the end of the 12-week treatment):

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Insulin Tolerance Test (ITT): After a 6-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.

  • Biochemical Analysis: At the end of the study, collect blood and tissues for analysis.

    • Measure serum levels of insulin, HbA1c, lactate, triglycerides, free fatty acids, TNF-α, and IL-6.

    • Isolate tissues (e.g., skeletal muscle, adipose tissue) to measure lactate production ex vivo.

Expected Outcomes:

  • This compound treatment is expected to reduce body weight gain, fasting blood glucose, and HbA1c levels in db/db mice.[3]

  • Improved glucose tolerance and insulin sensitivity are anticipated with this compound treatment.[3]

  • Serum and tissue lactate levels, as well as markers of inflammation and dyslipidemia, are expected to be reduced.[3]

This compound Treatment in High-Fat Diet (HFD)-Induced Obese Mice

This protocol describes the use of this compound in a diet-induced model of obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat) and control chow diet

  • This compound

  • Metabolic cages for indirect calorimetry

Procedure:

  • Induction of Obesity: Feed 6-week-old male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.

  • This compound Administration: Treat a cohort of HFD-fed mice with this compound (e.g., 500-750 mg/kg body weight) via oral gavage daily for 4-6 weeks.

  • Metabolic Phenotyping:

    • Perform GTT and ITT as described for the db/db model.

    • Use metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and calculate the respiratory exchange ratio (RER) to assess substrate utilization.

  • Biochemical and Tissue Analysis: Analyze blood and tissues as described for the db/db model.

Expected Outcomes:

  • HFD will induce weight gain, hyperglycemia, and insulin resistance.

  • This compound treatment may attenuate HFD-induced weight gain and improve glucose homeostasis.

  • Indirect calorimetry may reveal a shift in substrate utilization with this compound treatment, potentially towards increased glucose oxidation.

Data Presentation

Quantitative Data Summary

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [3]

Parameterdb/+ Controldb/db Vehicledb/db + OXA (350 mg/kg)db/db + OXA (550 mg/kg)db/db + OXA (750 mg/kg)
Body Weight (g) ~25~50~45~40~37
Fasting Blood Glucose (mg/dL) ~100~450~330~270~190
HbA1c (%) ~4.0~9.5~8.0~7.0~6.0
Serum Lactate (mmol/L) ~1.5~2.5~2.0~1.8~1.6
Serum Insulin (ng/mL) ~0.5~3.0~2.0~1.5~1.0
Serum TNF-α (pg/mL) ~20~80~60~50~40
Serum IL-6 (pg/mL) ~10~50~40~30~25

Data are approximate values based on published findings and will vary depending on experimental conditions.

Table 2: Effects of this compound on Metabolic Parameters in ICR Mice [4]

ParameterVehicleOXA (750 mg/kg)
Resting Blood Glucose (mmol/L) ~7.5~6.0
Resting Blood Lactate (mmol/L) ~2.0~3.5
Energy Expenditure (kcal/hr/kg) ~12.5~10.0
Fat Oxidation (kcal/hr/kg) ~5.0~2.5

Data are approximate values based on published findings and will vary depending on experimental conditions.

Signaling Pathways and Visualizations

Elevated lactate in diabetic states can impair insulin signaling. Lactate can act through the G-protein coupled receptor GPR81, which, in adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and subsequent inhibition of lipolysis. In skeletal muscle, elevated lactate can impair the insulin signaling cascade downstream of the insulin receptor, leading to reduced glucose uptake. This compound, by inhibiting LDH and reducing lactate production, can alleviate these impairments.

lactate_signaling cluster_glycolysis Glycolysis cluster_lactate_production Lactate Metabolism cluster_insulin_signaling Insulin Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ PI3K PI3K Lactate->PI3K Inhibits Akt Akt/PKB Lactate->Akt Inhibits LDH LDH Oxamic_Acid This compound Oxamic_Acid->LDH Inhibits Insulin_Receptor Insulin Receptor IRS IRS-1/2 Insulin_Receptor->IRS IRS->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound inhibits LDH, reducing lactate production and mitigating lactate-induced impairment of insulin signaling.

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model start_invitro Differentiate 3T3-L1 Preadipocytes induce_ir Induce Insulin Resistance (Palmitate) start_invitro->induce_ir treat_oxa_invitro Treat with this compound induce_ir->treat_oxa_invitro assays_invitro Metabolic Assays (Lactate, Glucose Uptake) treat_oxa_invitro->assays_invitro start_invivo Induce Diabetes (db/db or HFD) treat_oxa_invivo Treat with this compound (Oral Gavage) start_invivo->treat_oxa_invivo monitor Monitor Metabolic Parameters (Glucose, Weight) treat_oxa_invivo->monitor tests_invivo Tolerance Tests (GTT, ITT) monitor->tests_invivo

Caption: Experimental workflows for in vitro and in vivo studies using this compound in diabetes models.

Safety and Toxicology

While this compound is a valuable research tool, it is important to consider its potential for cytotoxicity, especially at higher concentrations. Studies in cancer cell lines have shown that high concentrations of this compound can induce apoptosis. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. For in vivo studies, the doses provided in the protocols have been shown to be well-tolerated in mice.[3] However, it is always advisable to monitor animal health closely throughout the study.

Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted to your specific experimental needs and institutional guidelines. Always follow appropriate safety procedures when handling chemicals and working with laboratory animals.

References

Application Notes and Protocols for In Vitro Oxamic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of oxamic acid, a well-characterized inhibitor of lactate dehydrogenase A (LDH-A). The following protocols and data are intended to facilitate research into the anti-cancer and metabolic modulatory effects of this compound.

Introduction

This compound is a structural analog of pyruvate and a competitive inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1][2] By inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, leading to a decrease in ATP production, an increase in intracellular reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] These characteristics make this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of LDH-A. This inhibition disrupts the Warburg effect, a metabolic hallmark of many cancer cells characterized by increased glycolysis even in the presence of oxygen.[5][6] The subsequent metabolic shift leads to several downstream cellular consequences.

Signaling Pathway of this compound's Anti-Cancer Effects

Oxamic_Acid This compound LDHA LDH-A Inhibition Oxamic_Acid->LDHA Pyruvate_Lactate Pyruvate to Lactate Conversion Blocked LDHA->Pyruvate_Lactate G2M_Arrest G2/M Phase Cell Cycle Arrest LDHA->G2M_Arrest Glycolysis Glycolysis Disruption Pyruvate_Lactate->Glycolysis ATP Decreased ATP Production Glycolysis->ATP ROS Increased ROS Levels Glycolysis->ROS Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Activation ROS->Mitochondrial_Pathway Caspase3 Caspase-3 Activation Mitochondrial_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation, Migration, and Invasion Apoptosis->Cell_Proliferation G2M_Arrest->Cell_Proliferation

Caption: this compound inhibits LDH-A, leading to metabolic stress and anti-cancer effects.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved EffectsReference
CNE-1Nasopharyngeal CarcinomaMTT0-100 mM24, 48, 72 hInhibition of cell proliferation (IC50s: 74.6, 32.4, 17.8 mM, respectively)[3][7]
CNE-2Nasopharyngeal CarcinomaMTT0-100 mM24, 48, 72 hInhibition of cell proliferation (IC50s: 62.3, 44.5, 31.6 mM, respectively)[3][7]
CNE-1, CNE-2Nasopharyngeal CarcinomaFlow Cytometry0-100 mM24 hG2/M phase cell cycle arrest[3][7]
CNE-1, CNE-2Nasopharyngeal CarcinomaFlow Cytometry0-100 mM48 hInduction of apoptosis via caspase-3 activation[3][7]
CNE-1, CNE-2Nasopharyngeal CarcinomaFluorescent Probe0-100 mM24 hIncreased ROS levels[3][7]
A2780, SKOV3Ovarian CancerProliferation, Migration, Invasion AssaysNot specifiedNot specifiedSuppression of proliferation, migration, and invasion[3][7]
T98GGlioblastomaClonogenic AssayNot specifiedNot specifiedEnhanced radiosensitivity, delayed DNA repair[8]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][9]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (or sodium oxamate)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound solution. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[7][10]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.[1][3][11]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase A staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Reactive Oxygen Species (ROS) Detection

This protocol describes the measurement of intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DCFH-DA probe

  • PBS or serum-free medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., H2O2).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells gently with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] Alternatively, cells can be harvested and analyzed by flow cytometry.

Experimental Workflow Diagrams

General Workflow for In Vitro this compound Treatment and Analysis

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (Select appropriate cell line) Cell_Seeding Cell Seeding (e.g., 96-well or 6-well plate) Cell_Culture->Cell_Seeding Oxamic_Acid_Prep This compound Solution Preparation (Serial Dilutions) Treatment This compound Treatment (Varying concentrations and durations) Oxamic_Acid_Prep->Treatment Cell_Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle ROS ROS Detection (DCFH-DA) Treatment->ROS Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis ROS->Data_Analysis

Caption: A generalized workflow for investigating the in vitro effects of this compound.

Logical Flow for Data Interpretation

Initial_Observation Decreased Cell Viability (MTT Assay) Hypothesis1 Is apoptosis induced? Initial_Observation->Hypothesis1 Hypothesis2 Is the cell cycle altered? Initial_Observation->Hypothesis2 AnnexinV_PI Annexin V/PI Staining Hypothesis1->AnnexinV_PI Yes PI_Staining Cell Cycle Analysis (PI Staining) Hypothesis2->PI_Staining Yes Hypothesis3 Is there oxidative stress? ROS_Detection ROS Measurement (DCFH-DA) Hypothesis3->ROS_Detection Yes Conclusion1 This compound induces apoptosis. AnnexinV_PI->Conclusion1 Conclusion2 This compound causes cell cycle arrest. PI_Staining->Conclusion2 Conclusion3 This compound increases ROS levels. ROS_Detection->Conclusion3 Conclusion1->Hypothesis3 Conclusion2->Hypothesis3

Caption: A decision tree for interpreting the results of this compound treatment.

References

Application Notes and Protocols for Performing a Lactate Dehydrogenase (LDH) Activity Assay with Oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase (LDH) is a key metabolic enzyme that catalyzes the reversible conversion of lactate to pyruvate. It plays a crucial role in anaerobic glycolysis, a pathway often upregulated in cancer cells and other pathological conditions. This makes LDH a significant target for drug development. Oxamic acid, a structural analog of pyruvate, is a well-known competitive inhibitor of LDH.[1] This document provides detailed application notes and protocols for performing an LDH activity assay to evaluate the inhibitory effects of this compound. The protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.

Principle of the LDH Activity Assay

The LDH activity assay is based on the enzymatic reaction where LDH catalyzes the oxidation of lactate to pyruvate, which is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH production is directly proportional to the LDH activity. In this colorimetric assay, the NADH produced reduces a tetrazolium salt (INT or WST-8) to a colored formazan product, which can be quantified by measuring its absorbance at a specific wavelength (typically 450 nm or 490 nm).[2][3] The presence of an LDH inhibitor, such as this compound, will lead to a decrease in the rate of NADH formation and, consequently, a reduction in the colorimetric signal.

Signaling Pathway and Inhibition

The following diagram illustrates the LDH-catalyzed reaction and its competitive inhibition by this compound.

LDH_Inhibition cluster_reaction LDH Catalyzed Reaction cluster_inhibition Competitive Inhibition Lactate Lactate LDH LDH Lactate->LDH Substrate Pyruvate Pyruvate NAD NAD+ NAD->LDH Co-substrate NADH NADH + H+ LDH->Pyruvate Product LDH->NADH Co-product Oxamic_Acid This compound (Pyruvate Analog) LDH_Inhibited LDH Oxamic_Acid->LDH_Inhibited Binds to Active Site No_Reaction No_Reaction LDH_Inhibited->No_Reaction Inhibition of Product Formation

Caption: LDH reaction and competitive inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a colorimetric LDH activity assay in a 96-well plate format to determine the inhibitory effect of this compound.

Materials and Reagents
  • LDH Enzyme: Purified rabbit muscle LDH or human recombinant LDH-A.

  • This compound: ACS reagent grade or higher.

  • LDH Assay Buffer: 200 mM Tris-HCl, pH 8.0.

  • Substrate Solution: 50 mM L-Lactic acid in assay buffer.

  • Co-substrate Solution: 2.5 mM NAD+ in assay buffer.

  • Colorimetric Reagent Mix:

    • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt).

    • Diaphorase (or PMS - phenazine methosulfate).

    • Note: Commercially available LDH assay kits provide a pre-mixed substrate and colorimetric solution.

  • Stop Solution: 1 M Acetic Acid.

  • 96-well clear, flat-bottom microplates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 450 nm or 490 nm.

Reagent Preparation
  • LDH Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of LDH in assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 0.1 U/mL) with assay buffer.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in assay buffer. The solution may require gentle warming to dissolve completely.

  • Working Solutions:

    • LDH Working Solution: Dilute the LDH stock to the final concentration required for the assay in cold assay buffer.

    • This compound Dilutions: Prepare a serial dilution of this compound from the stock solution in assay buffer to achieve a range of concentrations to be tested (e.g., 0-100 mM).

Assay Procedure

The following workflow diagram outlines the experimental steps.

Assay_Workflow start Start prep_plate Prepare 96-well plate (Controls and Inhibitor Dilutions) start->prep_plate add_ldh Add LDH Working Solution prep_plate->add_ldh pre_incubate Pre-incubate (5 min, RT) add_ldh->pre_incubate add_reaction_mix Add Reaction Mix (Lactate, NAD+, Colorimetric Reagent) pre_incubate->add_reaction_mix incubate_reaction Incubate (30 min, 37°C, protected from light) add_reaction_mix->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop read_absorbance Read Absorbance (450 nm or 490 nm) add_stop->read_absorbance analyze_data Data Analysis (% Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the LDH inhibition assay.

Step-by-Step Protocol:

  • Plate Setup:

    • Add 50 µL of assay buffer to the "Blank" wells.

    • Add 50 µL of assay buffer to the "Positive Control" (no inhibitor) wells.

    • Add 50 µL of each this compound dilution to the "Inhibitor" wells in triplicate.

  • Add LDH: Add 25 µL of the LDH working solution to the "Positive Control" and "Inhibitor" wells. Do not add LDH to the "Blank" wells.

  • Pre-incubation: Mix gently by tapping the plate and pre-incubate for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the reaction mix (containing lactate, NAD+, and the colorimetric reagent) to all wells, including the blank.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light. The incubation time can be optimized based on the enzyme activity and color development.

  • Stop Reaction: Add 50 µL of stop solution to all wells.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (450 nm for WST-8 or 490 nm for INT) using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and its derivatives against various LDH isoforms.

CompoundLDH IsoformInhibition TypeKi (mM)IC50 (µM)Reference
Oxamate (this compound)Pig Heart (H4)Non-competitive6.8-[4]
Oxamate (this compound)Rabbit Muscle (M4)Non-competitive16.0-[4]
Oxamate (this compound)Mouse LDH-A4Competitive0.080-[3]
Oxamate (this compound)Mouse LDH-B4Competitive0.060-[3]
Oxamate (this compound)Mouse LDH-C4Competitive0.030-[3]
N-Ethyl oxamateMouse LDH-C4Competitive0.002-[3]
N-Propyl oxamateMouse LDH-C4Competitive0.012-[3]
This compound derivative 21P. falciparum LDH--14[5]
This compound derivative 21Mammalian LDH--25[5]

Note: The type of inhibition (competitive vs. non-competitive) can vary depending on the experimental conditions and the substrate being competed with (pyruvate vs. lactate).

Data Analysis
  • Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.

  • Calculate Percentage of Inhibition:

    • Use the following formula:

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Software such as GraphPad Prism is commonly used for this analysis.

Troubleshooting

IssuePossible CauseSolution
High Background Absorbance Contaminated reagents or buffer.Use fresh, high-purity reagents and water. Filter sterilize the assay buffer.
Spontaneous reduction of the tetrazolium salt.Prepare the reaction mix fresh and protect it from light.
Low Signal or No Activity Inactive LDH enzyme.Ensure proper storage of the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme.
Incorrect assay conditions (pH, temperature).Verify the pH of the assay buffer. Ensure the incubation is carried out at the optimal temperature for the enzyme (typically 37°C).
High Variability between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing in each well. The use of a multichannel pipette for adding reagents can improve consistency.
Bubbles in the wells.Be careful not to introduce bubbles during pipetting. If bubbles are present, they can be removed with a sterile needle before reading the plate.
Inconsistent Inhibition Results Inaccurate inhibitor concentrations.Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure the inhibitor is fully dissolved in the assay buffer.
For competitive inhibitors, the substrate concentration is too high.The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. To increase the potency of the inhibitor, consider using a substrate concentration closer to the Km of the enzyme. However, ensure the signal is still robust enough for accurate measurement.
Instability of the inhibitor.Check the stability of the inhibitor in the assay buffer over the course of the experiment.

References

Application Notes and Protocols for Oxamic Acid Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. A promising target in the parasite's metabolic network is the lactate dehydrogenase enzyme (PfLDH).[1][2][3] P. falciparum is highly dependent on glycolysis for energy production, and PfLDH plays a crucial role in this pathway by catalyzing the reduction of pyruvate to lactate.[1][3] Oxamic acid, a known competitive inhibitor of LDH, and its derivatives have been identified as a potential class of antimalarial compounds due to their ability to selectively target PfLDH.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound derivatives in antimalarial drug discovery, including their mechanism of action, structure-activity relationships, and relevant experimental protocols.

Mechanism of Action: Targeting PfLDH

This compound derivatives act as competitive inhibitors of PfLDH, binding to the active site of the enzyme and preventing the binding of its natural substrate, pyruvate.[1][3] This inhibition disrupts the parasite's glycolytic pathway, leading to a reduction in ATP production and ultimately causing parasite death. The selectivity of some this compound derivatives for PfLDH over human LDH (hLDH) isoforms makes them attractive candidates for further development, as this can minimize off-target effects and potential toxicity.[1][2][3]

cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP (Energy) Glycolysis->ATP PfLDH PfLDH Pyruvate->PfLDH NADH Lactate Lactate PfLDH->Lactate NAD+ Oxamic_Acid This compound Derivatives Oxamic_Acid->PfLDH Competitive Inhibition

Caption: Inhibition of the Plasmodium falciparum glycolytic pathway by this compound derivatives.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro antiplasmodial and enzyme inhibitory activities of selected this compound derivatives from cited literature.

Table 1: Antiplasmodial Activity of this compound Derivatives against P. falciparum

CompoundP. falciparum StrainIC50 (µM)Reference
Compound 5Chloroquine-resistant15.4[1]
Compound 5Mefloquine-resistant20.4[1]
Compound 6Chloroquine-resistant9.41[1]
Compound 6Mefloquine-resistant8.40[1]

Table 2: Enzyme Inhibitory Activity and Selectivity of this compound Derivatives

CompoundPfLDH IC50 (µM)Mammalian LDH (mLDH) IC50 (µM)Selectivity (PfLDH vs. mLDH)Reference
This compound 211425~2-5 fold[1][3]
Derivative 53.13-59-fold over mammalian LDH[2]
Derivative 71.75-7-fold over mammalian LDH[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures in the field of antimalarial drug discovery.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Materials:

  • P. falciparum culture (e.g., 3D7 or drug-resistant strains)

  • Human erythrocytes

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and hypoxanthine)

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Chloroquine)

  • Negative control (DMSO)

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Compound Plating:

    • Add 180 µL of complete culture medium to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions to the respective wells. Include positive and negative controls.

  • Parasite Plating:

    • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

cluster_workflow SYBR Green I Assay Workflow A Synchronize Parasite Culture to Ring Stage B Prepare Drug Dilutions in 96-well Plate A->B C Add Parasite Culture (0.5% Parasitemia, 2% Hematocrit) B->C D Incubate for 72 hours (37°C, 5% CO2, 5% O2) C->D E Add SYBR Green I Lysis Buffer D->E F Incubate in Dark (1 hour, RT) E->F G Measure Fluorescence (Ex: 485nm, Em: 530nm) F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the in vitro antiplasmodial SYBR Green I-based assay.

Protocol 2: PfLDH Enzyme Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of the PfLDH enzyme.

Materials:

  • Recombinant PfLDH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Substrate solution (e.g., 100 mM L-lactic acid)

  • Cofactor solution (e.g., 2.5 mM NAD⁺)

  • Colorimetric reagent mixture (e.g., NBT/PES solution)

  • 96-well clear microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., this compound)

  • Negative control (DMSO)

  • Microplate reader with absorbance detection capabilities (e.g., 650 nm)

Procedure:

  • Compound Plating: Add test compounds and controls to the wells of a 96-well plate.

  • Enzyme Addition: Add the PfLDH enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate and cofactor solutions to each well to start the enzymatic reaction.

  • Signal Development: Add the colorimetric reagent mixture. The reduction of the tetrazolium salt (NBT) to a formazan product by diaphorase (using NADH generated by LDH) will result in a color change.

  • Absorbance Reading: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) and then measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

cluster_workflow PfLDH Enzyme Inhibition Assay Workflow A Add Test Compounds to 96-well Plate B Add Recombinant PfLDH and Incubate A->B C Add Substrate (Lactate) and Cofactor (NAD+) B->C D Add Colorimetric Reagent (NBT/PES) C->D E Incubate at Room Temperature D->E F Measure Absorbance (e.g., 650 nm) E->F G Calculate IC50 Values F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxamic Acid Concentration for Effective LDH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oxamic acid as a lactate dehydrogenase (LDH) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of LDH inhibition by this compound?

A1: this compound is a structural analog of pyruvate, the substrate of lactate dehydrogenase (LDH). It acts as a competitive inhibitor by binding to the active site of the LDH enzyme, thereby preventing the conversion of pyruvate to lactate.[1][2][3] This inhibition is crucial in research targeting metabolic pathways in various diseases, including cancer, where cells often exhibit elevated glycolysis.[1][4]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. In various cancer cell lines, concentrations ranging from 10 µM to 100 mM have been used.[4][5] For instance, in non-small cell lung cancer cell lines, IC50 values at 24 hours ranged from approximately 20 mM to 60 mM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How does this compound affect cellular metabolism beyond LDH inhibition?

A3: By inhibiting LDH, this compound can lead to several downstream metabolic changes. These include a reduction in ATP levels, an increase in intracellular reactive oxygen species (ROS), and a potential shift from glycolysis to oxidative phosphorylation.[4][6] In some cancer cells, LDH inhibition by this compound has been shown to induce apoptosis or cell cycle arrest.[4][5]

Q4: Are there derivatives of this compound with higher potency or selectivity?

A4: Yes, several N-substituted this compound derivatives have been synthesized and tested for their inhibitory activity against different LDH isoforms.[7][8][9] For example, N-ethyl oxamate has shown higher potency for LDH-C4, while N-propyl oxamate has demonstrated greater selectivity for this isoform compared to LDH-A4 and LDH-B4.[7][8][9] The choice of inhibitor may depend on the specific LDH isozyme being targeted.

Q5: Can this compound be used to inhibit LDH from different species?

A5: Yes, this compound and its derivatives have been shown to inhibit LDH from various species, including humans, mice, and Plasmodium falciparum.[2][9][10] However, the inhibitory potency (IC50 or Ki values) can differ between species and LDH isoforms, highlighting the importance of inhibitor selection and concentration optimization for the specific biological system under investigation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in LDH inhibition results Inconsistent cell seeding density.Ensure a uniform cell number is seeded across all wells. Perform a cell count before seeding.
Pipetting errors during reagent addition.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Lower than expected LDH inhibition Suboptimal concentration of this compound.Perform a dose-response curve to determine the IC50 value for your specific cell line.
Cell line is resistant to this compound-induced effects.Some cell lines may exhibit protective mechanisms like autophagy.[4] Consider co-treatment with an autophagy inhibitor or testing alternative LDH inhibitors.
Incorrect assay setup.Review the experimental protocol to ensure all steps, including incubation times and reagent concentrations, are correct.
High background LDH activity in control wells Serum in the culture medium contains LDH.Use a serum-free medium for the assay or run a "medium only" background control to subtract from all readings.
Spontaneous cell death.Optimize cell culture conditions to maintain cell viability. Ensure cells are not over-confluent.
Unexpected cell morphology or toxicity This compound concentration is too high.Lower the concentration of this compound and perform a toxicity assay to determine the non-toxic concentration range.
Off-target effects of the inhibitor.While this compound is a competitive inhibitor of LDH, high concentrations may have other effects.[2] Consider using a more selective derivative if available.

Quantitative Data Summary

The following tables summarize the inhibitory constants of this compound and its derivatives against various LDH isoforms.

Table 1: Inhibitory Constants (Ki) of this compound and N-Substituted Derivatives against Mouse LDH Isozymes

CompoundLDH-A4 Ki (mM)LDH-B4 Ki (mM)LDH-C4 Ki (mM)
Oxamate0.080.060.03
N-ethyl oxamate0.0030.0040.0005
N-propyl oxamate0.0750.050.003
N-butyl oxamate>1.0>1.0>1.0
N-isobutyl oxamate>1.0>1.0>1.0
N-sec-butyl oxamate>1.0>1.0>1.0

Data adapted from kinetic studies on mouse LDH isozymes.[7][8]

Table 2: Inhibitory Potency (IC50) of this compound Derivatives against Plasmodium falciparum LDH (pfLDH) and Mammalian LDH (mLDH)

CompoundpfLDH IC50 (µM)mLDH IC50 (µM)
This compound 211425

This data suggests that some this compound derivatives can exhibit selectivity for pfLDH over mammalian LDH.[10]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Cell-Based LDH Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (e.g., 1 M in sterile water or PBS)

  • 96-well flat-bottom microtiter plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from a high (e.g., 100 mM) to a low (e.g., 1 µM) concentration. Also, prepare a vehicle control (serum-free medium without this compound).

  • Treatment: Carefully remove the complete medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the LDH assay kit.

    • Background control: Wells containing only serum-free medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • LDH Assay:

    • Following incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

    • Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of LDH release for each concentration relative to the maximum LDH release control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

LDH_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate Oxamic_Acid This compound Oxamic_Acid->LDH Competitive Inhibition LDH->Lactate NAD NAD+ LDH->NAD NADH NADH NADH->LDH

Caption: LDH signaling pathway and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay LDH Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Dilutions Add_Treatment 3. Add this compound to Cells Prepare_Dilutions->Add_Treatment Incubate 4. Incubate for Desired Time Add_Treatment->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Add_Reagents 6. Add LDH Assay Reagents Collect_Supernatant->Add_Reagents Read_Absorbance 7. Measure Absorbance Add_Reagents->Read_Absorbance Calculate_Inhibition 8. Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 9. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Overcoming Oxamic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with oxamic acid in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a structural analog of pyruvic acid and is widely used as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. This makes it a valuable tool for studying cancer metabolism, as many cancer cells rely on aerobic glycolysis (the Warburg effect) for proliferation.[2]

Q2: What is the general solubility of this compound?

A2: this compound is a white, crystalline solid with good water solubility.[3] Its reported solubility in water is 108 mg/mL.[3] The sodium salt of this compound has a reported solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2]

Q3: What factors can affect the solubility of this compound in my experimental buffer?

A3: Several factors can influence the solubility of this compound:

  • pH: As an acidic compound with a predicted pKa around 1.6, the pH of the buffer will significantly impact its solubility. At pH values well above its pKa, this compound will be deprotonated to its more soluble conjugate base, oxamate.

  • Temperature: Generally, the solubility of solid compounds like this compound increases with temperature. Gentle warming can aid in dissolution.[4]

  • Buffer Composition: The specific components of your buffer system can interact with this compound, potentially affecting its solubility.

  • Concentration: Attempting to prepare solutions at concentrations exceeding the solubility limit for the given conditions is a common cause of precipitation.

Q4: My this compound is precipitating in my cell culture media. What could be the cause?

A4: Precipitation of this compound in cell culture media can be due to several factors:

  • High Final Concentration: The desired experimental concentration may exceed the solubility of this compound in the complex environment of the cell culture medium.

  • Solvent Shock: If you are using a concentrated stock solution of this compound (e.g., in water or a buffer), rapid dilution into the cell culture medium can cause localized high concentrations and precipitation.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can interact with this compound and reduce its solubility.[5][6]

  • pH and Temperature Shifts: The pH of the medium can shift during cell growth, and temperature fluctuations in the incubator can also affect solubility.[5]

Q5: What is the recommended way to store this compound and its solutions?

A5:

  • Powder: this compound powder should be stored in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[4]

  • Stock Solutions: Aqueous stock solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh.[2] If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for short periods to minimize freeze-thaw cycles.[4][7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
Symptom Possible Cause Suggested Solution
Powder does not readily dissolve in the buffer at room temperature.The concentration is too high for the given temperature and pH.1. Gently warm the solution (e.g., to 37°C) while stirring. 2. If the buffer pH is acidic, consider adjusting it to a more neutral or slightly alkaline pH to increase the proportion of the more soluble oxamate form. 3. Sonication can also aid in dissolving the powder.[8] 4. Prepare a more dilute solution.
The solution becomes cloudy upon cooling after warming.The solution was supersaturated at the higher temperature.1. Maintain the solution at the higher temperature if the experiment allows. 2. Prepare a more dilute solution that remains stable at room temperature.
Issue 2: Precipitation of this compound in Buffer or Media
Symptom Possible Cause Suggested Solution
Immediate precipitation upon adding a concentrated stock solution to the final buffer or medium."Solvent shock" due to rapid dilution and localized high concentration.1. Pre-warm the final buffer or medium to 37°C. 2. Add the stock solution dropwise while gently vortexing or swirling the final solution to ensure rapid and even dispersion.[7] 3. Prepare an intermediate dilution of the stock solution in a small volume of the final buffer or medium before adding it to the total volume.
Precipitate forms over time during an experiment (e.g., in an incubator).The compound is unstable at the experimental temperature, or the pH of the medium has changed.1. Ensure the final concentration is well below the solubility limit at the experimental temperature. 2. Verify that the buffering capacity of your medium is sufficient to maintain a stable pH throughout the experiment. Consider supplementing with a buffer like HEPES for added pH stability in CO2 incubators.[9] 3. Prepare fresh solutions for each experiment to minimize issues related to long-term stability.
Inconsistent experimental results.Partial precipitation is leading to a lower effective concentration of soluble this compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. If you suspect fine, non-visible precipitate, centrifuge a small aliquot of the solution to check for a pellet. 3. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to cells.

Data Summary

Solubility of this compound and its Sodium Salt
Compound Solvent pH Temperature Solubility Reference
This compoundWaterNot SpecifiedNot Specified108 mg/mL[3]
Sodium OxamatePBS7.2Room Temperature~10 mg/mL[2]
Sodium OxamateWaterNot SpecifiedNot Specified25.5 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Aqueous Buffer (pH 7.4)

Materials:

  • This compound (MW: 89.05 g/mol )

  • Buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • High-purity water

  • pH meter

  • Stir plate and stir bar

  • Sterile 0.22 µm filter

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, you will need: 0.1 L * 0.1 mol/L * 89.05 g/mol = 0.08905 g (or 89.05 mg)

  • Dissolution: a. To a sterile container, add approximately 8 mL of high-purity water. b. While stirring, slowly add the 89.05 mg of this compound powder. c. Gentle warming (to 37°C) may be required to fully dissolve the compound.

  • pH Adjustment: a. Once the this compound is dissolved, use a calibrated pH meter to check the pH of the solution. b. Slowly add small volumes of a concentrated base (e.g., 1 M NaOH) dropwise until the pH reaches 7.4. The addition of a base will deprotonate the carboxylic acid group of this compound, forming the more soluble oxamate salt.

  • Final Volume Adjustment: a. Once the desired pH is reached, transfer the solution to a 10 mL volumetric flask. b. Add high-purity water to bring the final volume to 10 mL.

  • Sterilization and Storage: a. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. b. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C for short-term storage. For best results, prepare fresh solutions.

Protocol 2: Lactate Dehydrogenase (LDH) Inhibition Assay Using this compound

This protocol is adapted from standard LDH assay procedures and is intended as a general guideline.[10][11]

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

  • NADH

  • Sodium pyruvate

  • Lactate dehydrogenase (LDH) enzyme

  • This compound (prepared as a stock solution, see Protocol 1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • NADH Solution: Prepare a fresh solution of NADH in the assay buffer (e.g., 2.5 mM).

    • Pyruvate Solution: Prepare a stock solution of sodium pyruvate in the assay buffer (e.g., 100 mM).

    • LDH Enzyme Solution: Dilute the LDH enzyme stock in the assay buffer to the desired working concentration.

  • Assay Setup (per well of a 96-well plate):

    • Blank (No Enzyme):

      • 150 µL Assay Buffer

      • 20 µL NADH Solution

      • 20 µL Pyruvate Solution

    • Control (No Inhibitor):

      • 130 µL Assay Buffer

      • 20 µL NADH Solution

      • 20 µL LDH Enzyme Solution

      • 10 µL Water (or buffer used for inhibitor dilution)

    • Inhibitor Wells:

      • 130 µL Assay Buffer

      • 20 µL NADH Solution

      • 20 µL LDH Enzyme Solution

      • 10 µL this compound (at various concentrations)

  • Incubation and Reaction Initiation: a. Add the buffer, NADH, and LDH enzyme/water/inhibitor to the respective wells and mix gently. b. Incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 20 µL of the pyruvate solution to all wells (except the blank).

  • Data Acquisition: a. Immediately place the microplate in a plate reader pre-set to the reaction temperature. b. Measure the decrease in absorbance at 340 nm over time (kinetic mode). The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDH activity.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well. b. Compare the velocities of the inhibitor wells to the control well to determine the percentage of inhibition.

Visualizations

glycolysis_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Oxamic_Acid This compound Oxamic_Acid->Pyruvate

Caption: Inhibition of Lactate Dehydrogenase A (LDH-A) by this compound in the glycolysis pathway.

troubleshooting_workflow start Precipitation Observed is_immediate Immediate Precipitation upon mixing? start->is_immediate is_over_time Precipitation Over Time in Incubator? is_immediate->is_over_time No solvent_shock Potential 'Solvent Shock' or Concentration Too High is_immediate->solvent_shock Yes instability Potential Instability at 37°C or pH Shift is_over_time->instability Yes solution_immediate 1. Add stock solution dropwise to pre-warmed, swirling media. 2. Use an intermediate dilution step. 3. Lower the final concentration. solvent_shock->solution_immediate solution_over_time 1. Ensure final concentration is well below solubility limit. 2. Check media's buffering capacity (consider HEPES). 3. Prepare fresh solutions for each experiment. instability->solution_over_time

References

Technical Support Center: Oxamic Acid In Vivo Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during in vivo experiments with oxamic acid and similar small, polar molecules. The content is structured in a question-and-answer format to directly address challenges faced by researchers in drug development.

Section 1: Pre-formulation and Formulation Challenges

Question: My this compound formulation shows poor solubility. How can I improve it for in vivo studies?

Answer: Poor aqueous solubility is a common challenge for carboxylic acid-containing compounds due to their physicochemical properties.[1] Solubility is often pH-dependent and critical for absorption from the gastrointestinal (GI) tract after oral administration.[1][2] Here are several strategies to enhance solubility:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH. Increasing the pH of the formulation vehicle above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. Buffering the formulation can help maintain this pH.[2]

  • Co-solvents: Using water-miscible solvents, or co-solvents, can significantly increase the solubility of poorly soluble drugs.[2] Common co-solvents for preclinical studies include PEG 300, PEG 400, propylene glycol, and ethanol. Up to 10-15% of FDA-approved parenteral products utilize co-solvents.[3]

  • Salt Formation: Creating a salt of the this compound derivative can drastically improve its solubility and dissolution rate. This is a common and effective technique for acidic compounds.[1]

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the drug molecule, enhancing its apparent solubility in aqueous solutions.[4]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[3][4] Techniques like micronization or nanomilling can achieve this.[4]

Table 1: Comparison of Formulation Strategies for Solubility Enhancement

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the acidic group, forming a soluble salt.Simple, cost-effective.May cause GI irritation; risk of precipitation in the stomach's low pH.
Co-solvents Reduces the polarity of the aqueous vehicle.Effective for many compounds; can improve stability.[3]Potential for in vivo toxicity or precipitation upon dilution in blood.
Salt Formation Creates a more soluble crystalline form of the drug.Significant increase in solubility and dissolution rate.Not all compounds form stable salts; may be hygroscopic.
Complexation Encapsulates the drug in a hydrophilic shell.Can improve both solubility and stability.Increases formulation complexity and cost.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution.[3]Broadly applicable; improves dissolution rate.[3]May not be sufficient for very insoluble compounds; potential for particle aggregation.

Section 2: In Vivo Pharmacokinetic (PK) Troubleshooting

Question: Why am I observing very low or undetectable plasma concentrations after oral dosing?

Answer: Low oral bioavailability is a multifaceted problem that can stem from poor absorption, extensive metabolism, or rapid elimination.[5][6] For a small, polar molecule like this compound, the primary hurdles are typically low membrane permeability and potential for rapid clearance.

Troubleshooting Steps:

  • Assess Permeability: The ionized (charged) form of a carboxylic acid is soluble but often has poor permeability across the lipid membranes of intestinal cells.[1] Conversely, the non-ionized (neutral) form is more permeable but less soluble.[1] This solubility-permeability trade-off is a key challenge.[1]

  • Investigate First-Pass Metabolism: After absorption, the drug passes through the liver before reaching systemic circulation. Extensive metabolism in the gut wall or liver (first-pass effect) can significantly reduce the amount of active drug reaching the bloodstream.[5]

  • Consider Efflux Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein, limiting its net absorption.[5]

  • Evaluate Formulation Performance: Ensure the formulation strategy chosen (from Section 1) is effectively maintaining the drug in a dissolved state at the site of absorption in the GI tract.[7]

Below is a troubleshooting workflow to diagnose the cause of low bioavailability.

G Start Low Oral Bioavailability Detected Solubility Is the compound soluble in GI fluids? Start->Solubility Permeability Is the compound permeable across the gut wall? Solubility->Permeability Yes ImproveFormulation Action: Reformulate (e.g., lipid-based system, amorphous dispersion) Solubility->ImproveFormulation No Metabolism Is there high first-pass metabolism? Permeability->Metabolism Yes Prodrug Action: Prodrug Strategy (e.g., ester to mask acid) Permeability->Prodrug No Inhibitor Action: Co-dose with metabolic inhibitor (for investigation) Metabolism->Inhibitor Yes Efflux Consider efflux transporter involvement Metabolism->Efflux No G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study AnimalAcclimation Animal Acclimation Dosing Animal Dosing (PO/IV) AnimalAcclimation->Dosing FormulationPrep Formulation Preparation FormulationPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis LC-MS/MS Analysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD+ NADH Lactate Lactate LDH->Lactate NAD+ NADH OxamicAcid This compound OxamicAcid->LDH Inhibition

References

Technical Support Center: Enhancing Oxamic Acid Isoform Selectivity for LDH-A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focusing on the development of isoform-selective lactate dehydrogenase (LDH) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the selectivity of oxamic acid and its derivatives for LDH-A over LDH-B.

Frequently Asked Questions (FAQs)

Q1: What is the structural basis for achieving isoform selectivity between LDH-A and LDH-B?

While the active sites of LDH-A (also known as LDH-M) and LDH-B (LDH-H) are highly conserved, subtle differences in amino acid residues flanking the active site can be exploited to achieve isoform selectivity.[1][2] A notable substitution is an alanine residue in the M-chain (LDH-A) versus a glutamine in the H-chain (LDH-B).[3] Furthermore, the overall surface charge of the subunits differs; each LDHA subunit has a net charge of -6, while each LDHB subunit has a net charge of +1.[1][4] These differences influence the binding kinetics of substrates and inhibitors. Strategies to enhance selectivity often involve designing inhibitors that interact with these non-conserved residues or exploit the differences in surface electrostatics. A promising approach is the development of allosteric inhibitors that bind to sites distinct from the highly conserved active site.[5][6][7]

Q2: Why does the parent compound, this compound, exhibit poor selectivity for LDH-A?

This compound is a structural analog of pyruvate and acts as a competitive inhibitor.[8][9] Its small size and direct competition with the substrate mean that it primarily interacts with the highly conserved residues within the pyruvate-binding pocket of both LDH-A and LDH-B. Consequently, it does not effectively discriminate between the two isoforms.[5] The reported inhibition constants (Ki) for this compound are 136 μM for human LDH-A (hLDH5) and 94.4 μM for human LDH-B (hLDH1), indicating a slight preference for LDH-B rather than the desired LDH-A.[9]

Q3: How can the selectivity of this compound for LDH-A be improved?

Improving LDH-A selectivity requires modifying the this compound scaffold to create interactions with less conserved regions of the enzyme. The most common strategy is the synthesis of N-substituted this compound derivatives.[9][10] By adding various alkyl or aryl groups to the amide nitrogen, these new chemical moieties can extend into regions outside the core active site where the amino acid sequences of LDH-A and LDH-B diverge. For example, studies on N-alkyl oxamates have shown that altering the chain length of the substituent can dramatically change isoform selectivity, demonstrating that this position is critical for tuning the inhibitory profile.[10][11][12]

Q4: What are the primary kinetic differences between LDH-A and LDH-B that I should consider in my assays?

The two isoforms have different substrate affinities and catalytic preferences, which is crucial for designing your experiments.

  • LDH-A (LDH5): Has a higher affinity for pyruvate and preferentially catalyzes the conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][4][13] This is the dominant reaction in tissues that often experience anaerobic conditions, like skeletal muscle.

  • LDH-B (LDH1): Has a higher affinity for lactate and preferentially catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[1][4][13] This reaction is favored in tissues with high aerobic metabolism, such as the heart.

Therefore, to specifically assay LDH-A activity, you should monitor the consumption of NADH in the presence of pyruvate. To assay LDH-B, you should monitor the production of NADH in the presence of lactate.

Comparative Inhibitor Data

The following table summarizes the inhibitory activity of this compound and other known LDH inhibitors, highlighting the differences in isoform selectivity.

InhibitorTarget(s)IC50 / Ki (LDH-A)IC50 / Ki (LDH-B)Selectivity (LDH-B / LDH-A)Reference(s)
This compound LDH-A / LDH-B136 µM (Ki)94.4 µM (Ki)0.7[9]
GSK2837808A LDH-A selective2.6 nM (IC50)43 nM (IC50)16.5[14][15]
Galloflavin LDH-A / LDH-B5.46 µM (Ki)15.06 µM (Ki)2.8[14][15]
(R)-GNE-140 Pan-LDH3 nM (IC50)5 nM (IC50)1.7[14][15]
AXKO-0046 LDH-B selective>10 µM (EC50)42 nM (EC50)<0.004[7]

Troubleshooting Guide

This guide addresses common issues encountered during the screening and characterization of this compound derivatives.

Problem 1: My this compound derivative shows low or no inhibition of LDH-A.

  • Possible Cause 1: Inhibitor Concentration. The concentration of your inhibitor may be too low to observe an effect, especially if it is a weak inhibitor.

    • Solution: Test a wider range of concentrations, typically from nanomolar to high micromolar, using a serial dilution.

  • Possible Cause 2: Assay Conditions. If you are testing a pyruvate-competitive inhibitor, an excessively high concentration of pyruvate in the assay will make it difficult for the inhibitor to bind.

    • Solution: Determine the Michaelis constant (Km) for pyruvate under your experimental conditions and use a pyruvate concentration at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.

  • Possible Cause 3: Inhibitor Instability. The compound may be unstable or insoluble in the assay buffer.

    • Solution: Check the solubility of your compound in the assay buffer. A small amount of a co-solvent like DMSO can be used, but ensure the final concentration does not affect enzyme activity. Assess compound stability over the time course of the experiment.

Problem 2: My inhibitor shows similar potency against both LDH-A and LDH-B (poor selectivity).

  • Possible Cause 1: Insufficient Structural Difference. The modifications made to the this compound scaffold may not be significant enough to interact with non-conserved residues.

    • Solution: Synthesize and test a broader range of derivatives with more diverse N-substituents (e.g., varying alkyl chain lengths, introducing branched or cyclic groups, adding aromatic rings). The goal is to probe the space around the active site to find unique interactions for one isoform.

  • Possible Cause 2: Targeting a Highly Conserved Region. Your inhibitor is likely still binding exclusively within the highly conserved pyruvate pocket.

    • Solution: Consider computational approaches like molecular docking using crystal structures of both LDH-A and LDH-B to identify potential selective interactions. This can guide the rational design of new derivatives. Also, consider screening for allosteric inhibitors that bind to a less-conserved site.[5][6]

Problem 3: I am observing a high background signal or erratic readings in my LDH assay.

  • Possible Cause 1: Sample Hemolysis. Red blood cells are rich in LDH. If your enzyme source is a tissue lysate or if serum samples are hemolyzed, it will lead to artificially high and variable LDH activity readings.[16]

    • Solution: Use purified, recombinant LDH-A and LDH-B for inhibitor screening to ensure a clean system. When working with biological samples, inspect them for any signs of hemolysis (a pink or red tint in the supernatant/serum) and discard affected samples.[16]

  • Possible Cause 2: Contamination of Reagents. Reagents, especially the NADH solution, can degrade over time or become contaminated.

    • Solution: Prepare fresh NADH and other critical reagents before each experiment. Store stock solutions appropriately (e.g., protected from light, at the correct temperature).

  • Possible Cause 3: Intrinsic LDH in Culture Medium. If you are performing cellular assays, some culture media components (like serum) contain endogenous LDH.[17]

    • Solution: Run a "no cells" background control containing only the culture medium and assay reagents. Subtract this background reading from all other measurements. Consider reducing the serum concentration if the background is too high.[17]

Visual Diagrams

Logical and Experimental Workflows

troubleshooting_flow start Start: Screen Oxamic Acid Derivative inhibition_check Is LDH-A Inhibition Observed? start->inhibition_check selectivity_check Is Inhibition Selective for LDH-A vs LDH-B? inhibition_check->selectivity_check Yes no_inhibition Troubleshoot: - Check concentration - Optimize assay (Km) - Verify compound stability inhibition_check->no_inhibition No low_selectivity Problem: Low Selectivity - Synthesize diverse derivatives - Use computational modeling - Screen for allosteric sites selectivity_check->low_selectivity No optimize Optimize Lead Compound: - Structure-Activity Relationship (SAR) - Improve potency and properties selectivity_check->optimize Yes end_fail Redesign Compound or Strategy no_inhibition->end_fail low_selectivity->end_fail end_success Success: Potent & Selective LDH-A Inhibitor optimize->end_success

Caption: A troubleshooting decision tree for developing selective LDH-A inhibitors.

ldh_cycle cluster_LDHA LDH-A Catalytic Cycle Pyruvate Pyruvate LDHA_Enzyme LDH-A Pyruvate->LDHA_Enzyme NADH NADH NADH->LDHA_Enzyme Lactate Lactate LDHA_Enzyme->Lactate NAD NAD+ LDHA_Enzyme->NAD Oxamic_Acid This compound (Competitive Inhibitor) Oxamic_Acid->LDHA_Enzyme Blocks Pyruvate Binding

Caption: LDH-A catalytic cycle and the competitive inhibition by this compound.

experimental_workflow start Synthesize Derivative assay_ldha Primary Screen: LDH-A Inhibition Assay (Pyruvate + NADH) start->assay_ldha assay_ldhb Counter Screen: LDH-B Inhibition Assay (Lactate + NAD+) start->assay_ldhb calc_ic50 Calculate IC50 for both isoforms assay_ldha->calc_ic50 assay_ldhb->calc_ic50 calc_selectivity Determine Selectivity Index (IC50 LDH-B / IC50 LDH-A) calc_ic50->calc_selectivity end Characterize Hit Compound calc_selectivity->end

Caption: A standard experimental workflow for assessing LDH isoform selectivity.

Experimental Protocols

Protocol: Determining IC50 of an Inhibitor against LDH-A and LDH-B

This protocol describes a typical spectrophotometric assay to determine the inhibitory potency (IC50) of a compound against recombinant human LDH-A and LDH-B. The principle is the measurement of NADH absorbance at 340 nm.[18]

Materials:

  • Recombinant human LDH-A (LDH5) and LDH-B (LDH1)

  • Sodium Pyruvate

  • L-(+)-Lactic Acid

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Test inhibitor (dissolved in DMSO, then serially diluted)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Part A: LDH-A Inhibition Assay (Pyruvate to Lactate)

  • Prepare Reagents:

    • NADH Solution: Prepare a 2 mM stock solution in Assay Buffer.

    • Pyruvate Solution: Prepare a 10 mM stock solution in Assay Buffer.

    • LDH-A Enzyme Solution: Prepare a working solution of LDH-A in Assay Buffer to yield a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., a change of 0.05-0.10 Abs/min). This must be determined empirically beforehand.

  • Assay Setup (per well of a 96-well plate):

    • Add 170 µL of Assay Buffer.

    • Add 10 µL of the 2 mM NADH solution (final concentration: 0.1 mM).

    • Add 2 µL of your test inhibitor at various concentrations (e.g., from 0.01 µM to 100 µM final concentration). For the control "no inhibitor" wells, add 2 µL of DMSO.

    • Add 10 µL of the LDH-A enzyme solution.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 10 µL of the 10 mM pyruvate solution (final concentration: 0.5 mM). The total reaction volume is 202 µL.

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

Part B: LDH-B Inhibition Assay (Lactate to Pyruvate)

  • Prepare Reagents:

    • NAD+ Solution: Prepare a 40 mM stock solution in Assay Buffer.

    • Lactate Solution: Prepare a 500 mM stock solution in Assay Buffer.

    • LDH-B Enzyme Solution: Prepare a working solution of LDH-B, optimized as described for LDH-A.

  • Assay Setup (similar to Part A):

    • The setup is identical, but replace the NADH solution with 10 µL of the 40 mM NAD+ solution (final concentration: 2 mM).

    • Use the prepared LDH-B enzyme solution.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 10 µL of the 500 mM lactate solution (final concentration: 25 mM).

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize the velocities by expressing them as a percentage of the activity of the "no inhibitor" control (100% activity).

  • Plot the % Inhibition (100 - % Activity) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Calculate the Selectivity Index = IC50 (LDH-B) / IC50 (LDH-A). A value greater than 1 indicates selectivity for LDH-A.

References

common challenges in designing experiments with oxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxamic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stock Solution Preparation

  • Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?

  • Answer: this compound is a white, water-soluble solid.[1] For cell culture experiments, it is recommended to prepare a stock solution in an aqueous buffer like PBS (pH 7.2) or sterile water. The solubility of sodium oxamate in PBS (pH 7.2) is approximately 10 mg/ml.[2] For other applications, DMSO can be used, but may require warming and pH adjustment.[3] It is not recommended to store aqueous solutions for more than one day.[2] For long-term storage, it is advisable to aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months.[3] Always filter-sterilize the final working solution using a 0.22 µm filter before adding it to cell cultures.[4]

  • Troubleshooting:

    • Precipitation upon dilution: If you observe precipitation when diluting a DMSO stock solution with aqueous media, this is a common issue. You can often redissolve the precipitate by vortexing, sonicating, or gently warming the solution to 37°C.[5]

    • Incomplete dissolution: If the compound does not fully dissolve, gentle warming or sonication can aid the process.[3][5] Ensure the final concentration does not exceed the solubility limit in your chosen solvent.

2. Determining the Optimal Working Concentration

  • Question: What is a typical effective concentration range for this compound in cell-based assays?

  • Answer: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Reported concentrations range from micromolar to millimolar levels. For example, in some cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the millimolar range for 24-72 hour treatments.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

3. Off-Target Effects and Specificity

  • Question: Is this compound a specific inhibitor of Lactate Dehydrogenase (LDH)? Are there any known off-target effects?

  • Answer: While this compound is widely used as a competitive inhibitor of LDH, some studies suggest it may not be entirely specific.[6] It has been reported to potentially inhibit other enzymes in the glycolytic pathway, such as pyruvate kinase and enolase, at high concentrations.[6] Additionally, some N-substituted oxamate derivatives have shown inhibitory effects on other dehydrogenases, although to a lesser extent.[7]

  • Troubleshooting:

    • Confirming LDH inhibition: To confirm that the observed effects are due to LDH inhibition, you can perform an LDH activity assay on cell lysates after treatment with this compound. A decrease in LDH activity would support its on-target effect.

    • Control experiments: Include appropriate controls in your experimental design. For example, you could use a structurally unrelated LDH inhibitor to see if it phenocopies the effects of this compound.

4. Unexpected Cell Viability Results

  • Question: My cell viability assay results with this compound are inconsistent or not what I expected. What could be the cause?

  • Answer: Inconsistent cell viability results can stem from several factors:

    • Cell density: The initial cell seeding density can influence the cellular response to treatment. Ensure consistent cell numbers across all wells and experiments.

    • Duration of treatment: The anti-proliferative effects of this compound are often time-dependent.[4] A longer incubation time may be required to observe a significant effect.

    • Assay type: The choice of cell viability assay can impact the results. Assays based on metabolic activity (like MTT or WST-1) might be directly affected by this compound's inhibition of glycolysis. Consider using a dye exclusion assay (like Trypan Blue) or a method that measures ATP levels for a more direct assessment of viability.[8]

    • Cellular context: The metabolic state of your cells can influence their sensitivity to LDH inhibition. For example, cells that are highly dependent on glycolysis may be more susceptible to this compound.[9]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (mM)
CNE-1Nasopharyngeal Carcinoma2474.6
CNE-1Nasopharyngeal Carcinoma4832.4
CNE-1Nasopharyngeal Carcinoma7217.8
CNE-2Nasopharyngeal Carcinoma2462.3
CNE-2Nasopharyngeal Carcinoma4844.5
CNE-2Nasopharyngeal Carcinoma7231.6
HCC1954Breast Cancer-25

Data compiled from multiple sources.[3][4]

Table 2: Solubility of this compound and its Sodium Salt

CompoundSolventSolubilityNotes
This compoundWaterSoluble-
This compound sodium saltH₂O50 mg/mL (450.33 mM)May require sonication.
This compound sodium saltDMSO3.23 mg/mL (29.09 mM)Requires sonication, warming, and pH adjustment.
This compound sodium saltSaline75 mg/mL (675.49 mM)Forms a suspended solution and requires sonication.

Data compiled from multiple sources.[1][3]

Experimental Protocols

1. Lactate Dehydrogenase (LDH) Activity Assay

This protocol is a general guideline for measuring LDH activity in cell lysates.

  • Materials:

    • Tris buffer (pH 8.9)

    • Lithium lactate solution

    • NAD⁺ solution

    • Phenazine Methosulfate (PMS) solution

    • INT (iodonitrotetrazolium chloride) solution

    • Cell lysate samples

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Prepare a reaction mixture containing Tris buffer, lithium lactate, NAD⁺, PMS, and INT.

    • Add 50 µL of cell lysate (or control) to triplicate wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Incubate the plate for a set time (e.g., 5 minutes for an endpoint assay) or monitor kinetically in a microplate reader at 490 nm.

    • The rate of color change is proportional to the LDH activity in the sample.

Protocol adapted from publicly available resources.[10]

2. Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing cell viability after this compound treatment.

  • Materials:

    • Cells cultured in a 96-well plate

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a specialized reagent)

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol adapted from publicly available resources.[11]

Visualizations

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ -> NADH LDH LDH OxamicAcid This compound OxamicAcid->LDH Inhibition

Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound in the glycolysis pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed Cells in 96-well plate OxamicAcidPrep 2. Prepare this compound dilutions Treatment 3. Treat cells with this compound OxamicAcidPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation AddReagent 5. Add Assay Reagent (e.g., MTT) Incubation->AddReagent Measure 6. Measure Absorbance/Signal AddReagent->Measure DataAnalysis 7. Calculate Cell Viability / LDH Activity Measure->DataAnalysis

Caption: General experimental workflow for assessing the effect of this compound on cells.

References

ensuring stability and preventing degradation of oxamic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability and preventing the degradation of oxamic acid stock solutions. Following these guidelines is crucial for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: High-purity, sterile water is the most recommended solvent for preparing aqueous stock solutions of this compound.[1][2][3] The solubility in water is quite good, though it can be enhanced with gentle warming and sonication.[1][4] For specific applications, slight solubility in DMSO and methanol has also been noted.[5] The sodium salt of this compound is also recognized for its stability and good solubility in aqueous solutions.[6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: Proper storage is critical to maintain the integrity of this compound. Recommendations vary based on its form (powder vs. solution) and desired storage duration. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1]

Form Storage Temperature Duration Source
Powder -20°C3 years[1]
4°C2 years[1]
2-8°CNot specified[5]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Q3: How can I prevent the degradation of my this compound stock solution? A3: To prevent degradation, you should focus on several key factors:

  • Temperature: Store solutions frozen at -20°C or -80°C for long-term stability.[1]

  • Light: Protect solutions from direct sunlight and store in light-protected containers where possible.[5][7]

  • Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid the damage caused by repeated temperature fluctuations.[1]

  • Contamination: Use sterile techniques during preparation. For aqueous solutions, filter-sterilization using a 0.22 μm filter is recommended before storage.[1]

  • Chemical Incompatibility: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[7]

Q4: My this compound solution has changed color or developed a precipitate. What should I do? A4: A change in color or the formation of a precipitate is a strong indicator of chemical degradation or contamination. Do not use the solution, as it could lead to inaccurate and unreliable experimental results. Discard the solution according to your institution's hazardous waste disposal guidelines and prepare a fresh stock solution from the powder.

Q5: What substances are known to be incompatible with this compound? A5: this compound should be stored separately from strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[7] Contact with these substances can lead to chemical reactions that degrade the compound.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation During Preparation

Possible Cause Recommended Solution
Concentration is too high for the solvent. Verify the intended concentration against known solubility data. A common value is 50 mg/mL in water, which can be achieved with sonication and warming to 60°C.[1]
Incorrect solvent or low-quality water was used. Always use high-purity, sterile water (e.g., Milli-Q or equivalent) for aqueous solutions.
The solution was prepared at a low temperature. Allow the this compound powder and solvent to reach room temperature before mixing. Gentle warming can aid dissolution.[1][4]

Issue: Inconsistent or Unexpected Experimental Results

Possible Cause Recommended Solution
Stock solution has degraded over time. Prepare fresh stock solutions more frequently. Always adhere strictly to storage guidelines (temperature, light protection). Use aliquots to avoid freeze-thaw cycles.[1]
The actual concentration of the solution is incorrect. Double-check all calculations for molarity and dilution. Ensure balances and pipettes are properly calibrated.
Bacterial or chemical contamination of the stock solution. Prepare solutions using aseptic techniques. Filter-sterilize aqueous stocks through a 0.22 μm filter.[1] Ensure the solvent and container are free of contaminants.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Materials:

  • This compound powder (MW: 89.05 g/mol )[1][4]

  • High-purity, sterile water

  • Sterile conical tube or media bottle

  • Calibrated analytical balance and weigh boat

  • Magnetic stirrer and stir bar (optional)

  • Water bath or sonicator (optional)

  • Sterile 0.22 μm syringe filter

  • Sterile single-use microcentrifuge tubes for aliquots

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 89.05 g/mol = 0.08905 g or 89.05 mg

  • Weighing: Accurately weigh 89.05 mg of this compound powder and transfer it to the sterile conical tube.

  • Dissolution: Add approximately 8 mL of high-purity water to the tube. Mix by vortexing or using a magnetic stirrer until the powder is fully dissolved. If needed, use gentle warming (up to 60°C) or sonication to aid dissolution.[1]

  • Volume Adjustment: Once fully dissolved, add water to bring the final volume to exactly 10 mL.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 μm syringe filter, and dispense the solution into a new sterile container. This step is crucial for preventing microbial contamination during storage.[1]

  • Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Clearly label each tube with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

Visualizations

Logical & Experimental Workflows

cluster_factors Key Factors Affecting this compound Stability Stability This compound Solution Stability Temp Storage Temperature (Freeze for long-term) Temp->Stability Light Light Exposure (Protect from light) Light->Stability pH Incompatible pH (Avoid strong acids/bases) pH->Stability FreezeThaw Freeze-Thaw Cycles (Aliquot solutions) FreezeThaw->Stability Contamination Contamination (Use sterile technique) Contamination->Stability

Caption: Key environmental and handling factors that influence the stability of this compound solutions.

start Inconsistent Results or Visible Degradation? check_age Is stock solution old or frequently used? start->check_age Yes investigate_other Investigate other experimental variables start->investigate_other No check_storage Was solution stored correctly (temp, light)? check_age->check_storage No prepare_fresh Action: Prepare fresh, sterile, aliquoted stock check_age->prepare_fresh Yes check_prep Review preparation protocol (calculations, sterility) check_storage->check_prep Yes check_storage->prepare_fresh No check_prep->prepare_fresh retest Retest Experiment prepare_fresh->retest

Caption: A troubleshooting workflow for addressing issues potentially caused by solution instability.

Signaling Pathway Context

This compound is a known inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Its mechanism of action is relevant to its application in cancer research and metabolism studies.

OxamicAcid This compound LDH Lactate Dehydrogenase (LDH) OxamicAcid->LDH Inhibits Lactate Lactate LDH->Lactate Converts to Glycolysis Glycolysis & Energy Metabolism LDH->Glycolysis Regenerates NAD+ for Glycolysis Pyruvate Pyruvate Pyruvate->LDH Substrate AktmTOR Akt/mTOR Pathway Glycolysis->AktmTOR Influences

References

identifying and mitigating off-target effects of oxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing oxamic acid. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structural analog of pyruvate and is primarily known as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDH-A.[1][2] By binding to the LDH-NADH complex, it effectively blocks the active site, preventing the conversion of pyruvate to lactate.[1] This inhibition disrupts glycolysis, a key metabolic pathway for energy production, especially in cancer cells exhibiting the Warburg effect.[3][4]

Q2: I'm observing significant cytotoxicity at concentrations where I don't expect complete LDH-A inhibition. Could this be due to off-target effects?

A2: It is plausible that the observed cytotoxicity is a result of off-target effects or effects on other LDH isozymes. While LDH-A is the most commonly cited target, this compound can also inhibit other LDH isozymes, such as LDH-B and LDH-C, albeit with different potencies.[5][6] Inhibition of these isozymes can have varying physiological consequences. Additionally, high concentrations of this compound have been shown to induce apoptosis and increase reactive oxygen species (ROS) levels, which could be mediated by off-target interactions.[2][3]

Q3: My experimental results are inconsistent across different cell lines. Why might this be?

A3: Inconsistent results across cell lines can be attributed to several factors related to the expression and metabolic reliance on this compound's targets. Different cell lines express varying levels of LDH isozymes (LDH-A, LDH-B, and LDH-C). A cell line's sensitivity to this compound will likely correlate with its expression level of the targeted LDH isozyme and its dependence on glycolysis for survival. It is recommended to perform baseline characterization of LDH isozyme expression in your cell lines of interest.

Q4: Are there known off-targets of this compound outside of the lactate dehydrogenase family?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype The observed cellular response may be due to the inhibition of a different LDH isozyme (e.g., LDH-B or LDH-C) or an unknown off-target protein.1. Characterize LDH Isozyme Expression: Determine the relative protein expression levels of LDH-A, LDH-B, and LDH-C in your cell model. 2. Perform Target Validation: Use techniques like siRNA/shRNA or CRISPR-Cas9 to knock down each LDH isozyme individually and assess if the phenotype is recapitulated. 3. Initiate Off-Target Identification: If the phenotype persists after LDH-A knockdown, proceed with the off-target identification protocols detailed below.
Variable Potency The IC50 of this compound may differ from published values due to variations in cell type, metabolic state, or experimental conditions.1. Standardize Experimental Conditions: Ensure consistent cell density, media composition, and incubation times. 2. Determine Isozyme-Specific IC50: If possible, perform in vitro enzyme assays with purified LDH isozymes to determine the specific IC50 for each.
Drug Resistance Cells may develop resistance to this compound over time.1. Investigate Metabolic Rewiring: Analyze metabolic flux to determine if cells have shifted their energy production pathways away from glycolysis. 2. Sequence LDH Genes: Check for mutations in the this compound binding site of the target LDH isozymes.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its derivatives against different mouse LDH isozymes. This data is useful for understanding the selectivity profile within the LDH family.

Compound LDH-A4 Ki (mM) LDH-B4 Ki (mM) LDH-C4 Ki (mM)
Oxamate0.080.060.03
N-ethyl oxamate0.280.070.004
N-propyl oxamate7.00.880.024
N-butyl oxamate15.012.02.5
N-isobutyl oxamate25.029.04.0
N-sec-butyl oxamate12.514.50.39

Data adapted from kinetic studies of mouse LDH isozymes.[6]

Experimental Protocols for Off-Target Identification

To identify potential off-target effects of this compound, a multi-pronged approach is recommended. Below are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target proteins in a cellular context.[8][9][10][11][12]

Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the extent of protein aggregation upon heating, where target proteins bound to this compound will remain soluble at higher temperatures compared to unbound proteins.

Protocol:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Proteome-Wide Off-Target Identification

This approach uses mass spectrometry-based proteomics to identify proteins that interact with this compound.[13][14][15][16]

Protocol:

  • Affinity Chromatography:

    • Synthesize an this compound analog with an affinity tag (e.g., biotin).

    • Immobilize the tagged this compound onto beads.

    • Incubate the beads with cell lysate to capture interacting proteins.

    • Elute the bound proteins and identify them by mass spectrometry.

  • Drug-Affinity Responsive Target Stability (DARTS):

    • Treat cell lysate with this compound.

    • Perform limited proteolysis on the lysate. Proteins bound to this compound will be more resistant to digestion.

    • Analyze the protein fragments by mass spectrometry to identify protected proteins.

Kinase Profiling

While this compound is not a known kinase inhibitor, broad kinase screening is a standard procedure to rule out off-target effects on this important class of enzymes.[17][18]

Protocol:

  • In Vitro Kinase Panel: Submit this compound to a commercial service that offers screening against a large panel of purified kinases (kinome screening).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound. Significant inhibition of any kinase would warrant further investigation.

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_LDH_Inhibition LDH Inhibition cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH-A TCA Cycle TCA Cycle Pyruvate->TCA Cycle Acetyl-CoA Tumor Microenvironment\nAcidification Tumor Microenvironment Acidification Lactate->Tumor Microenvironment\nAcidification This compound This compound LDH-A LDH-A This compound->LDH-A Inhibits Oxidative\nPhosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative\nPhosphorylation

Caption: On-target effect of this compound on the glycolytic pathway.

Experimental_Workflow start Unexpected Cellular Phenotype with this compound Treatment is_on_target Is the phenotype recapitulated with LDH-A knockdown? start->is_on_target on_target Phenotype is likely on-target (LDH-A mediated) is_on_target->on_target Yes off_target Phenotype is likely off-target is_on_target->off_target No identify_off_targets Identify Off-Targets off_target->identify_off_targets cetsa CETSA identify_off_targets->cetsa proteomics Affinity Proteomics identify_off_targets->proteomics kinome Kinome Screening identify_off_targets->kinome

Caption: Logical workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Determining Optimal Incubation Times for Oxamic Acid Treatment in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of oxamic acid?

A1: this compound is a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDH-A isoform.[1][2][3] LDH-A is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. By inhibiting LDH-A, this compound disrupts anaerobic glycolysis, leading to a decrease in lactate production and an accumulation of pyruvate. This metabolic shift can induce a range of cellular effects, including cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS).[1][3]

Q2: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 10 µM to 100 mM) and several time points (e.g., 24, 48, and 72 hours).[3][4] The IC50 values for various cell lines can be found in the "Quantitative Data Summary" section below.

Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A3: Inconsistent results can arise from several factors. Ensure that your this compound stock solution is freshly prepared and properly stored, as it can be unstable.[5] Cell density at the time of treatment can significantly impact the outcome; therefore, it is crucial to maintain consistent cell seeding densities across experiments. Additionally, the type of cell viability assay used can influence the results. For instance, metabolic-based assays (e.g., MTT, XTT) may yield different results compared to assays that measure membrane integrity or ATP levels.[6][7]

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, studies have shown that this compound can enhance the efficacy of other anticancer agents. For example, it has been reported to increase the radiosensitivity of nasopharyngeal carcinoma cells and to have synergistic effects with PARP inhibitors in ovarian cancer.[1][4] When designing combination studies, it is essential to evaluate potential synergistic, additive, or antagonistic effects through appropriate experimental designs, such as isobologram analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable effect of this compound 1. Suboptimal concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable response. 3. Cell line resistance: The cell line may have intrinsic resistance to LDH-A inhibition. 4. Degraded this compound: The compound may have degraded due to improper storage.1. Perform a dose-response experiment to determine the IC50 value for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Consider using a different cell line or investigating the expression levels of LDH-A in your current cell line. 4. Prepare a fresh stock solution of this compound and store it at -20°C for short-term use or -80°C for long-term storage.
High background in cell viability assay 1. Incomplete removal of media: Residual phenol red in the culture medium can interfere with colorimetric assays. 2. Precipitation of this compound: High concentrations of this compound may precipitate in the culture medium. 3. Contamination: Microbial contamination can lead to false-positive signals in metabolic assays.1. Ensure complete removal of the culture medium before adding the assay reagents. Consider using phenol red-free medium. 2. Visually inspect the wells for any precipitate. If precipitation is observed, consider reducing the concentration or using a different solvent. 3. Regularly check for and address any microbial contamination in your cell cultures.
Inconsistent IC50 values between experiments 1. Variability in cell passage number: Cells at different passage numbers can exhibit different sensitivities to treatment. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final readout. 3. Edge effects in multi-well plates: Evaporation from the outer wells can lead to increased compound concentration and affect cell growth.1. Use cells within a consistent and defined passage number range for all experiments. 2. Ensure accurate and consistent cell counting and seeding. 3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines at different incubation times.

Cell LineCancer TypeIncubation Time (hours)IC50 (mM)Reference
CNE-1Nasopharyngeal Carcinoma2474.6[4]
4832.4[4]
7217.8[4]
CNE-2Nasopharyngeal Carcinoma2462.3[4]
4844.5[4]
7231.6[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

This compound's primary target is LDH-A, which plays a central role in cellular metabolism. By inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, leading to a cascade of downstream effects that can impact cell survival and proliferation.

Oxamic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration LDHA LDH-A Oxamic_Acid This compound Oxamic_Acid->LDHA Inhibits ROS Increased ROS LDHA->ROS Leads to Akt_mTOR Akt-mTOR Pathway (Inhibition) LDHA->Akt_mTOR Impacts Apoptosis Apoptosis ROS->Apoptosis Akt_mTOR->Apoptosis Cell_Cycle_Arrest G2/M Arrest Akt_mTOR->Cell_Cycle_Arrest Experimental_Workflow start Start cell_culture Cell Culture (Seed cells in 96-well plate) start->cell_culture treatment This compound Treatment (Dose-response at multiple time points) cell_culture->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, or ATP-based) incubation->viability_assay data_analysis Data Analysis (Calculate % viability and IC50) viability_assay->data_analysis optimal_time Determine Optimal Incubation Time data_analysis->optimal_time end End optimal_time->end

References

managing batch-to-batch variability for consistent oxamic acid results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxamic acid. This resource is designed for researchers, scientists, and drug development professionals to help manage batch-to-batch variability and ensure consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a water-soluble, white solid organic compound with the chemical formula NH₂C(O)COOH.[1][2] It is the monoamide of oxalic acid.[1][2] Its primary biological mechanism of action is the inhibition of lactate dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[1][3] By inhibiting LDH-A, this compound can disrupt cellular metabolism, which is the basis for its investigation in various research areas, including oncology.[3]

Q2: We are observing significant differences in our cell-based assay results between different lots of this compound. What could be the cause?

A2: Batch-to-batch variability is a common issue that can stem from several factors:

  • Purity Differences: The most common cause is variation in the purity level and impurity profile between batches. Even small differences in impurities can alter the biological activity.

  • Potential Impurities: Common impurities or related compounds in this compound preparations can include oxalic acid and oxamide.[4][5]

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Water Content: this compound is hygroscopic, and variations in water content can affect the effective concentration of the active compound.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain stability, this compound powder should be stored in a tightly sealed container, protected from light, at 2-8°C.[6] For solutions, it is recommended to prepare them fresh for each experiment. If you must store a stock solution, aliquot it into single-use volumes and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. Aqueous solutions of related compounds, like sodium oxamate, are not recommended for storage for more than one day.

Q4: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?

A4: The Certificate of Analysis (CoA) is a critical document for assessing the quality of a new batch.[6][7] Key parameters to review include:

  • Purity: Typically determined by HPLC or another chromatographic method. Look for a purity level of ≥98%.

  • Identity: Confirmed by methods like NMR or Mass Spectrometry to ensure the compound is structurally correct.

  • Appearance: Should be consistent with the expected physical form (e.g., white crystalline powder).[8]

  • Melting Point: Should be within the specified range (approximately 207-210 °C).[6]

  • Residual Solvents: Important for ensuring no reactive or cytotoxic solvents from the synthesis process remain.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a step-by-step approach to troubleshooting inconsistent results when using this compound as an LDH inhibitor.

Problem: The IC50 value or the observed phenotype varies significantly between experiments using different batches of this compound.

Troubleshooting Workflow Diagram

G cluster_start Start cluster_compound Compound Verification cluster_assay Assay System Verification cluster_conclusion Conclusion start Inconsistent Assay Results Observed coa Review CoA of All Batches (Purity, Impurities, Date) start->coa purity_test Perform In-House QC (e.g., HPLC Purity Check) coa->purity_test Discrepancies Found? solubility Confirm Solubility & Stability in Assay Medium purity_test->solubility conclusion Identify Source of Variability (Compound vs. Assay) purity_test->conclusion Batch Impurity Identified cells Check Cell Health & Passage Number solubility->cells Compound OK controls Validate Assay Controls (Positive & Vehicle) cells->controls cells->conclusion Cell Issues Identified orthogonal Use Orthogonal Viability Assay (e.g., LDH vs. MTT) controls->orthogonal orthogonal->conclusion Assay OK

Caption: Workflow for troubleshooting inconsistent experimental results.

Guide 2: Quality Control for New Batches

This guide outlines a logical process for qualifying a new batch of this compound before its use in critical experiments.

New Batch Qualification Workflow

G start New Batch of this compound Received review_coa Review Supplier's Certificate of Analysis (CoA) start->review_coa decision_coa CoA Meets Specifications? review_coa->decision_coa in_house_qc Perform In-House QC Testing (e.g., HPLC, Appearance) decision_coa->in_house_qc Yes reject Reject Batch & Contact Supplier decision_coa->reject No decision_qc In-House QC Matches CoA? in_house_qc->decision_qc pilot_exp Conduct Pilot Experiment (Compare with Previous Qualified Batch) decision_qc->pilot_exp Yes decision_qc->reject No decision_pilot Results Consistent? pilot_exp->decision_pilot accept Accept Batch for General Use decision_pilot->accept Yes decision_pilot->reject No

Caption: Decision process for qualifying a new this compound batch.

Data Presentation

Table 1: Typical Certificate of Analysis (CoA) Parameters for this compound

This table summarizes the key quality attributes you should expect to find on a CoA from a reputable supplier.

ParameterSpecificationMethodPurpose
Appearance White to off-white crystalline powderVisualConfirms the physical state and absence of gross contamination.
Identity Conforms to structure¹H-NMR, LC-MSConfirms the chemical structure is correct.
Purity (Assay) ≥ 98.0%HPLC / IECQuantifies the amount of this compound present.[4][5]
Melting Point 207 - 210 °C (decomposes)Capillary MethodA rapid check of purity; impurities typically depress the melting point.[6]
Water Content ≤ 1.0%Karl Fischer TitrationEnsures that weight is not artificially inflated by absorbed water.
Related Substances Oxalic Acid: ≤ 0.5%Oxamide: ≤ 0.5%HPLC / IECMonitors for specific, known process-related impurities.[4]
Residual Solvents Meets USP <467> or ICH limitsGC-HSEnsures no harmful solvents from the manufacturing process remain.
Table 2: Recommended Stability Testing Conditions

For long-term studies, stability testing should be performed to establish a retest date or shelf life under recommended storage conditions.[9][10]

Study TypeStorage ConditionMinimum Duration
Long-Term 5°C ± 3°C12 months (or longer)
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months
Stress Testing 40°C ± 2°C / 75% RH ± 5% RH1-3 months

Experimental Protocols

Protocol 1: Purity Determination by Ion-Exclusion Chromatography (IEC)

This method is adapted from published literature for the separation and quantification of this compound and related impurities like oxalic acid and oxamide.[4][5]

1. Materials and Reagents:

  • This compound Sample

  • This compound Reference Standard

  • Reagent Grade Water (18 MΩ·cm)

  • Acetonitrile (HPLC Grade)

  • Sulfuric Acid (Concentrated, ACS Grade)

2. Equipment:

  • HPLC system with UV detector

  • Dionex IonPac™ ICE-AS1 column (or equivalent ion-exclusion column)

  • Analytical Balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

  • Mobile Phase: 95:5 (v/v) 0.1% Sulfuric Acid (aq) / Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Mobile Phase Preparation: To prepare 1 L of 0.1% H₂SO₄, carefully add 1.0 mL of concentrated sulfuric acid to ~900 mL of reagent grade water, allow to cool, and dilute to 1 L. Mix 950 mL of this solution with 50 mL of acetonitrile. Degas before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample in the same manner as the standard to achieve a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram (Area Percent method), or by using the standard for external calibration.

Signaling Pathway Visualization

Inhibition of Lactate Dehydrogenase (LDH-A)

This compound's primary mode of action is the competitive inhibition of LDH-A, which plays a critical role in anaerobic glycolysis. This pathway is often upregulated in cancer cells (the Warburg effect).

G cluster_glycolysis Glycolysis cluster_ldh LDH-A Catalyzed Reaction cluster_inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA LDH-A Pyruvate->LDHA Substrate Lactate Lactate LDHA->Lactate Product OxamicAcid This compound (Pyruvate Analog) OxamicAcid->LDHA Inhibition

Caption: this compound inhibits LDH-A, blocking pyruvate to lactate conversion.

References

strategies for improving the reproducibility of oxamic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxamic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide & FAQs

This section provides solutions to common issues encountered during this compound experiments, particularly in the context of lactate dehydrogenase (LDH) inhibition assays.

FAQs - General

  • Q1: What is the primary mechanism of action of this compound? this compound is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase (LDH) enzymes.[1][2][3][4] It binds to the active site of LDH, preventing the conversion of pyruvate to lactate.[4]

  • Q2: What is the difference between this compound and sodium oxamate? this compound is the free acid form, while sodium oxamate is its sodium salt. Sodium oxamate is often used in biological experiments due to its higher solubility in aqueous solutions.[5][6] For the remainder of this guide, "this compound" will be used to refer to both forms unless otherwise specified.

  • Q3: How should I prepare and store this compound stock solutions? this compound is soluble in water, and gentle warming can aid dissolution.[7] For long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[8][9][10] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[9][10] Aqueous solutions of sodium oxamate are not recommended to be stored for more than one day.[6]

Troubleshooting - Inconsistent Results in LDH Assays

  • Q4: I am observing high variability between my replicate wells. What could be the cause? High variability can stem from several factors:

    • Pipetting Errors: Inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[8]

    • Inhomogenous Cell Suspension: Clumped or settled cells will lead to an unequal number of cells being dispensed into each well. Ensure a homogenous cell suspension by gently pipetting up and down before and during plating.[11]

    • Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to evaporation, which can alter concentrations and affect cell growth. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.[8]

  • Q5: My LDH assay results show a high background signal. What are the common causes and solutions? A high background signal can obscure the detection of treatment-specific effects. Potential causes include:

    • High Endogenous LDH in Serum: Animal serum used in cell culture media contains endogenous LDH, which can contribute to a high background. Reducing the serum concentration to 1-5% can help mitigate this issue.[12][13]

    • High Spontaneous LDH Release: This may be due to a high cell density or vigorous pipetting during cell plating, which can cause cell damage. Optimizing the cell seeding density and handling the cells gently can resolve this.[12]

    • Contamination: Bacterial or fungal contamination can be toxic to cells, leading to increased cell death and LDH release. Regularly inspect your cell cultures for any signs of contamination.[11]

  • Q6: My experimental absorbance values are lower than expected. What should I do? Low absorbance values may indicate a problem with the experimental setup:

    • Low Cell Density: Insufficient cell numbers will result in a low overall LDH release upon treatment. It is recommended to perform an experiment to determine the optimal cell number for your specific cell line.[12]

    • Sub-optimal Cell Health: Cells that are not in the exponential growth phase or have low viability may be less responsive to the cytotoxic effects of your treatment. Ensure you are using healthy, actively growing cells.[11]

    • Incorrect Drug Concentration: Errors in calculating the serial dilutions of this compound can lead to inaccurate final concentrations in the wells. Double-check your calculations and dilution preparations.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives in LDH inhibition studies.

Table 1: Dissociation Constants (Ki) of Oxamate and its Derivatives for Mouse LDH Isozymes

CompoundLDH-A4 Ki (mM)LDH-B4 Ki (mM)LDH-C4 Ki (mM)
Oxamate0.080.060.03
N-ethyl oxamate0.140.0350.002
N-propyl oxamate3.50.440.012

Data extracted from a study on mouse LDH isozymes. The inhibition was found to be competitive with respect to pyruvate.[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₃NO₃
Molecular Weight 89.05 g/mol [14]
Appearance White solid[4]
Solubility in Water Soluble[4]
Melting Point 210 °C (decomposes)[15]
Purity (Typical) ≥95%[6]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on LDH activity in a cell-free system.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

    • Prepare a solution of purified LDH enzyme.

    • Prepare a reaction mixture containing NADH and pyruvate in a buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[1]

  • Assay Procedure:

    • In a 96-well plate, add the LDH enzyme, varying concentrations of this compound (or vehicle control), and the coenzyme (NADH).

    • Incubate the plate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition, perform kinetic studies with varying substrate concentrations and plot the data using Lineweaver-Burk or Michaelis-Menten plots.[16]

Protocol 2: Cell-Based Cytotoxicity Assay (LDH Release Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells by measuring the release of LDH into the culture medium.

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the compound.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.[13]

      • Medium Background Control: Medium without cells.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.[8]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[8]

    • Add the LDH reaction mixture (as provided in a commercial kit or prepared in-house) to each well.[8]

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.[8]

    • Add a stop solution if required by the protocol.[8]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)] x 100

Visualizations

Signaling Pathway

LDH_Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds to active site Lactate Lactate LDH->Lactate Converts to NAD NAD+ LDH->NAD Oxamic_Acid This compound Oxamic_Acid->LDH Competitively inhibits NADH NADH NADH->LDH

Caption: Competitive inhibition of Lactate Dehydrogenase (LDH) by this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with This compound and controls Seed_Cells->Treat_Cells Prepare_Compounds Prepare serial dilutions of this compound Prepare_Compounds->Treat_Cells Incubate_Plate Incubate for desired time Treat_Cells->Incubate_Plate Centrifuge Centrifuge plate Incubate_Plate->Centrifuge Transfer_Supernatant Transfer supernatant to new plate Centrifuge->Transfer_Supernatant Add_Reagents Add LDH reaction mixture Transfer_Supernatant->Add_Reagents Incubate_RT Incubate at room temperature Add_Reagents->Incubate_RT Read_Absorbance Read absorbance Incubate_RT->Read_Absorbance Calculate_Cytotoxicity Calculate % cytotoxicity Read_Absorbance->Calculate_Cytotoxicity

Caption: Workflow for a cell-based cytotoxicity assay using this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results High_Variability High Variability? Start->High_Variability High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal Check_Pipetting Check Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Check_Cells Ensure Homogenous Cell Suspension High_Variability->Check_Cells Yes Avoid_Edge Avoid Edge Effects High_Variability->Avoid_Edge Yes Reduce_Serum Reduce Serum Concentration High_Background->Reduce_Serum Yes Optimize_Density Optimize Cell Seeding Density High_Background->Optimize_Density Yes Check_Contamination Check for Contamination High_Background->Check_Contamination Yes Low_Signal->Optimize_Density Yes Verify_Concentration Verify this compound Concentration Low_Signal->Verify_Concentration Yes Ensure_Health Ensure Optimal Cell Health Low_Signal->Ensure_Health Yes

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Potency of Oxamic Acid and Its Analogs in Cellular Metabolism and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological potency of oxamic acid and its analogs. By examining their inhibitory effects on key enzymes and their impact on cellular proliferation, this document serves as a valuable resource for researchers in drug discovery and development. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Introduction

This compound, a simple dicarboxylic acid monoamide, and its derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to pyruvate, a key intermediate in cellular metabolism. This structural mimicry allows them to act as competitive inhibitors of enzymes that utilize pyruvate as a substrate, most notably lactate dehydrogenase (LDH). The inhibition of LDH has emerged as a promising strategy in cancer therapy, as many cancer cells rely on aerobic glycolysis (the Warburg effect) for energy production, a process in which LDH plays a crucial role. This guide delves into the comparative potency of various this compound analogs, providing a quantitative basis for understanding their structure-activity relationships and therapeutic potential.

Data Presentation: Comparative Potency of this compound and its Analogs

The following tables summarize the inhibitory potency of this compound and a series of N-alkyl oxamate analogs against different isozymes of lactate dehydrogenase (LDH). The dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor. Additionally, IC50 values for this compound against selected cancer cell lines are presented to provide a broader context of their anti-proliferative effects.

InhibitorLDH-A4 (Ki, mM)LDH-B4 (Ki, mM)LDH-C4 (Ki, mM)
Oxamate0.0800.0600.030
N-Ethyl oxamate0.1400.0350.002
N-Propyl oxamate1.7500.8870.012
N-Butyl oxamate9.1007.0000.750
N-Isobutyl oxamate6.0007.0002.000
N-sec-Butyl oxamate12.50014.5000.400

Data sourced from a study on mouse LDH isozymes.

CompoundCell LineIC50 (mM) at 24hIC50 (mM) at 48hIC50 (mM) at 72h
This compoundCNE-1 (Nasopharyngeal Carcinoma)74.632.417.8
This compoundCNE-2 (Nasopharyngeal Carcinoma)62.344.531.6

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Oxamate-Mediated Inhibition of Akt-mTOR Pathway Oxamate Oxamate LDH Lactate Dehydrogenase (LDH) Oxamate->LDH Inhibits Glycolysis Inhibition of Glycolysis ROS Increased Reactive Oxygen Species (ROS) Glycolysis->ROS Leads to Akt Akt ROS->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Autophagy Induction of Protective Autophagy mTOR->Autophagy Regulates

Oxamate's effect on the Akt-mTOR signaling pathway.

G cluster_1 Workflow for Synthesis of N-Alkyl Oxamic Acids start Start: Primary Amine (R-NH2) & Diethyl Oxalate reflux Reflux Reaction start->reflux Mix and heat hydrolysis Saponification (e.g., with NaOH) reflux->hydrolysis Intermediate: Ethyl N-Alkyl Oxamate acidification Acidification (e.g., with HCl) hydrolysis->acidification Formation of Sodium N-Alkyl Oxamate product Product: N-Alkyl this compound acidification->product Precipitation and Purification

General workflow for the synthesis of N-alkyl oxamic acids.

G cluster_2 Experimental Workflow for MTT Cell Viability Assay cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with This compound analogs at various concentrations cell_seeding->compound_treatment incubation 3. Incubate for a defined period (e.g., 24, 48, 72h) compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well incubation->mtt_addition formazan_formation 5. Incubate to allow formazan crystal formation in viable cells mtt_addition->formazan_formation solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading 7. Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance_reading data_analysis 8. Calculate cell viability and IC50 values absorbance_reading->data_analysis

Step-by-step workflow of the MTT cell viability assay.

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from a study investigating the inhibitory effects of this compound analogs on LDH isozymes.

Materials:

  • Purified LDH isozymes (LDH-A4, LDH-B4, LDH-C4)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • NADH (0.115 mM)

  • Sodium pyruvate (substrate)

  • This compound or its analogs (inhibitors)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4) and 0.115 mM NADH.

  • Add the desired concentration of the inhibitor (this compound or its analog) to the reaction mixture.

  • Add the purified LDH enzyme to the mixture and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate, sodium pyruvate. The concentration of pyruvate should be varied to determine the kinetic parameters.

  • Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Dissociation constants (Ki) for competitive inhibitors are determined by plotting the slope of the Lineweaver-Burk plot (Km/Vmax) against the inhibitor concentration.

MTT Cell Viability Assay

This protocol provides a general procedure for assessing the effect of this compound analogs on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only) and a positive control for cell death.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[2][3][4][5]

References

Oxamic Acid's Anti-Proliferative Efficacy Across Tumor Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxamic acid, a competitive inhibitor of lactate dehydrogenase-A (LDH-A), has demonstrated significant anti-proliferative effects across a range of tumor cell lines. By targeting the metabolic reliance of cancer cells on aerobic glycolysis, known as the Warburg effect, this compound presents a promising avenue for therapeutic intervention. This guide provides a comparative analysis of its efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of this compound

The inhibitory concentration 50 (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic dependencies and intrinsic sensitivities. The following table summarizes the reported IC50 values for this compound in several tumor cell lines.

Tumor TypeCell LineIncubation Time (hours)IC50 (mM)
Nasopharyngeal Carcinoma CNE-12474.6[1]
4832.4[1]
7217.8[1]
CNE-22462.3[1]
4844.5[1]
7231.6[1]
Non-Small Cell Lung Cancer A5492458.53 ± 4.74[2]
H19752432.13 ± 2.50[2]
H13952419.67 ± 1.53[2]
H12992432.13 ± 2.50
Pancreatic Ductal Adenocarcinoma AsPc-1Not Specified8.617[3]
Mia-Paca-2Not Specified26.74[3]
Ovarian Cancer TOV112DNot Specified24
CAOV3Not Specified59

Note: While studies indicate that this compound suppresses the proliferation of ovarian cancer cell lines A2780 and SKOV3, specific IC50 values were not available in the reviewed literature.

Experimental Protocols

The following is a representative protocol for assessing the anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the IC50 value of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (sodium salt)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile water or culture medium.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seeding in 96-well plate Cell_Culture->Seeding Treatment 4. Cell Treatment Seeding->Treatment Drug_Prep 3. This compound Dilution Drug_Prep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate (4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Absorbance 8. Read Absorbance (570nm) Solubilization->Absorbance IC50_Calc 9. Calculate IC50 Absorbance->IC50_Calc

Caption: Experimental workflow for determining the anti-proliferative effects of this compound.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_autophagy Autophagy (Protective) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A ATP_decrease ATP Decrease ROS_increase ROS Increase Oxamic_Acid This compound Oxamic_Acid->Pyruvate Inhibits CDK1_CyclinB1_decrease CDK1/Cyclin B1 Decrease ATP_decrease->CDK1_CyclinB1_decrease Bax_increase Bax Increase ROS_increase->Bax_increase Akt_mTOR_inhibition Akt-mTOR Inhibition ROS_increase->Akt_mTOR_inhibition Caspase3_activation Caspase-3 Activation Bax_increase->Caspase3_activation Apoptosis Cell Death Caspase3_activation->Apoptosis G2M_Arrest G2/M Arrest CDK1_CyclinB1_decrease->G2M_Arrest Autophagy Autophagy Induction Akt_mTOR_inhibition->Autophagy

Caption: Signaling pathway of this compound's anti-proliferative effects.

Mechanism of Action

This compound's primary mode of action is the inhibition of LDH-A, a critical enzyme in the final step of anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic equilibrium of cancer cells, leading to several downstream consequences:

  • Energy Depletion: The inhibition of glycolysis leads to a significant decrease in ATP production, starving the cancer cells of the energy required for rapid proliferation.

  • Oxidative Stress: The metabolic shift forces a greater reliance on mitochondrial respiration, which can lead to an increase in the production of reactive oxygen species (ROS).[2] Elevated ROS levels can damage cellular components and trigger programmed cell death.

  • Induction of Apoptosis: this compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and the activation of caspase-3.[1]

  • Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M or G0/G1 phases. This is mediated by the downregulation of key cell cycle regulators such as the CDK1/cyclin B1 complex and the activation of GSK-3β.[2]

  • Modulation of Autophagy: In some cancer cell lines, such as A549 non-small cell lung cancer, this compound can induce a protective autophagic response through the inhibition of the Akt-mTOR signaling pathway. This suggests that combining this compound with autophagy inhibitors could be a more effective therapeutic strategy in certain contexts.

References

Validating Oxamic Acid's Effects by Comparing with LDH Gene Silencing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor oxamic acid and genetic silencing of lactate dehydrogenase (LDH) in modulating cellular metabolism and therapeutic outcomes, primarily in the context of cancer biology. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the underlying mechanisms and workflows.

Comparative Efficacy: this compound vs. LDH Gene Silencing

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Its upregulation is a hallmark of many cancers, contributing to the Warburg effect and promoting tumor progression. Both this compound, a competitive inhibitor of LDH, and gene silencing techniques like siRNA and shRNA, offer means to target this enzyme. Below is a comparative summary of their effects on various cellular parameters based on published experimental data.

Impact on Cell Viability and Proliferation

Inhibition of LDH, either pharmacologically with this compound or genetically through silencing, has been shown to reduce cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating differential sensitivity.

Cell LineTreatmentParameterResultReference
Nasopharyngeal Carcinoma (CNE-1) This compound (24h)IC5074.6 mmol/L[1]
Nasopharyngeal Carcinoma (CNE-2) This compound (24h)IC5062.3 mmol/L[1]
Non-Small Cell Lung Cancer (A549) This compound (24h)IC5058.53 ± 4.74 mmol/L[2]
Non-Small Cell Lung Cancer (H1975) This compound (24h)IC5032.13 ± 2.50 mmol/L[2]
Non-Small Cell Lung Cancer (H1395) This compound (24h)IC5019.67 ± 1.53 mmol/L[2]
Prostate Cancer (PC-3) LDHA siRNACell ViabilitySignificantly reduced[3]
Prostate Cancer (DU145) LDHA siRNACell ViabilitySignificantly reduced[3]
Effects on Apoptosis

Targeting LDH can induce programmed cell death, or apoptosis, in cancer cells. Both this compound treatment and LDH-A silencing have been demonstrated to increase apoptotic rates.

Cell LineTreatmentParameterResultReference
Non-Small Cell Lung Cancer (H1395) This compound (100 mmol/L, 24h)Apoptosis Rate29.66 ± 4.34%[2]
Non-Small Cell Lung Cancer (A549) This compound (100 mmol/L, 24h)Apoptosis RateNo significant increase[2]
Prostate Cancer (PC-3) LDHA siRNAApoptosis RatioSignificantly increased[3]
Prostate Cancer (DU145) LDHA siRNAApoptosis RatioSignificantly increased[3]
Modulation of Cellular Metabolism

A primary consequence of LDH inhibition is the disruption of glycolysis and energy metabolism. This is reflected in decreased LDH enzyme activity, reduced ATP production, and altered lactate levels.

Cell LineTreatmentParameterResultReference
Nasopharyngeal Carcinoma (CNE-1 & CNE-2) This compound (20-100 mM, 24h)LDH ActivitySignificantly decreased[1][4]
Non-Small Cell Lung Cancer (A549) This compound (20-100 mM, 24h)LDH ActivitySignificantly decreased[2]
Non-Small Cell Lung Cancer (A549) This compound (20-100 mM, 24h)ATP ContentSignificantly decreased[2]
HCT116 p53+/+ and p53-/- LDH-A silencing (30h)Lactate AccumulationReduced by ~30%[5]
Breast Cancer (YS1.2) LDH-A siRNATotal LDH ActivityReduced by 50%[6]
Breast Cancer (YS1.2) LDH-A siRNAExtracellular LactateSignificantly reduced[6]

Experimental Protocols

siRNA-Mediated Gene Silencing of LDH-A

This protocol outlines a general procedure for transiently silencing the LDHA gene in cultured cancer cells.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[7]

  • Preparation of siRNA-Lipofectamine Complexes:

    • Solution A: For each well, dilute 20 pmol of LDH-A siRNA into 100 µl of Opti-MEM medium.[6]

    • Solution B: For each well, dilute 6 µl of Lipofectamine RNAiMAX reagent into 100 µl of Opti-MEM medium.[6]

    • Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[6][7]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[7]

    • Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

    • Gently overlay the 1 ml mixture onto the washed cells.[6]

  • Incubation and Analysis: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator.[6] Subsequently, cells can be harvested for analysis of LDH-A expression (via Western Blot or qPCR), and functional assays.

LDH Activity Assay

This colorimetric assay measures the enzymatic activity of LDH in cell lysates.

  • Cell Lysis: After experimental treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 0.15 M CAPS, pH 10.0), L-lactate solution, and NAD+ solution.[8]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of cell lysate to each well.

    • Initiate the reaction by adding the reaction mixture to each well.

    • The conversion of lactate to pyruvate is coupled with the reduction of NAD+ to NADH, which leads to an increase in absorbance at 340 nm.[8]

  • Data Analysis: Measure the absorbance at 340 nm at multiple time points to determine the initial reaction velocity (V₀). LDH activity is proportional to the rate of NADH formation.[8]

Intracellular ATP Measurement

This protocol describes a common method for quantifying intracellular ATP levels using a luciferase-based assay.

  • Cell Lysis: Lyse cells with a suitable buffer and centrifuge to remove debris.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay to normalize ATP levels.[9]

  • ATP Assay:

    • In a luminometer-compatible plate, add a defined amount of protein lysate (e.g., 250 ng) to a standard reaction solution containing luciferase and its substrate, D-luciferin.[9]

    • The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Data Analysis: Measure the luminescence signal using a luminometer. Quantify the ATP concentration in the samples by comparing the luminescence to a standard curve generated with known ATP concentrations.[9]

Lactate Concentration Measurement

This protocol outlines the measurement of extracellular lactate from cell culture medium.

  • Sample Collection: Collect the cell culture medium after the desired incubation period. Centrifuge the medium to remove any cells or debris.[9]

  • Enzymatic Assay:

    • Several commercial kits are available for lactate measurement. Typically, these assays involve an enzymatic reaction where lactate is oxidized by lactate oxidase to produce pyruvate and hydrogen peroxide.

    • The hydrogen peroxide then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal.

  • Data Analysis: Measure the absorbance or fluorescence and determine the lactate concentration by comparing the signal to a standard curve prepared with known lactate concentrations.

Visualizing Mechanisms and Workflows

Signaling Pathway of LDH Inhibition

The following diagram illustrates the central role of LDH in glycolysis and the consequences of its inhibition by either this compound or gene silencing.

LDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibition Intervention Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (TCA Cycle & OXPHOS) Pyruvate->Mitochondria Oxamic_Acid This compound LDH Lactate Dehydrogenase (LDH-A) Oxamic_Acid->LDH Inhibits LDH_Silencing LDH Gene Silencing (siRNA/shRNA) LDH_Silencing->LDH Reduces Expression ATP_Glycolysis ↓ ATP (Glycolysis) NAD NAD+ NADH NADH NADH->NAD LDH ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of LDH inhibition by this compound or gene silencing.

Experimental Workflow for Comparative Analysis

This diagram outlines the typical workflow for comparing the effects of this compound and LDH gene silencing in a cancer cell line.

Experimental_Workflow cluster_treatments Experimental Groups cluster_assays Downstream Assays start Start: Cancer Cell Line Culture Control Control (Vehicle/Scrambled siRNA) start->Control Oxamic_Acid This compound Treatment start->Oxamic_Acid LDH_Silencing LDH Gene Silencing (siRNA/shRNA) start->LDH_Silencing Viability Cell Viability Assay (e.g., MTT) Control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis Metabolism Metabolic Assays (LDH activity, ATP, Lactate) Control->Metabolism Oxamic_Acid->Viability Oxamic_Acid->Apoptosis Oxamic_Acid->Metabolism LDH_Silencing->Viability LDH_Silencing->Apoptosis LDH_Silencing->Metabolism Data_Analysis Data Analysis & Comparative Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Metabolism->Data_Analysis

Caption: Workflow for comparing this compound and LDH silencing.

Logical Relationship of Interventions

The following diagram illustrates the logical relationship between the two intervention strategies targeting the LDH enzyme.

Logical_Relationship Target Target: Lactate Dehydrogenase (LDH) Pharmacological Pharmacological Inhibition Target->Pharmacological Genetic Genetic Silencing Target->Genetic Oxamic_Acid This compound (Competitive Inhibitor) Pharmacological->Oxamic_Acid Outcome Functional Outcome: Reduced LDH Activity & Downstream Effects Pharmacological->Outcome siRNA_shRNA siRNA / shRNA (mRNA degradation) Genetic->siRNA_shRNA Genetic->Outcome Mechanism_P Mechanism: Blocks enzyme active site Oxamic_Acid->Mechanism_P Mechanism_G Mechanism: Prevents protein synthesis siRNA_shRNA->Mechanism_G

Caption: Logical relationship between pharmacological and genetic LDH targeting.

References

A Comparative Guide to Oxamic Acid and Other Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned glycolytic inhibitors as a promising class of therapeutic agents.[1][2] By targeting the metabolic machinery that fuels rapid cell proliferation, these inhibitors offer a potential avenue for selective cancer therapy.[1][3] This guide provides a detailed comparison of oxamic acid with other prominent glycolysis inhibitors, supported by experimental data and methodologies to aid in research and development.

Overview of Key Glycolysis Inhibitors

Glycolysis is a multi-step enzymatic pathway. Various inhibitors have been developed to target different key enzymes in this process. This comparison focuses on four widely studied inhibitors:

  • This compound: A structural analog of pyruvate, it primarily inhibits Lactate Dehydrogenase (LDH), the enzyme responsible for the final step of anaerobic glycolysis.[4][5][6]

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits Hexokinase (HK), the enzyme catalyzing the first step of glycolysis.[7][8][9]

  • 3-Bromopyruvate (3-BP): A pyruvate analog and alkylating agent that can inhibit multiple glycolytic enzymes, including Hexokinase 2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[10][11][12]

  • Lonidamine (LND): An indazole-3-carboxylic acid derivative that primarily inhibits mitochondrially bound Hexokinase and also affects mitochondrial respiration.[13][14][15][16]

Mechanism of Action

The primary mechanism of these inhibitors involves disrupting the glycolytic pathway at different stages:

  • This compound acts as a competitive inhibitor of Lactate Dehydrogenase (LDH), specifically targeting the conversion of pyruvate to lactate.[3][4] This blockage leads to a buildup of pyruvate and a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.[17] While its primary target is LDH, some studies suggest this compound may have off-target effects, also inhibiting pyruvate kinase (PYK) and enolase (ENO) activities at high concentrations.[18]

  • 2-Deoxy-D-glucose (2-DG) is taken up by glucose transporters and phosphorylated by Hexokinase to 2-DG-6-phosphate (2-DG-6-P).[8][19] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and subsequent feedback inhibition of Hexokinase.[8][9] This effectively halts glycolysis at its initial step.

  • 3-Bromopyruvate (3-BP) is a highly reactive alkylating agent. It can irreversibly inhibit several key glycolytic enzymes. Its primary targets are often cited as Hexokinase 2 (HK2) and GAPDH.[10][11] By alkylating cysteine residues in the active sites of these enzymes, 3-BP causes a potent and broad inhibition of the glycolytic pathway.[12]

  • Lonidamine (LND) exhibits a multi-faceted mechanism. It is known to inhibit Hexokinase, particularly the mitochondrially bound isoform (HK2), which is prevalent in many cancer cells.[13][16][20] This disrupts the crucial first step of glycolysis. Additionally, LND can inhibit the mitochondrial pyruvate carrier (MPC) and the activity of respiratory Complex II, thereby affecting mitochondrial function and energy production.[15]

Quantitative Comparison of Inhibitor Potency

The efficacy of glycolysis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 values can vary significantly depending on the cell line, experimental conditions, and duration of exposure.

InhibitorTarget Enzyme(s)Cancer Cell LineIC50 ValueCitation
This compound Lactate Dehydrogenase (LDH)Breast/Ovarian Cancer Panel2.5 - >24 mM (5 days)[21]
Breast Cancer (MDA-MB-231)~100 mM (apoptosis induction)[22]
2-Deoxy-D-glucose (2-DG) Hexokinase (HK)Acute Lymphoblastic Leukemia (Nalm-6)0.22 mM (48h)[23]
Pancreatic Cancer (MIA PaCa-2)13.34 mM (48h)[23]
3-Bromopyruvate (3-BP) Hexokinase 2 (HK2), GAPDHTriple-Negative Breast Cancer (HCC1143)44.87 µM (24h)[23]
Breast Cancer (MCF-7)111.3 µM (24h)[23]
Colon Cancer (HCT116)< 30 µM[23]
Lonidamine Hexokinase (HK)Murine Tumor CellsVaries (Inhibits aerobic glycolysis)[16]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental setups across different studies.

Visualizing Glycolytic Inhibition

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition within the glycolytic pathway for this compound and the other compared inhibitors.

Glycolysis_Inhibition cluster_inhibitors Inhibitors cluster_pathway Glycolysis Pathway I1 2-Deoxy-D-glucose G6P G6P I1->G6P Inhibits HK I2 Lonidamine I2->G6P Inhibits HK I3 3-Bromopyruvate I3->G6P Inhibits HK BPG BPG I3->BPG Inhibits GAPDH I4 This compound Lactate Lactate I4->Lactate Inhibits LDH Glucose Glucose Glucose->G6P Hexokinase (HK) F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 GAP GAP F16BP->GAP GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) Pyruvate->Lactate Lactate Dehydrogenase (LDH) Mitochondria Mitochondria Pyruvate->Mitochondria TCA Cycle

Caption: Points of action for key glycolysis inhibitors.

Experimental Protocols

Accurate assessment of glycolysis inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate their performance.

Lactate Production Assay

This assay quantifies the amount of lactate, the end product of aerobic glycolysis, secreted by cells into the culture medium.[23]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate to the desired confluency. Treat with various concentrations of the inhibitory compound for a specified duration (e.g., 24-48 hours).

  • Sample Collection: Carefully collect the cell culture supernatant at the end of the treatment period.

  • Lactate Measurement: Use a commercial lactate assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate oxidase and a probe.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23]

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the lactate concentration.[23]

  • Normalization: Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.

Hexokinase Activity Assay

This assay measures the enzymatic activity of Hexokinase, the target of inhibitors like 2-DG and Lonidamine.[24][25]

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors) on ice for 30 minutes.[24]

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.6 mM ATP, 100 mM glucose, 0.2 mM NADP+, and 0.1 units/mL of glucose-6-phosphate dehydrogenase (G6PDH).[24]

  • Enzymatic Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of protein) to the reaction buffer. The Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate (G6P). The G6PDH in the buffer will then oxidize G6P, reducing NADP+ to NADPH.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the Hexokinase activity.

Extracellular Flux Analysis (Seahorse Assay)

This technology provides real-time measurements of two key metabolic parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[23]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Instrument Preparation: Hydrate the sensor cartridge with XF Calibrant and incubate it overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

  • Inhibitor Injection: Load the glycolysis inhibitors into the injection ports of the sensor cartridge. A typical "glycolysis stress test" involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and a potent glycolysis inhibitor like 2-DG to measure glycolytic capacity and reserve.

  • Data Analysis: The Seahorse XF Analyzer measures real-time changes in ECAR and OCR before and after the injection of the compounds, providing a dynamic view of the cellular metabolic response.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel glycolysis inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow cluster_metabolic Metabolic Assays A Cell Culture & Treatment (Varying Inhibitor Concentrations) B Cell Viability Assay (e.g., SRB, MTT) A->B C Metabolic Assays A->C D Enzyme Activity Assay (Target Specific) A->D E Data Analysis & IC50 Determination B->E D->E C1 Lactate Production Assay C1->E C2 Glucose Uptake Assay C2->E C3 Seahorse XF Analysis (ECAR/OCR) C3->E

Caption: A standard workflow for testing glycolysis inhibitors.

Conclusion

This compound, a competitive inhibitor of LDH, represents one of several strategies to target the metabolic vulnerabilities of cancer cells.[4][26] Its efficacy, when compared to inhibitors acting on earlier steps of glycolysis like 2-DG, 3-BP, and Lonidamine, is dependent on the specific metabolic profile of the cancer cells . While inhibitors like 3-BP show high potency, they may also exhibit broader reactivity.[10][23] In contrast, this compound's action at the terminal step of glycolysis presents a different therapeutic rationale.[4] A comprehensive evaluation using standardized assays for lactate production, specific enzyme activity, and real-time metabolic flux is crucial for delineating the precise effects of these compounds and guiding the development of novel anti-cancer therapies. A study on breast and ovarian cancer cell lines showed that combining this compound with the antidiabetic drug metformin resulted in a synergistic interaction.[21][27]

References

Validating the Pathway of Apoptosis Induced by Oxamic Acid Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the apoptotic pathway induced by oxamic acid, a well-characterized inhibitor of lactate dehydrogenase A (LDH-A). It further presents a comparative overview of alternative LDH-A inhibitors, offering supporting experimental data to aid in the evaluation of these compounds for research and drug development purposes.

This compound-Induced Apoptosis: A Validated Pathway

This compound triggers apoptosis in cancer cells by inhibiting LDH-A, a critical enzyme in anaerobic glycolysis. This inhibition disrupts cellular metabolism, leading to a cascade of events culminating in programmed cell death. The primary mechanism involves the reduction of ATP production and an increase in reactive oxygen species (ROS) generation, which in turn activates the intrinsic mitochondrial apoptotic pathway.[1][2]

Key molecular events in this compound-induced apoptosis include:

  • Inhibition of LDH-A: this compound, as a pyruvate analog, competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.

  • ATP Depletion: The halt in glycolysis leads to a significant decrease in cellular ATP levels. For instance, treatment of CNE-1 and CNE-2 nasopharyngeal carcinoma cells with 50-100 mM this compound for 48 hours resulted in a dose-dependent reduction in intracellular ATP.[1]

  • Increased ROS Production: The metabolic shift forces cells to rely on mitochondrial respiration, leading to an increase in ROS. In NPC cell lines, this compound treatment (20-100 mmol/l) for 24 hours led to a 1.3- to 3.3-fold increase in ROS levels.

  • Mitochondrial Pathway Activation: Elevated ROS levels disrupt the mitochondrial membrane potential and alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the Bax/Bcl-2 ratio is observed.[3]

  • Caspase-3 Activation: The mitochondrial pathway activation culminates in the cleavage and activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][3]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

This compound This compound LDH-A LDH-A This compound->LDH-A inhibits ATP Depletion ATP Depletion LDH-A->ATP Depletion ROS Increase ROS Increase LDH-A->ROS Increase Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Mitochondrial Pathway Mitochondrial Pathway ROS Increase->Mitochondrial Pathway Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Pathway->Bax/Bcl-2 Ratio Increase Caspase-3 Activation Caspase-3 Activation Bax/Bcl-2 Ratio Increase->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

This compound Apoptosis Pathway

Comparative Analysis of LDH-A Inhibitors

While this compound is a widely studied LDH-A inhibitor, several other compounds, both synthetic and natural, have been investigated for their potential to induce apoptosis through the same target. This section compares this compound with notable alternatives.

Quantitative Data Summary

The following tables summarize the available quantitative data on the apoptotic effects of this compound and its alternatives. It is important to note that the experimental conditions (cell lines, concentrations, treatment times) may vary between studies, making direct comparisons challenging.

Table 1: Apoptosis Induction by LDH-A Inhibitors

CompoundCell LineConcentrationTreatment TimeApoptosis Rate (%)Citation
This compound H1395 (NSCLC)100 mM24h29.66 ± 4.34[4]
CNE-1 (NPC)100 mM48hIncreased (qualitative)[1]
CNE-2 (NPC)100 mM48hIncreased (qualitative)[1]
FX11 P493 (Lymphoma)10 µM72hIncreased (qualitative)[5]
Neuroblastoma cells10 µM72hIncreased (qualitative)[6]
GNE-140 MIA PaCa-2 (Pancreatic)10 µM48hIncreased (qualitative)[7]

Table 2: Effects on Key Apoptotic Markers

CompoundCell LineEffect on Bax/Bcl-2 RatioEffect on Caspase-3 ActivationCitation
This compound CNE-1, CNE-2IncreasedIncreased[1]
FX11 Neuroblastoma cells-Increased (PARP & Caspase-3 cleavage)[6]
GNE-140 ----

Table 3: Effects on Cellular Metabolism

| Compound | Cell Line | Effect on ATP Levels | Effect on ROS Production | Citation | | :--- | :--- | :--- | :--- | | This compound | CNE-1, CNE-2 | Decreased | Increased |[1] | | FX11 | P493 | Decreased | Increased |[5][8] | | GNE-140 | MIA PaCa-2 | - | Increased |[9] |

Alternative LDH-A Inhibitors

FX11

FX11 is a potent and selective small-molecule inhibitor of LDH-A.[5][8] Similar to this compound, FX11 induces apoptosis by reducing ATP levels and increasing oxidative stress, leading to cell death in various cancer models, including lymphoma and pancreatic cancer.[5][8] Studies in neuroblastoma cells have shown that FX11 treatment leads to the cleavage of PARP and caspase-3, confirming the induction of apoptosis.[6]

GNE-140

GNE-140 is another potent LDH-A inhibitor.[7] While it has been shown to induce cell death in pancreatic cancer cells, some studies suggest that resistance to GNE-140 can develop through metabolic plasticity, where cancer cells shift towards oxidative phosphorylation.[7][9]

Natural Compounds

Several natural compounds have been identified as LDH inhibitors with the potential to induce apoptosis. These include:

  • Quercetin: A flavonoid found in many fruits and vegetables.

  • Lonidamine: A derivative of indazole-3-carboxylic acid.

However, the effects of these natural compounds on the apoptotic pathway are not as well-characterized as those of synthetic inhibitors like this compound and FX11.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Workflow: Validating Apoptosis

cluster_0 Cell Treatment cluster_1 Apoptosis Assays Cancer Cell Culture Cancer Cell Culture Treatment with LDH-A Inhibitor Treatment with LDH-A Inhibitor Cancer Cell Culture->Treatment with LDH-A Inhibitor Annexin V/PI Staining Annexin V/PI Staining Treatment with LDH-A Inhibitor->Annexin V/PI Staining Western Blot Western Blot Treatment with LDH-A Inhibitor->Western Blot Caspase-3 Activity Assay Caspase-3 Activity Assay Treatment with LDH-A Inhibitor->Caspase-3 Activity Assay Quantification of Apoptotic Cells Quantification of Apoptotic Cells Annexin V/PI Staining->Quantification of Apoptotic Cells Analysis of Bcl-2/Bax Ratio Analysis of Bcl-2/Bax Ratio Western Blot->Analysis of Bcl-2/Bax Ratio Measurement of Caspase-3 Activity Measurement of Caspase-3 Activity Caspase-3 Activity Assay->Measurement of Caspase-3 Activity

Experimental Workflow
Annexin V/PI Staining for Apoptosis Detection

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Preparation: Culture cells to the desired confluency and treat with the LDH-A inhibitor or vehicle control for the specified time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10][11]

Western Blotting for Bcl-2 and Bax Expression

This method is used to determine the relative protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.[12][13][14]

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[15][16]

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of the executioner caspase-3.[17][18][19]

  • Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the control.

Conclusion

This compound is a well-validated inducer of apoptosis in cancer cells through the inhibition of LDH-A and subsequent activation of the mitochondrial pathway. While several alternatives, such as FX11 and GNE-140, target the same enzyme, a lack of direct comparative studies with comprehensive quantitative data makes it difficult to definitively rank their apoptotic efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative analyses and further validate the therapeutic potential of targeting LDH-A for cancer treatment. Future research should focus on head-to-head comparisons of these inhibitors under standardized conditions to provide a clearer understanding of their relative potencies and clinical promise.

References

Oxamic Acid: A Comparative Analysis of its Effects Under Normoxic and Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of oxamic acid, a competitive inhibitor of lactate dehydrogenase A (LDH-A), under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug development.

Introduction

This compound, a structural analog of pyruvate, selectively inhibits LDH-A, a critical enzyme in anaerobic glycolysis. This pathway is frequently upregulated in cancer cells, a phenomenon known as the "Warburg effect," and is particularly crucial for cell survival and proliferation in the hypoxic microenvironment of solid tumors. By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic adaptations of cancer cells, leading to various cellular consequences. This guide will dissect the differential effects of this compound under normoxic and hypoxic conditions, providing a clear understanding of its context-dependent mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cellular parameters under normoxic and hypoxic conditions, as reported in various studies.

Table 1: Effect of this compound on Cell Viability

Cell LineConditionThis compound ConcentrationInhibition of Cell Viability (%)Reference
Medulloblastoma (Res256)Normoxia50 mMSignificant Decrease[1]
Hypoxia (1% O₂)50 mMSignificant Decrease[1]
Glioblastoma (T98G)NormoxiaNot SpecifiedDose-dependent decrease[2]
HypoxiaNot SpecifiedEnhanced radiosensitivity[2]
Non-Small Cell Lung Cancer (H1299)Normoxia0-100 mMDose-dependent decrease[3]
Non-Small Cell Lung Cancer (A549)Normoxia0-100 mMDose-dependent decrease[3]

Table 2: Effect of this compound on LDH Activity and Lactate Production

Cell LineConditionThis compound ConcentrationReduction in Lactate LevelsReference
Medulloblastoma (Res256, UW402)NormoxiaConcentration-dependentSignificant (p < 0.05 - p < 0.001)[1]
Hypoxia (1% O₂)Concentration-dependentSignificant (p < 0.05 - p < 0.001)[1]
Non-Small Cell Lung Cancer (H1299)NormoxiaDose-dependentSignificant[3]

Table 3: Effect of this compound on Cellular Metabolism

Cell Line/SystemConditionThis compound TreatmentEffect on MetabolismReference
MedulloblastomaNormoxiaSodium OxamateUpregulated oxidative phosphorylation[4]
MedulloblastomaNormoxia & HypoxiaSodium OxamateAttenuated aerobic glycolysis[4]
MedulloblastomaHypoxia (1% O₂)Sodium OxamateDecreased pyruvate levels (p < 0.05)[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of LDH-A Inhibition by this compound

cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Normoxia) cluster_hypoxia Anaerobic Respiration (Hypoxia) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate NADH to NAD+ TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA LDHA LDH-A Oxamic_Acid This compound Oxamic_Acid->LDHA Inhibition

Caption: Mechanism of LDH-A inhibition by this compound.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., LDHA, VEGF) HRE->Target_Genes

Caption: HIF-1α signaling under normoxic and hypoxic conditions.

Experimental Workflow for Comparing this compound Effects

cluster_conditions 24h Incubation cluster_treatment This compound Treatment cluster_assays Endpoint Assays start Cell Seeding Normoxia Normoxia (21% O₂) start->Normoxia Hypoxia Hypoxia (1% O₂) start->Hypoxia Normoxia_Control Vehicle Control (Normoxia) Normoxia->Normoxia_Control Normoxia_Oxamate This compound (Normoxia) Normoxia->Normoxia_Oxamate Hypoxia_Control Vehicle Control (Hypoxia) Hypoxia->Hypoxia_Control Hypoxia_Oxamate This compound (Hypoxia) Hypoxia->Hypoxia_Oxamate Viability Cell Viability Assay (e.g., MTT) Normoxia_Control->Viability LDH_Activity LDH Activity Assay Normoxia_Control->LDH_Activity Metabolism Metabolic Analysis (e.g., Seahorse) Normoxia_Control->Metabolism Western_Blot Western Blot (HIF-1α, etc.) Normoxia_Control->Western_Blot Normoxia_Oxamate->Viability Normoxia_Oxamate->LDH_Activity Normoxia_Oxamate->Metabolism Normoxia_Oxamate->Western_Blot Hypoxia_Control->Viability Hypoxia_Control->LDH_Activity Hypoxia_Control->Metabolism Hypoxia_Control->Western_Blot Hypoxia_Oxamate->Viability Hypoxia_Oxamate->LDH_Activity Hypoxia_Oxamate->Metabolism Hypoxia_Oxamate->Western_Blot

References

In Vivo Validation of Oxamate Prodrugs: A Comparative Guide to Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis, as a promising therapeutic strategy. Oxamic acid, a pyruvate analog, is a known inhibitor of LDHA but faces limitations in vivo due to its polarity, which can hinder cell membrane permeability. To overcome this, prodrug strategies are being explored to enhance the delivery and efficacy of this compound and its analogs. This guide provides a comparative analysis of the in-vivo anti-tumor efficacy of reported oxamate-related prodrugs, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Efficacy

This section presents a summary of the in vivo anti-tumor efficacy of a tocopheryl oxamate prodrug of the camptothecin analog SN22 and, for comparative purposes, ester prodrugs of the structurally related cystathionine β-synthase (CBS) inhibitor, aminooxyacetic acid (AOAA).

Prodrug/CompoundParent CompoundCancer ModelDosing RegimenKey Efficacy ReadoutsReference
SN22-tocopheryl oxamate (SN22-TOx) NP SN22Neuroblastoma (orthotopic xenograft, IMR-32 cells)5 weekly NP doses equivalent to 10 mg SN22 per kgRapid and sustained tumor regression; Markedly extended survival.[1][2][1][2]
YD0251 (isopropyl ester of AOAA) Aminooxyacetic acid (AOAA)Colon Cancer (HCT116 xenograft)0.5, 1, or 3 mg/kg daily (subcutaneous)Dose-dependent inhibition of xenograft growth; 3 to 18 times more potent than AOAA in vivo.[3][3]
Aminooxyacetic acid (AOAA) -Colon Cancer (HCT116 xenograft)9 mg/kg daily (subcutaneous)Inhibition of xenograft growth.[3][3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies employed in these studies, the following diagrams have been generated using the DOT language.

prodrug_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_NP SN22-Tocopheryl Oxamate Nanoparticle (NP) Prodrug SN22-Tocopheryl Oxamate Prodrug_NP->Prodrug Cellular Uptake SN22 Active SN22 Prodrug->SN22 Hydrolysis Topoisomerase_I Topoisomerase I SN22->Topoisomerase_I Inhibition DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage Esterases Esterases Esterases->Prodrug

Caption: Prodrug activation of SN22-tocopheryl oxamate.

experimental_workflow Cell_Culture 1. Cancer Cell Culture (e.g., IMR-32, HCT116) Xenograft 2. Orthotopic/Subcutaneous Xenograft Implantation in Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to Palpable Size Xenograft->Tumor_Growth Treatment 4. Treatment Initiation (Prodrug vs. Control) Tumor_Growth->Treatment Monitoring 5. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis: Tumor Weight, Survival, Biomarkers Monitoring->Endpoint

Caption: General workflow for in vivo efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

In Vivo Antitumor Efficacy of SN22-Tocopheryl Oxamate Nanoparticles[1][2]
  • Animal Model: Orthotopic xenograft model of neuroblastoma.

  • Cell Line: Luciferase-expressing IMR-32 human neuroblastoma cells.

  • Procedure:

    • IMR-32 cells were surgically implanted into the adrenal glands of immunodeficient mice.

    • Tumor growth was monitored via bioluminescent imaging.

    • Once tumors were established, mice were randomized into treatment and control groups.

    • The treatment group received five weekly intravenous injections of nanoparticles containing the SN22-tocopheryl oxamate prodrug, at a dose equivalent to 10 mg of SN22 per kg of body weight.

    • Tumor growth was continuously monitored by bioluminescent imaging during and after the treatment period.

    • Survival of the mice was monitored as a primary endpoint.

In Vivo Antitumor Efficacy of Aminooxyacetic Acid (AOAA) Prodrugs[3]
  • Animal Model: Subcutaneous xenograft model of colon cancer.

  • Cell Line: HCT116 human colon cancer cells.

  • Procedure:

    • HCT116 cells were injected subcutaneously into the flank of Nu/nu Balb/C mice.

    • Tumors were allowed to grow to a size of approximately 150 mm³.

    • Mice were then treated with either the AOAA prodrug (YD0251), the parent compound (AOAA), or a vehicle control.

    • Drugs were administered daily via subcutaneous injection at specified doses (0.5, 1, or 3 mg/kg for YD0251; 9 mg/kg for AOAA).

    • Tumor volume and mouse body weight were measured regularly throughout the 21-day treatment period.

    • At the end of the study, tumors were excised and weighed.

Concluding Remarks

The development of prodrugs for metabolic inhibitors like this compound and its analogs represents a promising strategy to enhance their therapeutic potential in oncology. The in vivo data for the SN22-tocopheryl oxamate nanoparticle formulation demonstrates a significant anti-tumor effect in a preclinical model of high-risk neuroblastoma, highlighting the potential of this approach.[1][2] Similarly, the study on AOAA prodrugs shows that esterification can dramatically improve the in vivo potency of the parent compound in a colon cancer model.[3]

These findings underscore the importance of prodrug design in overcoming the pharmacokinetic limitations of promising anti-cancer agents. Further research into the development and in vivo validation of novel this compound prodrugs is warranted to explore their full therapeutic potential. The experimental frameworks detailed in this guide provide a solid foundation for the preclinical evaluation of such next-generation cancer therapeutics.

References

A Comparative Analysis of Oxamic Acid and FX11 as Lactate Dehydrogenase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology and other diseases characterized by metabolic dysregulation. This enzyme catalyzes the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis or the "Warburg effect," which is essential for the proliferation and survival of many cancer cells. This guide provides an objective comparison of two prominent LDHA inhibitors, oxamic acid and FX11, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: this compound vs. FX11

FeatureThis compoundFX11Other Notable LDH-A Inhibitors
Mechanism of Action Competitive inhibitor with respect to pyruvate.[1][2]Reversible and competitive inhibitor with respect to NADH.[3][4]GSK2837808A: Potent and selective LDHA inhibitor.[5] (R)-GNE-140: Potent inhibitor of both LDHA and LDHB.[5] Galloflavin: LDH inhibitor that impairs aerobic glycolysis.
Enzymatic Inhibition (Ki) Not consistently reported in direct comparison with FX11.8 µM for human liver LDHA.[3][4][6]GSK2837808A: IC50 of 2.6 nM for hLDHA.[5] (R)-GNE-140: IC50 of 3 nM for LDHA.[5]
Cellular Potency (IC50) Varies significantly by cell line, generally in the millimolar (mM) range. For example, IC50 at 24h were 58.53 mM in A549, 32.13 mM in H1975, and 19.67 mM in H1395 cells.[7]Generally in the micromolar (µM) range. For instance, 23.3 µM in HeLa cells and 49.27 µM in BxPc-3 cells.[3]GSK2837808A: IC50 of 43 nM for hLDHB.[5]
Cellular Effects Induces apoptosis, G2/M cell cycle arrest, reduces ATP, and increases reactive oxygen species (ROS).[7][8]Reduces ATP levels, induces oxidative stress and ROS production, leading to cell death.[3][9]Varies by inhibitor.
In Vivo Efficacy Has shown anti-tumor activity and can enhance the efficacy of immunotherapy.[10] A study on neuropathic pain showed it attenuated CCI-induced nociception.[11]Demonstrates anti-tumor activity in lymphoma and pancreatic cancer xenografts.[3] It also showed analgesic effects in a neuropathic pain model.[11]Preclinical efficacy has been demonstrated for several inhibitors.

Signaling Pathways and Experimental Workflow

To visualize the critical role of LDHA in cellular metabolism and the general workflow for assessing its inhibitors, the following diagrams are provided.

cluster_LDHA LDHA Catalyzed Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH   NAD+ TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect LDHA LDHA Inhibitor This compound / FX11 Inhibitor->LDHA Inhibits

Caption: Role of LDHA in the Warburg Effect and its inhibition.

A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations of inhibitor) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. LDH Activity Assay (Measure enzyme activity in cell lysate or supernatant) C->D E 5. Data Analysis (Calculate % inhibition and IC50) D->E

Caption: General experimental workflow for LDH inhibitor screening.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of LDHA inhibitors.

LDH Activity Assay (Colorimetric)

This protocol is a general guideline for measuring LDH activity in cell lysates or supernatants.

Materials:

  • 96-well clear flat-bottom plates

  • Cell culture medium

  • LDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate Mix (containing lactate and NAD+)

  • PMS (phenazine methosulfate) solution

  • INT (iodonitrotetrazolium violet) solution

  • Lysis solution (e.g., Triton X-100)

  • Microplate reader capable of measuring absorbance at 490-520 nm

Procedure:

  • Sample Preparation:

    • For intracellular LDH activity, lyse the cells using a lysis solution and collect the lysate.

    • For extracellular LDH (a measure of cytotoxicity), collect the cell culture supernatant.

  • Reaction Setup:

    • Add 50 µL of each sample (lysate or supernatant) to a well in a 96-well plate.

    • Prepare a reaction mixture containing LDH Assay Buffer, Substrate Mix, PMS, and INT.

    • Add 50 µL of the reaction mixture to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the LDH activity in the sample. Calculate the percentage of inhibition by comparing the activity in treated samples to untreated controls.

Determination of IC50 in Cancer Cell Lines (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of an inhibitor and determining its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • LDHA inhibitor (e.g., this compound, FX11)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the LDHA inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

Both this compound and FX11 are valuable tools for studying the role of LDHA in various biological processes. FX11 generally exhibits higher potency in cellular assays, with IC50 values in the micromolar range, compared to this compound, which is typically effective at millimolar concentrations. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the desired mechanism of inhibition (pyruvate vs. NADH competition). For broader comparative studies, researchers may also consider other potent and selective LDHA inhibitors such as GSK2837808A. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other novel LDHA inhibitors.

References

Safety Operating Guide

Proper Disposal of Oxamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of oxamic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a hazardous chemical, it necessitates a structured disposal protocol to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Hazard Profile of this compound

Before handling this compound waste, it is essential to be aware of its hazard classifications. This information, summarized from safety data sheets, dictates the necessary safety precautions.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).[2]

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If handling fine powders or creating dust, a dust mask (e.g., N95) should be used.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.[5][6][7]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Compatibility: Ensure the container is compatible with acidic waste; high-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] Do not use metal containers.[6]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, bases, or reactive metals.[2][9] Keep solid and liquid waste separate.[6]

Step 2: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.[5][6][8]

  • Contents: Clearly label the container with "Hazardous Waste: this compound".

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory before collection.[8]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[6][7]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5]

Step 4: Arranging for Disposal

This compound waste must be disposed of through an approved hazardous waste disposal service.[1][2][4][10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][8]

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.[7]

Emergency Procedures for Spills

In the event of an this compound spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the spill involves a fine powder.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[1][10]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

OxamicAcidDisposal This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal A This compound Waste Generated B Is there a designated This compound waste container? A->B C Obtain a new, compatible, and properly labeled container B->C No D Place waste in the designated container B->D Yes C->D E Seal the container tightly D->E F Store in a designated Satellite Accumulation Area E->F G Use secondary containment F->G H Is the container full or has the accumulation time limit been reached? G->H I Contact Environmental Health & Safety (EHS) for waste pickup H->I Yes J Complete required waste disposal documentation I->J K Transfer waste to authorized personnel for final disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of oxamic acid, designed to ensure the well-being of laboratory personnel and maintain environmental integrity. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical to mitigate risks.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE. Engineering controls, such as working within a certified chemical fume hood, should always be the primary method of exposure control.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust, splashes, and vapors.
Face ShieldTo be worn over safety goggles.Recommended when there is a risk of significant splash hazard.
Skin Protection GlovesNitrile or Neoprene Gloves.[3][4][5]Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.
Lab Coat/Protective ClothingFully buttoned lab coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection N95 or P95 Particulate RespiratorMSHA/NIOSH approved.[6]Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A fit test is required before use.[6][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the preparation, handling, and cleanup phases.

1. Preparation Phase:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Proper Ventilation: All handling of solid this compound should be conducted in a properly functioning and certified laboratory chemical fume hood.[8]

  • Gather Materials: Assemble all necessary equipment and reagents, including the required PPE, before starting the experiment.

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves, cracks in goggles) before use.

2. Handling Phase:

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Weighing and Transferring:

    • When weighing solid this compound, perform the task in a fume hood to minimize inhalation of dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

  • Preparing Solutions:

    • Slowly add the this compound to the solvent while stirring.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Conducting Reactions:

    • Keep all containers with this compound and its solutions clearly labeled and sealed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

3. Post-Handling and Cleanup Phase:

  • Decontamination:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Clean any equipment that has come into contact with this compound.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and finally, respirator.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous Waste: All solid this compound waste, solutions containing this compound, and materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.[9]

  • Waste Containers:

    • Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[9][10] High-density polyethylene (HDPE) containers are a suitable choice.[11]

    • Ensure waste containers are kept closed except when adding waste.

2. Spill Management:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3][12]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.[13]

  • Minor Spills (Liquid):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Once absorbed, scoop the material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and the institution's Environmental Health & Safety (EHS) department.

    • Restrict access to the spill area.

3. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal company.[9][15]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[1]

Handling and Disposal Workflow

G This compound: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_don Don PPE prep_setup->handle_don handle_weigh Weigh & Transfer handle_don->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Workspace handle_solution->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect Waste post_wash->disp_collect disp_spill Manage Spills disp_collect->disp_spill disp_ehs Contact EHS for Disposal disp_spill->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.